MC-EVCit-PAB-MMAE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C73H112N12O18 |
|---|---|
Molecular Weight |
1445.7 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C73H112N12O18/c1-15-45(8)63(54(101-13)40-58(89)84-39-23-27-53(84)65(102-14)46(9)66(93)76-47(10)64(92)49-24-18-16-19-25-49)82(11)71(98)61(43(4)5)81-70(97)62(44(6)7)83(12)73(100)103-41-48-29-31-50(32-30-48)77-67(94)51(26-22-37-75-72(74)99)79-69(96)60(42(2)3)80-68(95)52(33-36-59(90)91)78-55(86)28-20-17-21-38-85-56(87)34-35-57(85)88/h16,18-19,24-25,29-32,34-35,42-47,51-54,60-65,92H,15,17,20-23,26-28,33,36-41H2,1-14H3,(H,76,93)(H,77,94)(H,78,86)(H,79,96)(H,80,95)(H,81,97)(H,90,91)(H3,74,75,99)/t45-,46+,47+,51-,52-,53-,54+,60-,61-,62-,63-,64+,65+/m0/s1 |
InChI Key |
KPTRUCATMPLMGA-KHKJXGKZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)CCCCCN4C(=O)C=CC4=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)CCCCCN4C(=O)C=CC4=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MC-VC-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of antibody-drug conjugates (ADCs) utilizing the MC-VC-PAB-MMAE drug-linker technology. This system leverages a monoclonal antibody (MC) for targeted delivery to tumor cells, a cleavable linker system composed of maleimidocaproyl (MC), the dipeptide valine-citrulline (VC), and a p-aminobenzylcarbamate (PAB) self-emolative spacer, and the potent cytotoxic agent monomethyl auristatin E (MMAE). Here, we delve into the intricate steps of its action, from cell surface binding and internalization to lysosomal processing and the ultimate induction of apoptosis. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and processes involved, serving as a vital resource for researchers in the field of targeted cancer therapy.
Introduction
Antibody-drug conjugates represent a paradigm-shifting approach in oncology, combining the specificity of monoclonal antibodies with the high potency of cytotoxic agents. The MC-VC-PAB-MMAE platform is a clinically validated and widely utilized ADC technology. Its design addresses the critical need for targeted drug delivery, aiming to maximize efficacy at the tumor site while minimizing systemic toxicity. The success of this platform hinges on the synergistic interplay of its three core components: the antibody, the linker, and the payload. Understanding the precise mechanism of action of each component and their collective function is paramount for the rational design and development of next-generation ADCs.
The Core Components
The MC-VC-PAB-MMAE conjugate is a modular system, with each part playing a distinct and crucial role in its therapeutic effect.
-
Monoclonal Antibody (MC): The specificity of the ADC is dictated by the monoclonal antibody, which is chosen to target a tumor-associated antigen that is highly expressed on the surface of cancer cells with limited expression on healthy tissues. This targeted binding is the first and most critical step in the ADC's mechanism of action.
-
Linker (MC-VC-PAB): The linker tethers the cytotoxic payload to the antibody. The MC-VC-PAB linker is designed to be stable in the systemic circulation to prevent premature drug release, but susceptible to cleavage within the target cancer cell.[1]
-
Maleimidocaproyl (MC): This component provides a stable covalent attachment point to the antibody, typically through a thiol group on a cysteine residue.[2][3]
-
Valine-Citrulline (VC): This dipeptide sequence is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which are abundant in the lysosomal compartment of cells.[]
-
p-Aminobenzylcarbamate (PAB): This self-immolative spacer connects the dipeptide to the drug. Following cleavage of the valine-citrulline linker by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn releases the unmodified, active MMAE payload.[5][6]
-
-
Payload (MMAE): Monomethyl auristatin E is a synthetic and highly potent antimitotic agent derived from the natural product dolastatin 10.[7] Due to its extreme cytotoxicity, it is not suitable for systemic administration as a standalone agent. However, when delivered intracellularly via an ADC, it can exert its potent cell-killing effects in a targeted manner.[8]
Mechanism of Action: A Step-by-Step Cascade
The therapeutic effect of an MC-VC-PAB-MMAE ADC is the result of a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.
3.1. Circulation and Tumor Targeting: Following intravenous administration, the ADC circulates throughout the bloodstream. The monoclonal antibody component guides the ADC to the tumor site, where it binds specifically to its target antigen on the surface of cancer cells.
3.2. Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, primarily through receptor-mediated endocytosis.[9] The complex is then trafficked through the endosomal pathway.
3.3. Lysosomal Trafficking and Linker Cleavage: The endosome containing the ADC-antigen complex fuses with a lysosome. The acidic environment and high concentration of proteases within the lysosome are critical for the activation of the ADC. Cathepsin B, a lysosomal cysteine protease, recognizes and cleaves the amide bond between the citrulline and the PAB spacer of the linker.[][10]
3.4. Self-Immolation and Payload Release: The cleavage of the VC dipeptide by Cathepsin B initiates a spontaneous electronic cascade within the PAB spacer. This self-immolative process results in the release of the active MMAE payload into the cytoplasm of the cancer cell.[5][6]
3.5. Inhibition of Tubulin Polymerization: Once in the cytoplasm, MMAE exerts its cytotoxic effect by binding to tubulin, a key component of microtubules. MMAE inhibits the polymerization of tubulin into microtubules, disrupting the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.[11]
3.6. Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase of mitosis.[5][8] Unable to complete cell division, the cancer cell undergoes programmed cell death, or apoptosis. This is often mediated by the activation of caspases, such as caspase-3 and caspase-9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[12][13]
3.7. The Bystander Effect: MMAE is a membrane-permeable molecule. Once released into a target cell, it has the potential to diffuse out and kill neighboring antigen-negative cancer cells. This phenomenon, known as the bystander effect, can enhance the overall anti-tumor activity of the ADC, particularly in heterogeneous tumors where not all cells express the target antigen.[3][14]
Quantitative Data
The efficacy of MC-VC-PAB-MMAE ADCs has been demonstrated across a range of preclinical models. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity (IC50 Values) of MMAE and MC-VC-PAB-MMAE ADCs in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Antigen | ADC | MMAE IC50 (nM) | ADC IC50 (nM) | Reference |
| BxPC-3 | Pancreatic | Tissue Factor | Anti-TF-MC-VC-PAB-MMAE | 0.97 | 1.15 | [2] |
| PSN-1 | Pancreatic | Tissue Factor | Anti-TF-MC-VC-PAB-MMAE | 0.99 | 15.53 | [2] |
| Capan-1 | Pancreatic | Tissue Factor | Anti-TF-MC-VC-PAB-MMAE | 1.10 | 105.65 | [2] |
| Panc-1 | Pancreatic | Tissue Factor | Anti-TF-MC-VC-PAB-MMAE | 1.16 | >200 | [2] |
| A549 | Lung | EGFR | Erbitux-vc-PAB-MMAE | - | Data in Publication | [1][5] |
| SKBR3 | Breast | HER2 | T-vc-MMAE | - | - | [15] |
| HEK293 | - | - | vc-MMAE construct | - | 482.86 | [15] |
| BT-474 | Breast | HER2 | mil40-15 | - | 10⁻¹¹ M | [7] |
| HCC1954 | Breast | HER2 | mil40-15 | - | - | [7] |
| NCI-N87 | Gastric | HER2 | mil40-15 | - | - | [7] |
| MCF-7 | Breast | HER2 (negative) | mil40-15 | - | >10⁻⁹ M | [7] |
| MDA-MB-468 | Breast | HER2 (negative) | mil40-15 | - | >10⁻⁹ M | [7] |
Table 2: In Vivo Efficacy of MC-VC-PAB-MMAE ADCs in Xenograft Models
| ADC | Target | Xenograft Model | Dosing | Outcome | Reference |
| Anti-CD22-MC-vc-PAB-MMAE | CD22 | Ramos (NHL) | 405 µg/m² | Significant tumor growth inhibition | [16] |
| Anti-CD79b-MC-vc-PAB-MMAE | CD79b | Ramos (NHL) | 200 µg/m² | Significant tumor growth inhibition | [16] |
| RC68-MC-VC-PAB-MMAE | EGFR | H125 (NSCLC) | 10 mg/kg | Significant tumor growth inhibition | [17] |
| Erbitux-vc-PAB-MMAE | EGFR | A549 (NSCLC) | - | Effective tumor growth inhibition | [5] |
Table 3: Pharmacokinetic Parameters of vc-MMAE ADCs in Humans (from Phase 1 Studies)
| Analyte | Parameter | Value Range | Reference |
| Unconjugated MMAE | Mean Cmax | 3.15–7.01 ng/mL | [18] |
| Unconjugated MMAE | Median Tmax | ~2–3 days | [18] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the mechanism of action of MC-VC-PAB-MMAE ADCs.
5.1. ADC Internalization Assay
This assay measures the uptake of the ADC by target cells.
-
Principle: A pH-sensitive dye (e.g., pHrodo) is conjugated to the antibody. The dye is non-fluorescent at neutral pH but becomes highly fluorescent in the acidic environment of the endosomes and lysosomes. The increase in fluorescence intensity is proportional to the extent of internalization.[19]
-
Protocol Outline:
-
Label the ADC with a pH-sensitive dye.
-
Prepare target cells (e.g., 1-2 x 10^5 cells/mL for suspension cells).[20]
-
Incubate the cells with the labeled ADC at 37°C for various time points (e.g., 0.5, 2, 4 hours).[19] A control at 4°C can be included to measure surface binding without internalization.
-
Analyze the fluorescence intensity of the cells using flow cytometry or confocal microscopy.[20][21]
-
5.2. Linker Stability in Plasma Assay
This assay assesses the stability of the ADC linker in the bloodstream.
-
Principle: The ADC is incubated in plasma for different durations. At each time point, the amount of intact ADC or released payload is quantified, typically using mass spectrometry.[22]
-
Protocol Outline:
-
Incubate the ADC in plasma (e.g., human, mouse) at 37°C for a time course (e.g., 0, 1, 3, 7 days).[22][23]
-
At each time point, capture the ADC using Protein A beads.
-
Enzymatically or chemically cleave the linker to release the payload from the captured ADC.
-
Quantify the amount of released payload using LC-MS/MS. A decrease in the amount of payload over time indicates linker instability.[22]
-
5.3. Cathepsin B Cleavage Assay
This assay confirms the susceptibility of the VC linker to cleavage by its target enzyme.
-
Principle: The ADC or a model substrate containing the VC linker is incubated with purified Cathepsin B. The cleavage of the linker and release of the payload or a fluorescent reporter is monitored over time, often by HPLC or fluorescence spectroscopy.[24]
-
Protocol Outline:
-
Activate Cathepsin B in an appropriate buffer (e.g., containing DTT and EDTA).[24]
-
Incubate the ADC or substrate with the activated Cathepsin B at 37°C and pH 5.0.[24]
-
At various time points, stop the reaction and analyze the samples by HPLC to quantify the amount of uncleaved substrate and released product.[24]
-
5.4. Tubulin Polymerization Inhibition Assay
This assay measures the ability of MMAE to inhibit microtubule formation.
-
Principle: Purified tubulin is induced to polymerize into microtubules in the presence or absence of MMAE. The extent of polymerization is measured by an increase in light scattering or fluorescence.[25][26]
-
Protocol Outline:
-
Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer.[25][26]
-
Add MMAE at various concentrations to the reaction mixture.
-
Initiate polymerization by incubating the mixture at 37°C.
-
Monitor the change in absorbance at 340 nm or fluorescence over time using a spectrophotometer or fluorometer.[25][26]
-
5.5. In Vitro Cytotoxicity Assay (IC50 Determination)
This assay determines the concentration of ADC required to kill 50% of a cancer cell population.
-
Principle: Cancer cells are treated with a range of ADC concentrations. After a set incubation period, cell viability is measured using a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo).[27]
-
Protocol Outline:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC for a defined period (e.g., 72-96 hours).
-
Add the viability reagent (e.g., MTT) and incubate.
-
Measure the absorbance or luminescence and calculate the percentage of viable cells relative to an untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value.
-
5.6. Bystander Effect Assay
This assay evaluates the ability of the released MMAE to kill neighboring antigen-negative cells.
-
Principle: A co-culture of antigen-positive and antigen-negative cells (often labeled with a fluorescent protein for identification) is treated with the ADC. The viability of the antigen-negative cells is then assessed.[14][28]
-
Protocol Outline:
-
Co-culture antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1).[7]
-
Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells.[14]
-
After a suitable incubation period, analyze the viability of the fluorescently labeled antigen-negative cells by flow cytometry or imaging. A decrease in the viability of the antigen-negative cells in the co-culture compared to a monoculture treated with the same ADC concentration indicates a bystander effect.
-
Visualizations
6.1. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the MC-VC-PAB-MMAE mechanism of action and associated experimental workflows.
Caption: Overall mechanism of action of an MC-VC-PAB-MMAE ADC.
Caption: Linker cleavage and payload release cascade.
Caption: MMAE-induced apoptosis signaling pathway.
References
- 1. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 5. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 10. Pharmacokinetics and ADME characterizations of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]
- 11. Therapeutic efficacy of a MMAE-based anti-DR5 drug conjugate Oba01 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. herbmedpharmacol.com [herbmedpharmacol.com]
- 16. researchgate.net [researchgate.net]
- 17. hoeford.com [hoeford.com]
- 18. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. cdn.origene.com [cdn.origene.com]
- 21. creative-biolabs.com [creative-biolabs.com]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 25. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 26. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 28. agilent.com [agilent.com]
The Role of the MMAE Payload in MC-VC-PAB-MMAE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the critical role of the Monomethyl Auristatin E (MMAE) payload within the antibody-drug conjugate (ADC) construct, MC-VC-PAB-MMAE. This ADC design has become a cornerstone in the development of targeted cancer therapies, and a thorough understanding of its components and mechanisms is paramount for researchers in the field. This document provides a detailed examination of the MMAE payload, the sophisticated linker system that ensures its targeted delivery, and the experimental protocols used to characterize its function and efficacy.
Core Components and Their Synergistic Function
The MC-VC-PAB-MMAE conjugate is a modular system designed for the targeted delivery of a potent cytotoxic agent to cancer cells. Each component plays a distinct and crucial role in the overall mechanism of action.
-
MC (Maleimidocaproyl): This serves as the conjugation moiety, forming a stable covalent thioether bond with cysteine residues on the monoclonal antibody (mAb). This ensures the secure attachment of the linker-payload to the antibody.
-
VC (Valine-Citrulline): This dipeptide is the enzymatically cleavable linker. It is designed to be stable in the systemic circulation but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated within tumor cells.[1][2]
-
PAB (para-aminobenzyl alcohol): This acts as a self-immolative spacer.[3][4][5] Once the VC linker is cleaved by cathepsins, the PAB spacer spontaneously decomposes, ensuring the traceless release of the unmodified MMAE payload into the cytoplasm of the target cell.[4][5]
-
MMAE (Monomethyl Auristatin E): This is the highly potent cytotoxic payload.[6][7] As a synthetic analog of the natural antimitotic agent dolastatin 10, MMAE is a tubulin polymerization inhibitor.[7][8] By binding to tubulin, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9] Due to its high toxicity, MMAE is unsuitable for systemic administration as a standalone drug and requires targeted delivery via an ADC.[6]
Mechanism of Action: From Systemic Circulation to Apoptosis
The therapeutic efficacy of an MC-VC-PAB-MMAE ADC is contingent on a precise sequence of events, beginning with administration and culminating in the targeted destruction of cancer cells.
-
Targeting and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of tumor cells.[10] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC-antigen complex.[11]
-
Intracellular Trafficking: The endocytic vesicle containing the ADC traffics through the endosomal-lysosomal pathway.[12][13][14]
-
Payload Release: Within the acidic environment of the lysosome, proteases such as Cathepsin B recognize and cleave the valine-citrulline linker.[1][5][6] This enzymatic cleavage initiates the self-immolation of the PAB spacer, leading to the release of free, unmodified MMAE into the cytoplasm.[3][4]
-
Cytotoxicity: The released MMAE binds to tubulin, disrupting microtubule dynamics and inhibiting the formation of the mitotic spindle.[7][8] This interference with a fundamental cellular process induces cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.[8]
-
Bystander Effect: A key feature of MMAE is its moderate membrane permeability.[15][16] This allows a portion of the released MMAE to diffuse out of the targeted antigen-positive cancer cell and into the surrounding tumor microenvironment, where it can be taken up by and kill neighboring antigen-negative cancer cells.[10][16] This "bystander effect" is crucial for eradicating heterogeneous tumors where not all cells express the target antigen.[10][16]
Quantitative Data
The potency and characteristics of MC-VC-PAB-MMAE based ADCs have been quantified in numerous studies. The following tables summarize key data points for easy comparison.
Table 1: In Vitro Cytotoxicity (IC50) of MMAE and MMAE-Based ADCs
| Cell Line | Target Antigen | ADC | MMAE IC50 (nM) | ADC IC50 (nM) | Reference(s) |
| Various Pancreatic Cancer Lines | Tissue Factor | Anti-human TF-vc-MMAE | ~1 | 1.15 (high TF expression), >100 (low TF expression) | [1] |
| L-82 (Anaplastic Large Cell Lymphoma) | CD30, CD70, CD71 | cAC10-vcMMAE, h1F6-vcMMAE, cOKT9-vcMMAE | Not Reported | 0.013 - 0.367 (converted from ng/mL) | [3] |
| SKBR3 (Breast Cancer) | HER2 | vc-MMAE construct | Not Reported | 410.54 ± 4.9 | [17] |
| HEK293 (Human Embryonic Kidney) | Not Applicable | vc-MMAE construct | Not Reported | 482.86 ± 6.4 | [17] |
| BxPC-3, PSN-1, Capan-1, Panc-1 (Pancreatic Cancer) | Not Applicable | MMAE only | 0.97 - 1.16 | Not Applicable | [18] |
| N87 (Gastric Cancer) | HER2 | Trastuzumab-vc-MMAE | Not Reported | ~0.1 | [7] |
| MCF7 (Breast Cancer) | HER2 (low) | Trastuzumab-vc-MMAE | Not Reported | ~350 | [7] |
Table 2: Drug-to-Antibody Ratio (DAR) and Pharmacokinetic Parameters of vc-MMAE ADCs
| ADC | Average DAR | Tmax of unconjugated MMAE (days) | Cmax of unconjugated MMAE (ng/mL) | Reference(s) |
| Brentuximab vedotin | ~3-4 | ~2-3 | 3.15 - 7.01 | [19] |
| Pinatuzumab vedotin | ~3.5 | ~2-3 | 3.15 - 7.01 | [19] |
| Polatuzumab vedotin | ~3.5 | ~2-3 | 3.15 - 7.01 | [19] |
| Trastuzumab-vc-MMAE | 4.5 | Not Reported | Not Reported | [2] |
| 15 different vc-MMAE ADCs | Not specified | Not Reported | Not Reported | [20] |
| Trastuzumab-vc-MMAE | ~4 | Not Reported | Not Reported | [21] |
| Ctx-VcMMAE | 2.6 | Not Reported | Not Reported | [5] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of ADC efficacy and stability. The following are outlines of key experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following exposure to the ADC.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight to allow for attachment.[6][15][22]
-
ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Replace the existing medium with the ADC-containing medium and incubate for a specified period (e.g., 48-144 hours).[6][15]
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by viable cells.[6][15][22]
-
Solubilization: Add a solubilizing agent (e.g., 100 µL of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.[6][15][22]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6][15]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[15]
In Vitro Bystander Effect Assay (Co-culture Method)
This assay quantifies the ability of the ADC to kill antigen-negative cells in the presence of antigen-positive cells.
-
Cell Preparation: Prepare both antigen-positive (Ag+) and fluorescently labeled (e.g., GFP-transfected) antigen-negative (Ag-) cell lines.[6][15]
-
Co-culture Seeding: Seed a mixed population of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90 Ag-:Ag+).[6][15]
-
ADC Treatment: Treat the co-cultures with a concentration of ADC that is highly cytotoxic to Ag+ cells but has minimal effect on Ag- cells in monoculture.[15]
-
Incubation: Incubate the plate for a defined period (e.g., 48, 96, 144 hours).[6][15]
-
Fluorescence Reading: Measure the fluorescence intensity (e.g., at 485/535 nm for GFP) to specifically quantify the viability of the Ag- cell population.[6][15]
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture to their viability in a monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[15]
Plasma Stability Assay (LC-MS Method)
This assay assesses the stability of the ADC and the premature release of the payload in plasma.
-
Incubation: Incubate the ADC in plasma (e.g., from mouse, rat, monkey, or human) at 37°C for various time points (e.g., 0, 1, 2, 3, 5, 7 days).[2][4]
-
Immunoaffinity Capture: At each time point, isolate the ADC from the plasma using immunoaffinity capture, for example, with protein A magnetic beads.[2][4]
-
Sample Preparation for DAR Analysis:
-
Sample Preparation for Released Payload Analysis:
-
LC-MS Analysis: Analyze the prepared samples using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) over time and to quantify the amount of released payload.
-
Data Analysis: Plot the average DAR or the concentration of released payload against time to determine the stability of the ADC in plasma.[4]
Visualizations
The following diagrams illustrate the key mechanisms and workflows described in this guide.
Caption: Mechanism of action of MC-VC-PAB-MMAE ADC.
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
References
- 1. Antitumor effect of antitissue factor antibody-MMAE conjugate in human pancreatic tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ADC Plasma Stability Assay [iqbiosciences.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A translational physiologically-based pharmacokinetic model for MMAE-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genemedi.net [genemedi.net]
- 10. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. herbmedpharmacol.com [herbmedpharmacol.com]
- 14. researchgate.net [researchgate.net]
- 15. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 20. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the MC-EVCit-PAB Linker System
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Maleimidocaproyl-Glutamic Acid-Valine-Citrulline-para-Aminobenzylcarbamate (MC-EVCit-PAB) linker system, a cornerstone in the development of modern Antibody-Drug Conjugates (ADCs). We will delve into the core components, mechanism of action, and the critical experimental protocols for its successful implementation.
Core Components and Their Functions
The MC-EVCit-PAB linker is a sophisticated chemical entity designed for optimal stability in circulation and selective payload release within the target cancer cell. It is comprised of four key components:
-
Maleimidocaproyl (MC): This unit serves as the conjugation handle. The maleimide group reacts specifically with free thiol groups, such as those on the cysteine residues of a monoclonal antibody (mAb), forming a stable covalent thioether bond. The caproyl spacer provides steric separation between the antibody and the rest of the linker-drug construct.[1]
-
Glutamic Acid-Valine-Citrulline (EVCit): This tripeptide sequence is the enzymatically cleavable trigger. The Valine-Citrulline (VCit) dipeptide is a well-established substrate for Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[][] The addition of a glutamic acid (E) residue at the N-terminus of the dipeptide has been shown to enhance the linker's stability in mouse plasma, addressing a common challenge in preclinical ADC evaluation.[4]
-
para-Aminobenzylcarbamate (PAB): This moiety acts as a self-immolative spacer. Following the cleavage of the amide bond between citrulline and PAB by Cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction. This "self-immolation" is crucial for the efficient and traceless release of the active drug in its unmodified form.
-
Payload: The cytotoxic drug, or payload, is attached to the PAB group, typically through a carbamate linkage. The specific payload can vary, with potent anti-cancer agents like Monomethyl Auristatin E (MMAE) being a common choice.[5]
Mechanism of Action: A Targeted Release Cascade
The efficacy of an ADC utilizing the MC-EVCit-PAB linker hinges on a multi-step, highly targeted process that ensures the cytotoxic payload is delivered specifically to cancer cells, minimizing off-target toxicity.
dot
-
Binding: The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cell through endocytosis.
-
Trafficking: The endosome containing the ADC matures and fuses with a lysosome.
-
Cleavage and Release: Inside the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide of the linker.[] This enzymatic cleavage triggers the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload.
-
Cytotoxic Effect: The released payload can then exert its cytotoxic effect, for instance, by inhibiting tubulin polymerization in the case of MMAE, ultimately leading to cell cycle arrest and apoptosis.[6]
Quantitative Data
Plasma Stability
The stability of the ADC in systemic circulation is paramount to its therapeutic index. Premature release of the cytotoxic payload can lead to off-target toxicity. The table below summarizes representative stability data for a Trastuzumab-MC-VCit-PAB-MMAE conjugate in rat plasma.
| Time Point | Remaining Conjugated Drug (%) |
| Day 0 | 100 |
| Day 1 | ~90 |
| Day 3 | ~75 |
| Day 7 | ~25 |
| Table 1: Stability of a Trastuzumab-vc-MMAE ADC in Rat Plasma at 37°C. Data adapted from a study by Sterling Pharma Solutions.[7] |
It is important to note that stability can be species-dependent. For instance, Val-Cit linkers have shown lower stability in mouse plasma compared to human plasma due to the activity of the carboxylesterase Ces1c.[4] The inclusion of glutamic acid (E) in the EVCit linker was specifically designed to mitigate this issue.[4]
Cathepsin B Cleavage Kinetics
Experimental Protocols
The following section outlines a comprehensive, step-by-step methodology for the synthesis, conjugation, and characterization of an ADC utilizing the MC-EVCit-PAB linker system.
Synthesis of the MC-EVCit-PAB-Payload Construct
The synthesis of the complete drug-linker construct is a multi-step process typically performed by specialized chemistry labs. A general overview of the synthesis of a similar construct, Fmoc-VC-PABA, is provided below as an illustrative example.
-
Dipeptide Formation: Dissolve Fmoc-Val-Cit in a mixed solvent of dichloromethane and methanol.
-
Spacer Attachment: Add 4-aminobenzyl alcohol and EEDQ to the reaction mixture and stir at room temperature overnight.
-
Purification: Concentrate the solvent and wash the residue with diisopropyl ether to obtain Fmoc-VC-PABA.[9]
A detailed, multi-step synthesis for Mc-Val-Cit-PABOH with a 50% overall yield has also been reported, involving the incorporation of the PAB spacer via HATU coupling followed by dipeptide formation.[10]
Antibody-Drug Conjugation
This protocol describes the conjugation of a maleimide-containing linker-drug to a monoclonal antibody via reduction of interchain disulfide bonds.
dot
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
MC-EVCit-PAB-Payload
-
Conjugation Buffer (e.g., PBS, pH 7.4, with 1 mM DTPA)
-
Quenching reagent (e.g., N-acetylcysteine or cysteine)
-
Purification columns (e.g., Protein A, Size Exclusion Chromatography)
-
Analytical columns (e.g., HIC, SEC)
Procedure:
-
Antibody Reduction:
-
Removal of Reducing Agent:
-
Conjugation:
-
Quenching:
-
Add a molar excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other reaction components using Protein A affinity chromatography followed by Size Exclusion Chromatography (SEC) for buffer exchange and removal of aggregates.[12]
-
Characterization of the Antibody-Drug Conjugate
Thorough characterization is essential to ensure the quality, efficacy, and safety of the final ADC product.
4.3.1. Drug-to-Antibody Ratio (DAR) Determination:
The DAR is a critical quality attribute that defines the average number of drug molecules conjugated to each antibody.
dot
-
Hydrophobic Interaction Chromatography (HIC): HIC is a standard method for determining the DAR of cysteine-linked ADCs. It separates ADC species based on the number of conjugated drugs, as each drug molecule increases the hydrophobicity of the conjugate. The average DAR is calculated from the weighted average of the peak areas corresponding to different drug-loaded species.[13][14][15][16][17]
-
UV/Vis Spectroscopy: This method can be used to estimate the average DAR by measuring the absorbance of the ADC at two different wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug's chromophore) and applying the Beer-Lambert law.
-
Mass Spectrometry (MS): Native SEC-MS can be used to determine the DAR and drug load distribution of intact ADCs.[18][19][20][21]
4.3.2. Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC is the primary method for quantifying the amount of high molecular weight species (aggregates) in the ADC preparation.[22]
4.3.3. Stability Assessment:
-
Plasma Incubation followed by LC-MS: The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C for various time points. The amount of released payload is then quantified by LC-MS to determine the stability of the linker.[7]
4.3.4. In Vitro Cleavage Assay:
-
Cathepsin B Enzymatic Assay: The ADC is incubated with purified Cathepsin B, and the release of the payload is monitored over time, typically by HPLC, to confirm the enzymatic cleavability of the linker.[8]
Conclusion
The MC-EVCit-PAB linker system represents a sophisticated and highly effective platform for the development of targeted cancer therapies. Its modular design, combining a stable conjugation chemistry, a specific enzymatic cleavage site, and a self-immolative spacer, allows for the controlled and selective delivery of potent cytotoxic agents to tumor cells. A thorough understanding of its components, mechanism of action, and the associated experimental protocols is crucial for the successful design and development of next-generation Antibody-Drug Conjugates.
References
- 1. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. guidechem.com [guidechem.com]
- 10. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. smatrix.com [smatrix.com]
- 18. A native SEC-MS workflow and validation for analyzing drug-to-antibody ratio and drug load distribution in cysteine-linked antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sciex.com [sciex.com]
- 20. In-depth characterization of monoclonal antibodies and antibody-drug conjugates using native and middle-down mass spectrometry [sciex.com]
- 21. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
The Cutting Edge of Cancer Research: A Technical Guide to MC-EVCit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structure, mechanism of action, and application of MC-EVCit-PAB-MMAE, a pivotal drug-linker in the development of next-generation Antibody-Drug Conjugates (ADCs) for targeted oncology research. This document provides a comprehensive overview of its components, preclinical data, and detailed experimental protocols to empower researchers in their quest for more effective cancer therapies.
Introduction to this compound
This compound is a highly specialized chemical entity designed for the targeted delivery of the potent cytotoxic agent, Monomethyl Auristatin E (MMAE), to cancer cells. It is a key component of Antibody-Drug Conjugates (ADCs), which are a class of biopharmaceutical drugs that combine the specificity of monoclonal antibodies with the cell-killing power of cytotoxic small molecules.
The this compound drug-linker is comprised of several key functional units, each playing a critical role in the overall efficacy and safety of the resulting ADC:
-
MC (Maleimidocaproyl): A spacer that provides a stable linkage point to the monoclonal antibody, typically through reaction with thiol groups on cysteine residues.[1]
-
EVCit (Glutamic acid-Valine-Citrulline): A tripeptide linker that is designed to be stable in the bloodstream but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[][3][4] The inclusion of glutamic acid enhances the plasma stability of the linker, particularly in murine models, compared to the more conventional Valine-Citrulline (VCit) linker.[][5][6]
-
PAB (p-Aminobenzylcarbamate): A self-immolative spacer that, following the enzymatic cleavage of the EVCit linker, spontaneously releases the active MMAE payload.[4]
-
MMAE (Monomethyl Auristatin E): A highly potent synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[7] Due to its high toxicity, it is not used as a standalone drug but is highly effective as a payload in ADCs.[7]
Mechanism of Action
The therapeutic action of an ADC utilizing the this compound linker is a multi-step process designed for maximal tumor cell killing with minimal off-target toxicity.
Figure 1: Mechanism of action of an ADC with this compound.
-
Targeting and Binding: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen overexpressed on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through endocytosis, forming an endosome.
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.
-
Linker Cleavage: Within the acidic environment of the lysosome, proteases such as Cathepsin B cleave the EVCit linker.[4] This enzymatic cleavage initiates the release of the payload.
-
Payload Release and Action: Following cleavage of the peptide linker, the PAB spacer self-immolates, releasing the free MMAE into the cytoplasm. MMAE then binds to tubulin, a key component of microtubules.[7]
-
Cell Cycle Arrest and Apoptosis: The binding of MMAE to tubulin disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis).[7]
Quantitative Preclinical Data
The efficacy of ADCs utilizing EVCit-MMAE linkers has been demonstrated in numerous preclinical studies. The following tables summarize representative quantitative data from in vitro and in vivo experiments.
In Vitro Cytotoxicity
The cytotoxic potential of ADCs is typically evaluated by determining the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines with varying levels of target antigen expression.
| Cell Line | Cancer Type | Target Antigen Expression | ADC (Antibody-Linker-MMAE) | IC50 (nM) | Reference |
| KPL-4 | Breast Cancer | HER2-positive | Trastuzumab-EVCit-MMAF | 0.070–0.084 | [3] |
| SK-BR-3 | Breast Cancer | HER2-positive | Trastuzumab-EVCit-MMAF | 0.120–0.167 | [3] |
| BT-474 | Breast Cancer | HER2-positive | Trastuzumab-EVCit-MMAF | 0.470–0.543 | [3] |
| JIMT-1 | Breast Cancer | HER2-positive | Trastuzumab-EVCit-MMAF | 0.086–0.110 | [3] |
| MDA-MB-453 | Breast Cancer | HER2-positive | Trastuzumab-EVCit-MMAF | 0.193–0.272 | [3] |
| N87 | Gastric Cancer | HER2-positive | H32-VCMMAE | 0.5 - 0.8 | [8] |
Note: Data for EVCit-MMAF is presented as a close surrogate for EVCit-MMAE, demonstrating the potency of this linker-payload class. Data for VCMMAE is included to show typical potency ranges.
In Vivo Tumor Growth Inhibition
The antitumor activity of ADCs is assessed in xenograft models, where human cancer cells are implanted in immunocompromised mice.
| Xenograft Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (% TGI) | Reference |
| NCI-N87 | Trastuzumab-vcMMAE | 2.5 | Once | Significant | [9] |
| NCI-N87 | Trastuzumab-vcMMAE | 5.0 | Once | Significant | [9] |
| JIMT-1 | 23V-MMAE | 3 | Day 0 | ~30% | [10] |
Note: The data presented are representative of the potent anti-tumor activity observed with MMAE-based ADCs. Specific %TGI can vary based on the model and experimental conditions.
Pharmacokinetic Parameters
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of an ADC.
| Species | ADC | Half-life (t½) | Clearance (CL) | Area Under the Curve (AUC) | Reference |
| Rat | Anti-CD79b-MMAE | - | - | - | [11] |
| Monkey | Anti-CD79b-MMAE | - | - | - | [11] |
| Rat | T-DM1 | - | 3-4 fold faster than unconjugated antibody | - | [12] |
Note: Comprehensive pharmacokinetic data for a specific this compound ADC is not publicly available in a consolidated format. The provided references indicate the complexity of ADC pharmacokinetics and the faster clearance often observed compared to the parent antibody.[11][12]
Linker Stability
The stability of the linker in plasma is critical to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity. The EVCit linker has demonstrated significantly improved stability in mouse plasma compared to the VCit linker.
| Linker Type | Plasma Source | Incubation Time | Remaining Conjugated Drug (%) | Reference |
| VCit | Human | 28 days | >95% | [][13] |
| EVCit | Human | 28 days | >95% | [][13] |
| VCit | Mouse | 14 days | <5% | [][13] |
| EVCit | Mouse | 14 days | ~100% | [][13] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of ADCs using this compound.
ADC Conjugation via Cysteine Residues
This protocol describes the conjugation of a maleimide-activated drug-linker, such as this compound, to a monoclonal antibody through the reduction of interchain disulfide bonds.
Figure 2: Workflow for ADC conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., Sephadex G-25)[14]
-
Solvents for drug-linker (e.g., DMSO)[14]
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in conjugation buffer.
-
Add a 10-20 molar excess of TCEP or DTT to the antibody solution.[14]
-
Incubate at 37°C for 30-120 minutes to reduce the interchain disulfide bonds.[14]
-
Remove excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer.[14]
-
-
Drug-Linker Conjugation:
-
Dissolve the this compound in a minimal amount of an organic solvent like DMSO.[14]
-
Add the dissolved drug-linker to the reduced antibody solution at a molar ratio of 5-10 moles of drug-linker per mole of antibody.[14]
-
Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted maleimide groups.
-
Purify the ADC from unconjugated drug-linker and other reaction components using a desalting column or size exclusion chromatography (SEC).[14]
-
-
Characterization:
-
Determine the protein concentration using a standard method (e.g., BCA assay or UV absorbance at 280 nm).
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC.[][14]
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines (target antigen-positive and negative)
-
Complete cell culture medium
-
96-well microplates
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[15]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Treatment:
-
Prepare serial dilutions of the ADC and control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include wells with medium only as a blank control.
-
Incubate the plate for 72-120 hours at 37°C.[15]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.
-
Linker Cleavage Assay by Cathepsin B
This assay evaluates the susceptibility of the EVCit linker to cleavage by the lysosomal protease Cathepsin B.
Materials:
-
ADC with this compound
-
Human Cathepsin B, recombinant
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
HPLC system with a C18 column and a UV or fluorescence detector
Procedure:
-
Reaction Setup:
-
Prepare a solution of the ADC in the assay buffer at a final concentration of 1-10 µM.
-
Add Cathepsin B to the ADC solution to a final concentration of 10-100 nM.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Stop the enzymatic reaction by adding a protease inhibitor or by acidifying the sample.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC to separate the intact ADC, cleaved antibody, and released MMAE.
-
Monitor the elution profile by UV absorbance at 280 nm (for the antibody) and at a wavelength appropriate for MMAE (e.g., 214 nm or 248 nm).
-
Quantify the amount of released MMAE at each time point by integrating the corresponding peak area and comparing it to a standard curve of free MMAE.
-
-
Data Analysis:
-
Plot the concentration of released MMAE over time to determine the rate of linker cleavage.
-
Visualization of MMAE's Cellular Effects
The potent cytotoxic effect of MMAE is a direct result of its ability to disrupt the microtubule network within cancer cells. This can be visualized using immunofluorescence microscopy.
Signaling Pathway of Microtubule Disruption
Figure 3: MMAE-induced microtubule disruption pathway.
Experimental Workflow for Immunofluorescence Staining
Figure 4: Immunofluorescence staining workflow for microtubules.
Detailed Protocol for Immunofluorescence Staining of Microtubules:
-
Cell Culture: Seed cancer cells onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the ADC, free MMAE, or a vehicle control for a specified period (e.g., 24 hours).
-
Fixation: Gently wash the cells with PBS and then fix them with ice-cold methanol for 5-10 minutes at -20°C.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells again with PBS and block with 1% BSA in PBS for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (diluted in 1% BSA/PBS) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS and counterstain the nuclei with DAPI for 5 minutes. After a final wash, mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. In untreated cells, a well-organized microtubule network should be visible. In MMAE-treated cells, this network will appear disrupted, with fragmented microtubules and condensed chromatin.
Conclusion
The this compound drug-linker represents a significant advancement in the field of antibody-drug conjugates. Its design, which incorporates a highly potent cytotoxic agent with a stable and selectively cleavable linker system, offers a promising platform for the development of effective and targeted cancer therapies. The improved plasma stability of the EVCit linker addresses a key challenge in the preclinical development of ADCs, enabling more reliable translation of efficacy from murine models to higher species. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of oncology through the innovative application of ADC technology.
References
- 1. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 3. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.plos.org [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeting HER2: A report on the in vitro and in vivo pre-clinical data supporting trastuzumab as a radioimmunoconjugate for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Semi-mechanistic Multiple-Analyte Pharmacokinetic Model for an Antibody-Drug-Conjugate in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design and In Vitro Evaluation of a Cytotoxic Conjugate Based on the Anti-HER2 Affibody Fused to the Fc Fragment of IgG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2.8. In vivo tumor xenograft studies in mice [bio-protocol.org]
- 16. BiTE® Xenograft Protocol [protocols.io]
The Rise of Auristatins: A Technical Guide to Their Discovery and Development in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the most successful payloads are the auristatins, synthetic analogs of the natural marine product dolastatin 10. Their high potency, well-characterized mechanism of action, and amenability to chemical modification have made them a cornerstone of ADC development, leading to several FDA-approved therapies. This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of auristatin-based ADCs, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.
From Sea Hare to Targeted Therapy: The Discovery of Auristatins
The journey of auristatins began with the isolation of dolastatin 10 from the sea hare Dolabella auricularia in the 1980s.[1][2] Dolastatin 10 exhibited remarkable cytotoxic activity against a range of cancer cell lines, with IC50 values in the sub-nanomolar range.[1] Its mechanism of action was identified as the inhibition of tubulin polymerization, a critical process for cell division.[1][2] However, the high systemic toxicity of dolastatin 10 limited its therapeutic potential as a standalone agent.[1]
This led to the development of synthetic analogs with improved properties for ADC development. Key modifications focused on introducing a site for linker attachment without compromising cytotoxic potency. This effort yielded two of the most prominent auristatin derivatives: monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[1] MMAE and MMAF retain the potent anti-mitotic activity of dolastatin 10 but possess a secondary amine that allows for stable conjugation to antibodies via specialized linkers.[2]
Mechanism of Action: Disrupting the Mitotic Machinery
Auristatin-based ADCs exert their cytotoxic effect through a well-defined mechanism of action that begins with the targeted delivery of the payload to cancer cells.
Upon intravenous administration, the ADC circulates in the bloodstream until it encounters cancer cells expressing the target antigen on their surface. The antibody component of the ADC binds specifically to this antigen, leading to the internalization of the entire ADC-antigen complex via endocytosis. Once inside the cell, the complex is trafficked to the lysosome, where the acidic environment and lysosomal proteases cleave the linker, releasing the active auristatin payload.
The released auristatin then binds to tubulin, preventing its polymerization into microtubules.[3] This disruption of the microtubule network is critical as it leads to the arrest of the cell cycle in the G2/M phase, the stage of mitosis.[3][4][5] Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3][6][7]
Key Auristatin Derivatives: MMAE vs. MMAF
MMAE and MMAF are the most extensively studied and utilized auristatin payloads in ADC development. While both are highly potent tubulin inhibitors, they possess distinct physicochemical properties that influence their application and the characteristics of the resulting ADC.
| Property | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) |
| Structure | C-terminal norephedrine analog | C-terminal phenylalanine analog |
| Cell Permeability | High | Low |
| Hydrophilicity | Lower | Higher |
| Bystander Effect | Capable of diffusing out of the target cell and killing neighboring antigen-negative cells. | Generally confined to the target cell due to its charged nature, resulting in a reduced bystander effect. |
| Linker Strategy | Typically conjugated via a cleavable linker (e.g., valine-citrulline) to enable intracellular release. | Can be used with both cleavable and non-cleavable linkers. |
Table 1: Comparison of the key properties of MMAE and MMAF.
Quantitative Data on Auristatin-Based ADCs
The efficacy of auristatin-based ADCs has been extensively evaluated in preclinical and clinical studies. The following tables summarize key quantitative data for some prominent examples.
In Vitro Cytotoxicity
The in vitro potency of auristatin-based ADCs is typically assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| ADC | Target Antigen | Cancer Cell Line | IC50 (pM) | Reference |
| Brentuximab vedotin | CD30 | Karpas 299 (Anaplastic Large Cell Lymphoma) | ~100 | [8] |
| Polatuzumab vedotin | CD79b | SU-DHL-4 (Diffuse Large B-cell Lymphoma) | ~200 | [9] |
| Trastuzumab-vc-MMAE | HER2 | N87 (Gastric Carcinoma) | ~50-100 | [10] |
| Trastuzumab-MC-Val-Cit-PABC-MMAE | HER2 | SKOV-3 (Ovarian Cancer) | 50-80 | [11] |
| Anti-TF-MMAE | Tissue Factor | BxPC-3 (Pancreatic Cancer) | 970 | [12] |
| Anti-TF-MMAE | Tissue Factor | PSN-1 (Pancreatic Cancer) | 990 | [12] |
Table 2: In vitro cytotoxicity of selected auristatin-based ADCs.
Preclinical and Clinical Pharmacokinetics
Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of ADCs. The table below presents key PK parameters for brentuximab vedotin and polatuzumab vedotin.
| ADC | Species | Dose | Clearance (CL) | Volume of Distribution (Vd) | Half-life (t1/2) | Reference |
| Brentuximab vedotin | ||||||
| Human | 1.8 mg/kg | 1.56 L/day | 4.29 L (central) | ~4-6 days (ADC) | [13] | |
| Human (Pediatric) | 1.8 mg/kg | Body weight dependent | Body weight dependent | - | [14] | |
| Polatuzumab vedotin | ||||||
| Rat | 10 mg/kg | - | - | Biphasic elimination | [15] | |
| Human | 1.8 mg/kg | 12.7-18.2 mL/kg/day | 57.3-95.6 mL/kg | ~1 week (acMMAE) | [16] | |
| Human | 1.8 mg/kg | 0.826 L/day (infinity) | 3.15 L (central) | - | [9] |
Table 3: Pharmacokinetic parameters of brentuximab vedotin and polatuzumab vedotin. acMMAE refers to antibody-conjugated MMAE.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of auristatin-based ADCs is evaluated in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts.
| ADC | Tumor Model | Dose and Schedule | Outcome | Reference |
| Brentuximab vedotin | CD30+ ALCL Xenograft | 1 mg/kg, single dose | Tumor regression | [8] |
| Polatuzumab vedotin | DLBCL Xenograft | 5 mg/kg, single dose | Tumor growth inhibition | [1] |
| Trastuzumab-MMAU | HER2+ NCI-H522 Xenograft | 1 or 2 mg/kg, single dose | Superior tumor growth inhibition compared to trastuzumab-vc-MMAE | [10][17] |
| FGFR2-ADC (BAY 1187982) | SNU-16 Gastric Cancer Xenograft | 5 mg/kg, Q4D x 3 or Q10D x 3 | Partial tumor regression in >90% of animals | [1] |
| Erbitux-vc-PAB-MMAE | A549 Lung Cancer Xenograft | - | Effective tumor growth inhibition | [4] |
Table 4: In vivo efficacy of selected auristatin-based ADCs in xenograft models.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of auristatin-based ADCs.
Synthesis of Auristatin Derivatives (MMAE and MMAF)
The total synthesis of auristatins is a complex multi-step process. A generalized workflow is presented below. For detailed, step-by-step protocols, readers are referred to specialized organic chemistry literature.
Conjugation of Auristatins to Monoclonal Antibodies
The most common method for conjugating auristatins to antibodies involves the reaction of a maleimide-functionalized linker-payload with the thiol groups of reduced interchain disulfide bonds in the antibody's hinge region.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Maleimide-activated auristatin-linker derivative (e.g., mc-vc-PAB-MMAE)
-
N-acetylcysteine solution
-
Purification column (e.g., size-exclusion chromatography)
Protocol:
-
Antibody Reduction:
-
To a solution of the mAb, add a molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation:
-
Add the maleimide-activated auristatin-linker derivative to the reduced antibody solution.
-
Incubate at room temperature for 1-2 hours.
-
-
Quenching:
-
Add an excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the ADC from unconjugated payload and other reactants using size-exclusion chromatography.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of ADCs.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Auristatin-based ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in complete medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated control wells.
-
Incubate for a specified period (e.g., 72-96 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
-
In Vivo Efficacy Study in a Xenograft Model
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Auristatin-based ADC
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (and Matrigel, if used) into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly and measure tumor volume using calipers once the tumors become palpable.
-
-
Treatment:
-
When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the ADC and vehicle control intravenously according to the planned dosing schedule.
-
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology).
-
-
Data Analysis:
-
Plot tumor growth curves for each group and calculate tumor growth inhibition (TGI).
-
Signaling Pathways in Auristatin-Induced Cell Death
The inhibition of tubulin polymerization by auristatins triggers a cascade of events that culminate in apoptosis. The G2/M cell cycle arrest is a key checkpoint, and its prolonged activation is a signal for the cell to initiate programmed cell death.
Key molecular players in this pathway include the Cyclin B1/CDK1 complex, which is a master regulator of the G2/M transition.[6][7] Auristatin-induced microtubule disruption leads to the sustained activation of this complex, preventing the cell from exiting mitosis. This prolonged arrest activates the apoptotic machinery, characterized by the activation of caspases (such as caspase-3, -8, and -9) and the cleavage of poly(ADP-ribose) polymerase (PARP), ultimately leading to cell death.[3][6][7]
Conclusion and Future Directions
The discovery and development of auristatin-based ADCs represent a landmark achievement in targeted cancer therapy. From their origins in a marine mollusk to their successful application in the clinic, auristatins have demonstrated the power of combining potent cytotoxic agents with the specificity of antibodies. The continued exploration of new auristatin analogs, novel linker technologies, and innovative ADC formats promises to further expand the therapeutic potential of this important class of anti-cancer agents. As our understanding of tumor biology and ADC mechanisms deepens, we can anticipate the development of even more effective and safer auristatin-based therapies for a wider range of malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 3. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Brentuximab vedotin: clinical updates and practical guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Population Pharmacokinetics of Brentuximab Vedotin in Patients With CD30‐Expressing Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical Characterization of the Distribution, Catabolism, and Elimination of a Polatuzumab Vedotin-Piiq (POLIVY®) Antibody–Drug Conjugate in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of polatuzumab vedotin in combination with R/G-CHP in patients with B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trastuzumab-MMAU Antibody-Auristatin Conjugates: Valine-Glucoserine Linker with Stabilized Maleimide Conjugation Improves In Vivo Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of MC-EVCit-PAB-MMAE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC-EVCit-PAB-MMAE is a widely utilized drug-linker conjugate in the development of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its preclinical data, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information is presented to support researchers and drug development professionals in the strategic design and evaluation of novel ADCs.
Core Components and Mechanism of Action
The this compound conjugate consists of three key components: a maleimidocaproyl (MC) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) linker, a p-aminobenzyloxycarbonyl (PAB) self-immolative spacer, and the potent cytotoxic agent, monomethyl auristatin E (MMAE).[1][2]
The mechanism of action for an ADC utilizing this linker-drug combination is a multi-step process initiated by the binding of the ADC's monoclonal antibody to a specific antigen on the surface of a cancer cell.[1] This is followed by internalization of the ADC-antigen complex. Inside the cell, the Val-Cit linker is cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[3][4] This cleavage triggers the self-immolation of the PAB spacer, leading to the release of the active MMAE payload into the cytoplasm.[4] MMAE then exerts its cytotoxic effect by inhibiting tubulin polymerization, which disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][5]
Figure 1: Mechanism of action of an ADC with this compound.
In Vitro Preclinical Data
The in vitro cytotoxicity of this compound, often referred to as vc-MMAE in literature, has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent anti-proliferative activity of this drug-linker.
| Cell Line | Cancer Type | IC50 (nM) of vc-MMAE | Reference |
| SKBR3 | Breast Cancer | 410.54 ± 4.9 | [6] |
| HEK293 | Kidney | 482.86 ± 6.4 | [6] |
| A549 | Lung Cancer | Data suggests effective inhibition of proliferation | [5] |
| MKN-45 | Gastric Cancer | 38.14 | |
| BxPC-3 | Pancreatic Cancer | 25.60 | |
| LS174T | Colorectal Cancer | 101.4 |
Note: The specific antibody used in the ADC construct significantly influences the IC50 value.
Experimental Protocols: In Vitro Cytotoxicity Assay (MTT Assay)
A common method to determine the in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Figure 2: General workflow for an in vitro cytotoxicity (MTT) assay.
Protocol Details:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with a range of concentrations of the ADC or the drug-linker conjugate.
-
Incubation: The plate is incubated for a period, typically 72 hours, to allow the drug to exert its effect.
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells, and the IC50 value is determined from the dose-response curve.
In Vivo Preclinical Data
The in vivo efficacy of ADCs utilizing the this compound linker has been demonstrated in various xenograft models. These studies typically show dose-dependent tumor growth inhibition.
A study on an ADC, Erbitux-vc-PAB-MMAE, in a mouse xenograft model with human lung cancer A549 cells, showed that the ADC could be effectively delivered to tumor tissues and significantly inhibit tumor growth by promoting apoptosis.[5] Another study in a cholangiocarcinoma xenograft model showed that an ICAM1-targeting ADC with MMAE resulted in a 62% tumor growth inhibition at a dose of 5 mg/kg.
| Xenograft Model | ADC Target | Dose | Outcome | Reference |
| A549 (Lung Cancer) | EGFR (Erbitux) | Not specified | Effective tumor growth inhibition and apoptosis promotion | [5] |
| HuCCT1 (Cholangiocarcinoma) | ICAM1 | 5 mg/kg | 62% tumor growth inhibition | |
| BxPC-3 (Pancreatic Cancer) | CEACAM5 | 5 mg/kg | Marked tumor growth inhibition | |
| MKN-45 (Gastric Cancer) | CEACAM5 | 5 mg/kg | Marked tumor growth inhibition |
Experimental Protocols: In Vivo Xenograft Model Study
The evaluation of in vivo efficacy of an ADC typically involves a xenograft mouse model.
Figure 3: General workflow for an in vivo xenograft model study.
Protocol Details:
-
Model Establishment: Human cancer cells are subcutaneously implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into different groups and treated with the ADC, a control antibody, or a vehicle, typically via intravenous injection.
-
Monitoring: Tumor volumes and body weights are measured regularly (e.g., twice a week) to assess efficacy and toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a certain size or after a predetermined period.
-
Analysis: Tumors are excised, weighed, and may be further analyzed for histological changes and biomarker expression.
Pharmacokinetics
The pharmacokinetic (PK) properties of ADCs are complex, involving the distribution and clearance of the intact ADC, the conjugated payload, and the unconjugated (free) payload. Preclinical studies in mice, rats, and monkeys have been conducted to characterize the PK of MMAE-based ADCs. Generally, the ADC has a longer half-life than the free drug. The stability of the linker in circulation is crucial to minimize off-target toxicity. The Val-Cit linker is designed to be stable in the bloodstream but is susceptible to cleavage by esterases in rodents, which is an important consideration for preclinical model selection.
Conclusion
The preclinical data for this compound demonstrate its utility as a potent and effective component of ADCs. Its mechanism of action, relying on specific enzymatic cleavage within the tumor microenvironment, provides a therapeutic window for the targeted delivery of the highly cytotoxic MMAE payload. The in vitro and in vivo studies consistently show significant anti-tumor activity across a range of cancer types. A thorough understanding of its preclinical profile, including detailed experimental methodologies and pharmacokinetic properties, is essential for the successful development of next-generation ADCs.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Preclinical pharmacokinetics, distribution, metabolism and excretion of disitamab vedotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Preclinical pharmacokinetics, distribution, metabolism and excretion of disitamab vedotin: Original scientific article | ADMET and DMPK [pub.iapchem.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Conjugation of MC-VC-PAB-MMAE to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of the cytotoxic drug-linker, Maleimidocaproyl-Valine-Citrulline-p-Aminobenzoyloxycarbonyl-Monomethyl Auristatin E (MC-VC-PAB-MMAE), to a monoclonal antibody (mAb) to generate an Antibody-Drug Conjugate (ADC). This protocol is intended for research and drug development professionals.
Introduction
Antibody-drug conjugates are a rapidly growing class of biotherapeutics designed for the targeted treatment of cancer.[1][2] They combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent.[1][2] Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent that inhibits cell division by blocking tubulin polymerization.[3][][5] Due to its high toxicity, MMAE is not used as a standalone drug but is instead conjugated to a monoclonal antibody that directs it to cancer cells.[3][]
The MC-VC-PAB-MMAE drug-linker system is widely used in ADC development.[6][7] It features a maleimide group for attachment to the antibody, a cathepsin B-cleavable valine-citrulline (VC) linker, and a self-immolative p-aminobenzoyloxycarbonyl (PAB) spacer.[7][8] This linker is stable in the extracellular fluid but is cleaved by cathepsin B, an enzyme often overexpressed in the lysosomal compartment of tumor cells, thereby releasing the active MMAE payload inside the target cell.[3][][8]
This protocol details the steps for conjugating MC-VC-PAB-MMAE to a monoclonal antibody via partial reduction of interchain disulfide bonds, followed by purification and characterization of the resulting ADC.
Signaling Pathway of MMAE
Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent.[3][] Upon release within the target cancer cell, MMAE binds to tubulin, a key component of microtubules.[9] This binding disrupts microtubule dynamics by inhibiting tubulin polymerization.[3][][5][9] The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[10]
Caption: Mechanism of action of an MMAE-based Antibody-Drug Conjugate.
Experimental Protocols
This section provides a detailed methodology for the conjugation of MC-VC-PAB-MMAE to a monoclonal antibody.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (IgG) | User-provided | Targeting moiety |
| MC-VC-PAB-MMAE | Commercial Vendor | Drug-linker |
| Tris(2-carboxyethyl)phosphine (TCEP) | Sigma-Aldrich | Reducing agent for disulfide bonds |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Solvent for drug-linker |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher | Buffer for antibody and conjugation reaction |
| Propylene Glycol | Sigma-Aldrich | Co-solvent for conjugation (optional) |
| Desalting Columns (e.g., Zeba™ Spin) | Thermo Fisher | Purification of ADC |
| Hydrophobic Interaction Chromatography (HIC) Column | Waters | Analysis of Drug-to-Antibody Ratio (DAR) |
| Size Exclusion Chromatography (SEC) Column | Agilent | Analysis of aggregation |
Experimental Workflow
The overall workflow for the preparation and characterization of the ADC is depicted below.
Caption: Workflow for ADC synthesis and characterization.
Step-by-Step Conjugation Protocol
This protocol is optimized for conjugating 1-3 mg of an IgG antibody.[11][12] Reagent volumes may need to be adjusted for different antibody amounts.
1. Antibody Preparation:
-
Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS using a desalting column or dialysis.
2. Partial Reduction of Antibody:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add a molar excess of TCEP to the antibody solution. A typical starting point is a 2.5 to 4-fold molar excess of TCEP per mole of antibody. The exact ratio may need to be optimized for each antibody to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction mixture at 37°C for 1-2 hours.
3. Drug-Linker Preparation:
-
Immediately before use, dissolve the MC-VC-PAB-MMAE in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).
4. Conjugation Reaction:
-
Add a slight molar excess of the dissolved MC-VC-PAB-MMAE to the reduced antibody solution. A typical starting point is a 1.2 to 1.5-fold molar excess of the drug-linker over the TCEP used in the reduction step.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Allow the conjugation reaction to proceed at room temperature for 1 hour with gentle mixing.
5. Purification of the ADC:
-
Following the conjugation reaction, remove the unreacted drug-linker and other small molecules using a desalting column equilibrated with PBS, pH 7.4.
-
Collect the eluate containing the purified ADC.
-
Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Hydrophobic Interaction Chromatography (HIC) is a common method to determine the average DAR and the distribution of drug-loaded species.[1]
-
The ADC is separated based on the hydrophobicity conferred by the conjugated drug-linker.
-
The weighted average DAR can be calculated from the peak areas of the different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-based conjugation).[1]
2. Aggregation Analysis by SEC-HPLC:
-
Size Exclusion Chromatography (SEC) is used to assess the level of aggregation in the final ADC product.[13]
-
An increase in high molecular weight species compared to the unconjugated antibody indicates aggregation.
3. Purity Analysis by SDS-PAGE:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can be used to assess the purity and integrity of the ADC.[14]
-
Under reducing conditions, the heavy and light chains of the antibody can be visualized.[14]
Data Presentation
The quantitative data obtained from the characterization of the ADC should be summarized in a clear and structured format.
Table 1: Summary of ADC Characterization
| Parameter | Unconjugated mAb | ADC Batch 1 | ADC Batch 2 |
| Protein Concentration (mg/mL) | 10.2 | 8.5 | 8.9 |
| Average DAR (by HIC) | N/A | 3.8 | 4.1 |
| Monomer Content (by SEC) | >98% | >95% | >95% |
| Free Drug Content | N/A | <1% | <1% |
Table 2: Distribution of Drug-Loaded Species (from HIC-HPLC)
| Drug-to-Antibody Ratio (DAR) | ADC Batch 1 (Peak Area %) | ADC Batch 2 (Peak Area %) |
| 0 | 5.2 | 4.1 |
| 2 | 20.5 | 18.3 |
| 4 | 55.8 | 58.2 |
| 6 | 15.3 | 16.5 |
| 8 | 3.2 | 2.9 |
Logical Relationships of ADC Components
The successful construction and function of an ADC rely on the interplay between its three main components: the monoclonal antibody, the linker, and the cytotoxic payload.
Caption: Interrelationship of the core components of an ADC.
Conclusion
This application note provides a comprehensive protocol for the conjugation of MC-VC-PAB-MMAE to a monoclonal antibody. The detailed experimental procedures and characterization methods are essential for the successful development of potent and effective antibody-drug conjugates for targeted cancer therapy. Adherence to these protocols will enable researchers to produce well-characterized ADCs for further preclinical and clinical evaluation.
References
- 1. lcms.cz [lcms.cz]
- 2. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 5. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. herbmedpharmacol.com [herbmedpharmacol.com]
- 8. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. cellmosaic.com [cellmosaic.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Step-by-Step Guide for MC-EVCit-PAB-MMAE ADC Synthesis: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The ADC technology combines the specificity of a monoclonal antibody (mAb) with the cell-killing ability of a small molecule drug. This application note provides a detailed, step-by-step guide for the synthesis, purification, and characterization of a cysteine-linked ADC, specifically utilizing the MC-EVCit-PAB-MMAE drug-linker.
The this compound linker is a well-established system in ADC development. It consists of a maleimidocaproyl (MC) spacer for antibody conjugation, an enzyme-cleavable valine-citrulline (Val-Cit) dipeptide linker, a self-immolative p-aminobenzylcarbamate (PAB) spacer, and the potent antimitotic agent, monomethyl auristatin E (MMAE).[1][2] The Val-Cit linker is designed to be stable in the bloodstream but is efficiently cleaved by cathepsin B, an enzyme commonly overexpressed in the lysosomes of tumor cells, leading to the targeted release of MMAE within the cancer cell.[3][]
This document outlines the complete workflow from the synthesis of the drug-linker to the final characterization of the ADC, including detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key processes.
Materials and Reagents
Synthesis of MC-Val-Cit-PAB-MMAE
-
Fmoc-Val-Cit-PAB-OH
-
Monomethyl auristatin E (MMAE)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Piperidine
-
Maleimidocaproic acid (MC-OH)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
TIPS (Triisopropylsilane)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
ADC Conjugation and Purification
-
Monoclonal antibody (mAb) of choice (e.g., Trastuzumab)
-
Phosphate-buffered saline (PBS)
-
Sodium borate buffer
-
Sodium chloride (NaCl)
-
EDTA (Ethylenediaminetetraacetic acid)
-
Dimethyl sulfoxide (DMSO)
-
Sephadex G-25 desalting column
-
Hydrophobic Interaction Chromatography (HIC) column (e.g., TSKgel Butyl-NPR)
-
Size Exclusion Chromatography (SEC) column (e.g., TSKgel G3000SWXL)
-
Ammonium sulfate
-
Sodium phosphate
Characterization
-
HIC-HPLC system
-
LC-MS system
-
SDS-PAGE apparatus and reagents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Cancer cell lines (e.g., HER2-positive and HER2-negative)
-
Cell culture medium and supplements
Experimental Protocols
Part 1: Synthesis of the Drug-Linker (MC-Val-Cit-PAB-MMAE)
The synthesis of the MC-Val-Cit-PAB-MMAE drug-linker involves a multi-step process that begins with the preparation of the protected dipeptide-PAB moiety, followed by coupling to MMAE and subsequent deprotection and addition of the maleimide group.
Step 1.1: Synthesis of Fmoc-Val-Cit-PAB-MMAE
A detailed protocol for the coupling of the protected dipeptide linker to MMAE is as follows:
-
Dissolve Fmoc-Val-Cit-PAB-OH (1.0 eq.), MMAE (1.0 eq.), and HOBt (1.0 eq.) in anhydrous DMF.[5]
-
Add DIPEA (2.0 eq.) to the solution and stir for a few minutes.[5]
-
Add HATU (1.0 eq.) to the reaction mixture and stir at room temperature for 1 hour.[5]
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify the crude product by reverse-phase preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAE as a solid after lyophilization.[5]
Step 1.2: Fmoc Deprotection to Yield NH2-Val-Cit-PAB-MMAE
-
Dissolve Fmoc-Val-Cit-PAB-MMAE (1.0 eq.) in DMF.[5]
-
Add piperidine (20 eq.) to the solution and stir at room temperature for 20 minutes.[5]
-
Monitor the deprotection by HPLC.
-
After completion, purify the product by reverse-phase preparative HPLC to yield the free amine derivative.[5]
Step 1.3: Coupling of Maleimidocaproic Acid (MC) to Yield MC-Val-Cit-PAB-MMAE
-
Activate maleimidocaproic acid by reacting it with NHS and DCC in a suitable solvent like DCM to form MC-NHS ester.
-
Dissolve the NH2-Val-Cit-PAB-MMAE from the previous step in DMF.
-
Add the MC-NHS ester to the solution and stir at room temperature.
-
Monitor the reaction by HPLC.
-
Once the reaction is complete, purify the final product, MC-Val-Cit-PAB-MMAE, by preparative HPLC.
Synthesis Workflow
Caption: Workflow for the synthesis of the MC-Val-Cit-PAB-MMAE drug-linker.
| Step | Reactants | Reagents | Solvent | Typical Yield | Reference |
| 1.1 | Fmoc-Val-Cit-PAB-OH, MMAE | HATU, DIPEA, HOBt | DMF | 78-80% | [5][6] |
| 1.2 | Fmoc-Val-Cit-PAB-MMAE | Piperidine | DMF | High | [5] |
| 1.3 | NH2-Val-Cit-PAB-MMAE, MC-NHS | - | DMF | High | [7] |
Table 1: Summary of synthetic steps and reported yields for MC-Val-Cit-PAB-MMAE.
Part 2: ADC Conjugation
This part describes the reduction of the antibody's interchain disulfide bonds and the subsequent conjugation with the maleimide-activated drug-linker.
Step 2.1: Antibody Reduction
-
Prepare the antibody solution in a suitable buffer (e.g., PBS with EDTA).
-
Add a reducing agent, such as TCEP or DTT, to the antibody solution. The molar equivalents of the reducing agent will determine the number of disulfide bonds reduced and, consequently, the final drug-to-antibody ratio (DAR).[8] For example, use 20 equivalents of TCEP and incubate at room temperature for 1-3 hours.[8]
-
Remove the excess reducing agent using a desalting column (e.g., Sephadex G-25).[9]
Step 2.2: Conjugation of Drug-Linker to the Reduced Antibody
-
Adjust the pH of the reduced antibody solution to approximately 7.4 using a suitable buffer (e.g., Tris-HCl).[8]
-
Dissolve the MC-Val-Cit-PAB-MMAE in a minimal amount of an organic solvent like DMSO.[9]
-
Add the drug-linker solution to the reduced antibody solution with gentle mixing. The final concentration of the organic solvent should be kept low (e.g., 5-10% v/v) to avoid antibody denaturation.[8]
-
Incubate the reaction mixture, for example, on ice for 1 hour.[9]
-
Quench the reaction by adding an excess of a thiol-containing reagent like cysteine to cap any unreacted maleimide groups.
Caption: Schematic of the ADC's mechanism of action.
| Characterization Method | Parameter Measured | Expected Outcome | Reference |
| HIC-HPLC | Average DAR and distribution | A distribution of DAR species (e.g., DAR0, 2, 4, 6, 8) with a target average DAR. | [10] |
| LC-MS | Molecular weight of intact ADC and subunits | Confirmation of conjugation and mass of different DAR species. | [11] |
| SDS-PAGE | Purity and integrity | Single band for non-reduced ADC; separate heavy and light chain bands for reduced ADC. | |
| MTT Assay | IC50 value | Potent cytotoxicity in antigen-positive cells and significantly lower toxicity in antigen-negative cells. | [12] |
Table 3: Key characterization methods and expected outcomes for this compound ADC.
Conclusion
This application note provides a comprehensive and detailed guide for the synthesis, purification, and characterization of a this compound antibody-drug conjugate. By following these protocols, researchers and drug development professionals can reliably produce and evaluate high-quality ADCs for preclinical studies. The provided tables and diagrams serve as quick references for critical parameters and workflows, facilitating a more efficient and streamlined ADC development process. The successful synthesis and characterization of a potent and specific ADC represent a significant step towards the development of more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. herbmedpharmacol.com [herbmedpharmacol.com]
- 3. cellmosaic.com [cellmosaic.com]
- 5. rsc.org [rsc.org]
- 6. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. agilent.com [agilent.com]
- 11. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for MC-EVCit-PPAB-MMAE in In Vitro Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC-EVCit-PAB-MMAE is a widely utilized drug-linker conjugate in the development of Antibody-Drug Conjugates (ADCs). It comprises the potent anti-mitotic agent Monomethyl Auristatin E (MMAE) connected to a linker system. This linker consists of a maleimidocaproyl (MC) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a p-aminobenzyloxycarbonyl (PAB) self-immolative spacer.[1] The specificity of an ADC directs the highly cytotoxic MMAE payload to target cancer cells, minimizing systemic toxicity.[2] Upon internalization of the ADC into the target cell, the Val-Cit linker is cleaved by lysosomal proteases like cathepsin B, releasing the active MMAE.[3]
MMAE exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for microtubule formation.[4] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces programmed cell death (apoptosis) through a process known as mitotic catastrophe.[2][5] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of ADCs containing the this compound linker-drug conjugate.
Mechanism of Action of MMAE
The released MMAE binds to tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics has profound effects on cellular processes, particularly mitosis. The inability to form a proper mitotic spindle leads to the activation of the spindle assembly checkpoint, causing a prolonged arrest in the G2/M phase of the cell cycle.[2] This sustained mitotic arrest triggers a cascade of events leading to apoptosis, often characterized as mitotic catastrophe.[5] Key molecular players in this pathway include the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization, and caspases, which are the executioners of apoptosis.[6][7] The process often involves the activation of initiator caspases like caspase-2 and caspase-9, followed by the activation of executioner caspases such as caspase-3.[5][7][8]
Data Presentation
The cytotoxic activity of MMAE and ADCs containing this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values obtained from in vitro cytotoxicity assays across various cancer cell lines.
| Cell Line | Cancer Type | Target Antigen | Compound | IC50 (nM) | Citation |
| SKBR3 | Breast Cancer | HER2 | MMAE | 3.27 ± 0.42 | [9] |
| HEK293 | Kidney Cancer | N/A | MMAE | 4.24 ± 0.37 | [9] |
| BxPC-3 | Pancreatic Cancer | Tissue Factor | MMAE | 0.97 ± 0.10 | [10] |
| BxPC-3 | Pancreatic Cancer | Tissue Factor | Anti-human TF ADC | 1.15 ± 0.47 | [10] |
| PSN-1 | Pancreatic Cancer | Tissue Factor | MMAE | 0.99 ± 0.09 | [10] |
| Capan-1 | Pancreatic Cancer | Tissue Factor | MMAE | 1.10 ± 0.44 | [10] |
| Panc-1 | Pancreatic Cancer | Tissue Factor | MMAE | 1.16 ± 0.49 | [10] |
| PC-3 | Prostate Cancer | N/A | MMAE | ~2 | [5] |
| C4-2B | Prostate Cancer | N/A | MMAE | ~2 | [5] |
| L-82 | Anaplastic Large Cell Lymphoma | CD30, CD70, CD71 | cAC10-vcMMAE (DAR 2) | ~2 ng/mL | [11] |
| L-82 | Anaplastic Large Cell Lymphoma | CD30, CD70, CD71 | cAC10-vcMMAE (DAR 4) | ~4 ng/mL | [11] |
| L-82 | Anaplastic Large Cell Lymphoma | CD30, CD70, CD71 | h1F6-vcMMAE (DAR 4) | ~55 ng/mL | [11] |
| MCF-7 | Breast Cancer | HER2 (negative) | MMAE | 0.35 | [12] |
Experimental Protocols
The following are detailed protocols for key in vitro cytotoxicity assays to evaluate ADCs containing this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Target antigen-positive and -negative cell lines
-
Complete cell culture medium
-
ADC with this compound
-
Control ADC (non-targeting or unconjugated antibody)
-
Free MMAE
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (typically 1,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C with 5% CO2.[13]
-
Prepare serial dilutions of the ADC, control ADC, and free MMAE in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a blank control and wells with untreated cells as a negative control.
-
Incubate the plate for 72-96 hours at 37°C with 5% CO2. The longer incubation time is recommended for tubulin inhibitors like MMAE.[1]
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.[13]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[13]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the ADC, control ADC, or free MMAE for the desired time (e.g., 48-72 hours).
-
Harvest both adherent and floating cells and wash them twice with cold PBS.[4]
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[10]
-
Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[11]
-
Analyze the samples by flow cytometry within one hour.
-
Gate on the cell population using forward and side scatter. Analyze the fluorescence to distinguish between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the ADC, control ADC, or free MMAE for a specified period (e.g., 24-48 hours).
-
Harvest the cells and wash once with cold PBS.[15]
-
Fix the cells by slowly adding the cell pellet to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours (or overnight).[16]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A to ensure only DNA is stained.[17]
-
Incubate for 15-30 minutes at room temperature in the dark.[15]
-
Analyze the samples by flow cytometry.
-
Use the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected after treatment with an MMAE-containing ADC.[2]
References
- 1. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 2. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase 2 in mitotic catastrophe: The terminator of aneuploid and tetraploid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitotic catastrophe results in cell death by caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 8. assaygenie.com [assaygenie.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. bosterbio.com [bosterbio.com]
- 11. kumc.edu [kumc.edu]
- 12. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for MC-EVCit-PAB-MMAE in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The MC-EVCit-PAB-MMAE is a sophisticated drug-linker technology comprising a maleimidocaproyl (MC) spacer, a cleavable glutamic acid-valine-citrulline (EVCit) peptide linker, a self-immolative p-aminobenzylcarbamate (PAB) spacer, and the potent antimitotic agent, monomethyl auristatin E (MMAE).[1] This system is designed for high stability in circulation and efficient, targeted release of MMAE within cancer cells.[2]
These application notes provide a comprehensive overview and detailed protocols for the utilization of ADCs containing the this compound linker-payload in mouse xenograft models. The protocols are intended to guide researchers in designing and executing preclinical efficacy and tolerability studies.
Mechanism of Action
The therapeutic activity of an this compound ADC is a multi-step process initiated by the specific binding of the monoclonal antibody component to a target antigen on the surface of cancer cells.[3] Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis, and trafficked to the lysosomes.[3] Inside the acidic environment of the lysosome, cathepsin B, a lysosomal protease, cleaves the valine-citrulline bond in the linker.[4] This cleavage event triggers a self-immolation cascade of the PAB spacer, leading to the release of the highly potent MMAE payload into the cytoplasm.[5]
Once in the cytoplasm, MMAE exerts its cytotoxic effect by inhibiting tubulin polymerization.[6] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis through a process known as mitotic catastrophe.[6][7] Released MMAE is also membrane-permeable, allowing it to diffuse into neighboring antigen-negative cancer cells and induce cell death, a phenomenon known as the "bystander effect."[8] This effect can enhance the overall antitumor activity of the ADC, particularly in heterogeneous tumors.
Data Presentation
Table 1: Representative Tumor Growth Inhibition in a Human Lymphoma Xenograft Model (Granta-519)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle (PBS) | - | Single i.v. injection | 1500 ± 250 | 0 |
| Non-binding Control ADC | 2.1 | Single i.v. injection | 1450 ± 220 | 3 |
| Anti-CD79b-MC-vc-PAB-MMAE | 1.0 | Single i.v. injection | 450 ± 150 | 70 |
| Anti-CD79b-MC-vc-PAB-MMAE | 2.1 | Single i.v. injection | 150 ± 80 | 90 |
Data is hypothetical and representative of typical results seen in preclinical xenograft studies with MMAE-based ADCs. Actual results will vary depending on the target, antibody, tumor model, and other experimental conditions.[9]
Table 2: Tolerability Profile in Mice Bearing Xenograft Tumors
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Maximum Mean Body Weight Loss (%) | Notable Toxicities |
| Vehicle (PBS) | - | Q7D x 3 | < 2 | None observed |
| Anti-HER2 ADC (mil40-15) | 5 | Q7D x 3 | < 5 | No significant hematologic toxicity observed.[1] |
| Anti-CD30 ADC (cAC10-vcMMAE) | 10 | Single Dose | ~10 | Transient, mild to moderate body weight loss.[2] |
This table provides a general overview of the expected tolerability. Detailed toxicology studies are essential for any new ADC.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an this compound ADC in a mouse xenograft model.
Materials:
-
Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Cancer cell line expressing the target antigen (e.g., NCI-N87 for HER2-positive gastric cancer).[10]
-
Cell culture medium (e.g., RPMI-1640) with supplements.
-
Matrigel® Basement Membrane Matrix.
-
This compound ADC, non-binding control ADC, and vehicle control (e.g., PBS).
-
Sterile syringes and needles.
-
Calipers for tumor measurement.
-
Anesthesia (e.g., isoflurane).
-
Animal balance.
Procedure:
-
Cell Culture and Implantation:
-
Culture the target cancer cells to ~80% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[10]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=6-8 mice per group).[10]
-
-
ADC Administration:
-
Prepare the ADC and control solutions to the desired concentrations in the vehicle.
-
Administer the treatments via intravenous (i.v.) injection into the tail vein. A typical dosing schedule could be a single dose or multiple doses (e.g., once weekly for 3 weeks).[1]
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week for the duration of the study (typically 3-6 weeks, or until tumors in the control group reach a predetermined endpoint).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Analyze the statistical significance of the differences between groups.
-
Protocol 2: Tolerability Assessment
Objective: To assess the general health and any potential toxicity of the this compound ADC in tumor-bearing mice.
Procedure:
-
Body Weight Monitoring:
-
Record the body weight of each mouse at least twice a week throughout the study.
-
Calculate the percentage change in body weight relative to the initial weight at the start of treatment.
-
-
Clinical Observations:
-
Perform daily clinical observations of the mice for any signs of toxicity, such as changes in posture, activity, fur texture, and signs of distress.
-
-
Hematological Analysis (Optional):
-
At the end of the study, collect blood samples via cardiac puncture for a complete blood count (CBC) to assess for any hematological toxicities.[1]
-
Mandatory Visualization
Caption: Mechanism of action of an this compound ADC.
Caption: Experimental workflow for an in vivo efficacy study.
Caption: Downstream signaling effects of MMAE.
References
- 1. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy of a MMAE-based anti-DR5 drug conjugate Oba01 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. njbio.com [njbio.com]
- 5. US8541178B2 - Analysis of antibody drug conjugates by bead-based affinity capture and mass spectrometry - Google Patents [patents.google.com]
- 6. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Broadening the Therapeutic Window of ADCs Using Site-Specific Bioconjugation Showcased by an MMAE-Containing Peptide Linker in a CD79b-Targeting ADC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Determining the Drug-to-Antibody Ratio of MC-VC-PAB-MMAE Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the Drug-to-Antibody Ratio (DAR) of antibody-drug conjugates (ADCs) that utilize the maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-monomethyl auristatin E (MC-VC-PAB-MMAE) linker-payload system. The DAR is a critical quality attribute of ADCs, directly influencing their efficacy, safety, and pharmacokinetic properties.[1][2][3] Accurate and robust analytical methods are therefore essential for the development and quality control of these complex biotherapeutics.
Introduction to MC-VC-PAB-MMAE ADCs
Antibody-drug conjugates are a rapidly growing class of cancer therapeutics that combine the target specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic small molecule.[1] The MC-VC-PAB-MMAE system consists of a potent antimitotic agent, monomethyl auristatin E (MMAE), connected to the antibody via a linker.[4][] This linker is designed to be stable in systemic circulation but is cleaved by enzymes like cathepsin B, which are often overexpressed in the tumor microenvironment, releasing the active MMAE payload inside the cancer cells.[4][]
The conjugation process, which typically involves the reduction of inter-chain disulfide bonds in the mAb followed by reaction with the maleimide group of the linker, results in a heterogeneous mixture of ADC species with varying numbers of drug molecules attached.[1] This distribution of drug-linker moieties is a key characteristic of the ADC and is quantified by the average DAR.
Analytical Methods for DAR Determination
Several analytical techniques can be employed to determine the DAR of MC-VC-PAB-MMAE ADCs. The most common and reliable methods are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used technique for characterizing ADCs under non-denaturing conditions.[6][7] It separates molecules based on their hydrophobicity. Since the MMAE payload is hydrophobic, each conjugated drug molecule increases the overall hydrophobicity of the ADC.[6] This allows for the separation of ADC species with different numbers of drugs (e.g., DAR 0, 2, 4, 6, and 8 for cysteine-linked ADCs).[1]
| Parameter | Condition | Notes |
| Column | Butyl-NPR, Phenyl-5PW, or Ether-5PW | The choice of stationary phase can influence selectivity. |
| Mobile Phase A | High salt buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 6.95) | High salt concentration promotes hydrophobic interactions. |
| Mobile Phase B | Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 6.95) with an organic modifier (e.g., 25% Isopropanol) | The organic modifier helps to elute highly hydrophobic species (DAR 6, 8).[1] |
| Gradient | Linear gradient from high salt to low salt | A decreasing salt gradient weakens the hydrophobic interactions, leading to elution. |
| Flow Rate | Typically 0.5 - 1.0 mL/min | |
| Column Temperature | 25 - 30 °C | Temperature can affect retention and peak shape.[1] |
| Detection | UV at 280 nm (for protein) and 248 nm (for MMAE) | Dual wavelength detection allows for confirmation of drug conjugation. |
Data Analysis: The average DAR is calculated from the peak areas of the different ADC species in the chromatogram. The relative peak area of each species is multiplied by its corresponding drug load, and the sum of these values is divided by the sum of all peak areas.[]
Figure 1. Experimental workflow for DAR determination by HIC.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful technique for ADC analysis. It separates molecules based on their hydrophobicity, but under denaturing conditions, often involving organic solvents and acidic mobile phases.[9][10] For cysteine-linked ADCs, the sample is typically reduced to separate the light and heavy chains prior to analysis.[10] This allows for a more detailed characterization of the drug distribution on each chain.
| Parameter | Condition | Notes |
| Sample Preparation | Reduction with a reducing agent (e.g., DTT or TCEP) | This step breaks the disulfide bonds connecting the light and heavy chains.[10] |
| Column | C4 or C8 reversed-phase column | Suitable for protein separations. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) | The acidic modifier improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% TFA or FA | Acetonitrile is a common organic solvent for reversed-phase chromatography. |
| Gradient | Linear gradient from low to high organic solvent concentration | Increasing organic solvent concentration increases the elution strength. |
| Flow Rate | Typically 0.2 - 0.5 mL/min | |
| Column Temperature | 50 - 80 °C | Higher temperatures can improve peak resolution. |
| Detection | UV at 280 nm and 248 nm |
Data Analysis: Similar to HIC, the average DAR is calculated from the integrated peak areas of the different drug-loaded light and heavy chains.[11]
Figure 2. Workflow for DAR determination by RP-HPLC of a reduced ADC.
Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the molecular weight of the different ADC species, allowing for unambiguous identification of the number of conjugated drugs.[2][3] MS can be coupled with liquid chromatography (LC-MS) for online separation and detection.[12][13]
| Parameter | Condition | Notes |
| Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for large molecules like antibodies. |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap | High-resolution mass analyzers are preferred for accurate mass determination. |
| Sample Preparation | Can be analyzed intact or after reduction. Desalting is often required.[2][3] | |
| LC Conditions | Similar to RP-HPLC conditions, but using MS-compatible mobile phases (e.g., with formic acid instead of TFA). |
Data Analysis: The mass spectrum is deconvoluted to determine the molecular weights of the different species present. The relative abundance of each species is used to calculate the average DAR.[11][14]
Mechanism of Action of MMAE
MMAE is a potent antimitotic agent that inhibits cell division by blocking the polymerization of tubulin.[4][] Once the ADC is internalized by the target cancer cell and the linker is cleaved, the released MMAE can bind to tubulin, disrupting the microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[15][16]
Figure 3. Signaling pathway of MMAE-induced cell death.
Summary of Quantitative Data
The following table summarizes typical data obtained from the different analytical methods for a cysteine-linked MC-VC-PAB-MMAE ADC. The values are illustrative and will vary depending on the specific antibody and conjugation process.
| Analytical Method | Parameter Measured | Typical Result |
| HIC | Relative abundance of DAR species | DAR 0: 5-15%DAR 2: 20-30%DAR 4: 30-40%DAR 6: 15-25%DAR 8: 5-10% |
| RP-HPLC (Reduced) | Relative abundance of drug-loaded chains | Light Chain (LC) DAR 0: 60-70%LC DAR 1: 30-40%Heavy Chain (HC) DAR 0: 5-15%HC DAR 1: 20-30%HC DAR 2: 30-40%HC DAR 3: 15-25% |
| MS | Molecular Weight (MW) of species | Unconjugated mAb: ~150,000 DaADC Species: MW of mAb + n * MW of linker-drug (where n = number of drugs) |
| Calculated Average DAR | Weighted average from peak areas/abundances | 3.5 - 4.5 |
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the characterization and quality control of MC-VC-PAB-MMAE ADCs. HIC, RP-HPLC, and MS are powerful analytical techniques that provide detailed information about the DAR and the distribution of drug species. The protocols and data presented in these application notes serve as a guide for researchers, scientists, and drug development professionals working with this important class of biotherapeutics. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the stage of development and the level of detail required.
References
- 1. smatrix.com [smatrix.com]
- 2. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates [mdpi.com]
- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 6. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. agilent.com [agilent.com]
- 12. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. US8541178B2 - Analysis of antibody drug conjugates by bead-based affinity capture and mass spectrometry - Google Patents [patents.google.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. MMAE – The Beloved Toxin of ADCs - DIMA Biotechnology [dimabio.com]
Application Notes and Protocols: MC-EVCit-PAB-MMAE in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Maleimidocaproyl-Glutamic acid-Valine-Citrulline-p-Aminobenzyloxycarbonyl-Monomethyl Auristatin E (MC-EVCit-PAB-MMAE), a sophisticated drug-linker technology, in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. This document details the mechanism of action, summarizes in vitro efficacy data in various cancer cell lines, and provides detailed experimental protocols for the conjugation, characterization, and evaluation of ADCs utilizing this advanced linker-payload system.
Introduction
This compound is a key component in the construction of next-generation ADCs. It comprises a potent anti-mitotic agent, Monomethyl Auristatin E (MMAE), attached to a monoclonal antibody (mAb) via a cleavable linker system. This linker consists of a Maleimidocaproyl (MC) spacer, a Glutamic acid-Valine-Citrulline (EVCit) tripeptide sequence, and a p-aminobenzyloxycarbonyl (PAB) self-immolative spacer.[1] The EVCit linker is an optimized version of the more conventional Valine-Citrulline (VCit) linker, designed to offer enhanced stability in circulation and efficient cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[2][3]
Upon binding of the ADC to its target antigen on the cancer cell surface, the complex is internalized. Inside the cell's lysosomes, the EVCit linker is cleaved, releasing the highly cytotoxic MMAE payload.[3][4] MMAE then disrupts the cellular microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[2][5]
Mechanism of Action
The targeted delivery and intracellular release of MMAE by an ADC constructed with the MC-EVCit-PAB linker follows a precise sequence of events, ensuring maximal efficacy against tumor cells while minimizing systemic toxicity.
Figure 1: Mechanism of action of an this compound based ADC.
In Vitro Efficacy in Cancer Cell Lines
The cytotoxic activity of ADCs utilizing the this compound linker-payload has been evaluated in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for an anti-HER2 monoclonal antibody conjugated with an EVCit-MMAE linker in several breast cancer cell lines.
| Cell Line | Cancer Type | HER2 Status | IC50 (ng/mL) of Anti-HER2-EVCit-MMAE ADC[6] |
| KPL-4 | Breast Cancer | Positive | 0.49 |
| SK-BR-3 | Breast Cancer | Positive | 0.22 |
| BT-474 | Breast Cancer | Positive | 0.40 |
| JIMT-1 | Breast Cancer | Positive | 2.9 |
| MDA-MB-453 | Breast Cancer | Positive | 120 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Negative | >1000 |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes the conjugation of the this compound linker-payload to a monoclonal antibody via cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)
-
This compound dissolved in DMSO
-
Conjugation buffer (e.g., PBS with 50 mM borate, pH 8.0)
-
Quenching solution (e.g., N-acetylcysteine in PBS)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Adjust the concentration of the mAb to 5-10 mg/mL in the conjugation buffer.
-
Add a 3-5 molar excess of TCEP solution to the mAb solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Drug-Linker Conjugation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Add a 5-10 molar excess of the this compound solution to the reduced antibody.
-
Incubate at room temperature for 1 hour with gentle mixing.
-
-
Quenching:
-
Add a 5-fold molar excess of the quenching solution (relative to the drug-linker) to cap any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC).
-
Exchange the buffer to a formulation buffer suitable for storage (e.g., PBS).
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by SEC.
-
Figure 2: Workflow for the conjugation of this compound to a monoclonal antibody.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the in vitro cytotoxic activity of an ADC using a cell viability assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
ADC construct and unconjugated antibody (as a control)
-
Free MMAE (as a positive control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a negative control.
-
Incubate the plate for 72-120 hours.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Plot the cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Figure 3: General workflow for an in vitro cytotoxicity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Trastuzumab-monomethyl auristatin E conjugate exhibits potent cytotoxic activity in vitro against HER2-positive human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Study of an MC-EVCit-PAB-MMAE Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. The MC-EVCit-PAB-MMAE ADC platform utilizes a monoclonal antibody (mAb) to selectively target a tumor-associated antigen. This mAb is conjugated to the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE), via a cleavable linker system.[1][2][3]
The linker, comprised of a maleimidocaproyl (MC) spacer, a valine-citrulline (VCit or EVCit) dipeptide, and a p-aminobenzyl alcohol (PAB) self-immolative spacer, is designed for stability in systemic circulation and efficient cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][4][5][6] Upon internalization of the ADC by the target cancer cell, the linker is cleaved within the lysosome, releasing the MMAE payload.[2][4] The released MMAE then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately, apoptotic cell death.[1][7] Furthermore, the membrane-permeable nature of MMAE can lead to a "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, enhancing the anti-tumor activity of the ADC.[8]
These application notes provide a comprehensive protocol for designing and conducting an in vivo efficacy study to evaluate a novel this compound ADC in a preclinical xenograft mouse model.
Mechanism of Action of this compound ADC
The following diagram illustrates the proposed mechanism of action:
Caption: Mechanism of action of a this compound ADC.
Experimental Protocols
Cell Line Selection and Culture
The choice of the human cancer cell line is critical and must be based on the expression of the target antigen for the specific ADC's monoclonal antibody.
-
Protocol:
-
Select a human cancer cell line with well-characterized and stable expression of the target antigen. A negative control cell line (lacking antigen expression) should also be included in preliminary in vitro studies to confirm specificity.
-
Culture the selected cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Routinely subculture the cells to maintain them in the exponential growth phase.
-
Prior to implantation, perform a cell viability count (e.g., using trypan blue exclusion) to ensure a high percentage of viable cells (>95%).
-
Animal Model Selection
Immunodeficient mice are required for establishing human tumor xenografts.
-
Recommended Models:
-
Athymic Nude (nu/nu) mice
-
Severe Combined Immunodeficient (SCID) mice
-
NOD-SCID Gamma (NSG) mice
-
-
Animal Husbandry:
Tumor Implantation (Subcutaneous Xenograft Model)
This protocol describes the establishment of a subcutaneous tumor model.
-
Materials:
-
Protocol:
-
Harvest cultured cells and resuspend them in sterile PBS or HBSS at the desired concentration. A typical concentration is 2 x 10⁷ to 5 x 10⁷ cells/mL.
-
If using Matrigel, thaw it on ice and mix with the cell suspension at a 1:1 ratio. Keep the mixture on ice to prevent solidification.[2][3]
-
Anesthetize the mice.
-
Inject 100-200 µL of the cell suspension (containing 2 x 10⁶ to 1 x 10⁷ cells) subcutaneously into the right flank of each mouse.[3][10][11]
-
Monitor the mice for tumor growth.
-
Experimental Design and Treatment
A well-structured experimental design is crucial for obtaining meaningful results.
-
Workflow Diagram:
Caption: Experimental workflow for an in vivo ADC efficacy study.
-
Treatment Groups:
| Group Number | Treatment Article | Dose (mg/kg) | Route of Administration | Dosing Schedule | Number of Animals (n) |
| 1 | Vehicle Control (e.g., PBS) | N/A | IV | Once weekly x 3 | 8-10 |
| 2 | Non-binding Control ADC | 3.0 | IV | Once weekly x 3 | 8-10 |
| 3 | This compound ADC | 1.0 | IV | Once weekly x 3 | 8-10 |
| 4 | This compound ADC | 3.0 | IV | Once weekly x 3 | 8-10 |
| 5 | Positive Control (if available) | Varies | Varies | Varies | 8-10 |
-
Protocol:
-
Once tumors reach a palpable size (approximately 100-200 mm³), randomize the mice into treatment groups.
-
Administer the ADC, vehicle, or control ADC, typically via intravenous (IV) injection. Dosing schedules can vary, for example, a single dose or multiple doses (e.g., once weekly for 3 weeks).[5][12][13]
-
Monitor the animals throughout the study.
-
Monitoring and Endpoints
-
Tumor Volume Measurement:
-
Body Weight and Clinical Observations:
-
Humane Endpoints:
-
Euthanize mice if the tumor volume exceeds a predetermined size (e.g., 2000 mm³), if there is significant tumor ulceration, or if body weight loss exceeds 20%.[1]
-
The study should be terminated when tumors in the control group reach the maximum allowed size.
-
Data Presentation and Analysis
Quantitative Data Summary
| Treatment Group | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | N/A | |||
| Non-binding Control ADC | ||||
| ADC (1.0 mg/kg) | ||||
| ADC (3.0 mg/kg) | ||||
| Positive Control |
Data Analysis
-
Tumor Growth Inhibition (TGI):
-
Calculate TGI using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100
-
-
Statistical Analysis:
Conclusion
This detailed protocol provides a robust framework for evaluating the in vivo efficacy of an this compound ADC. Adherence to these guidelines will facilitate the generation of reproducible and reliable data to support the preclinical development of novel ADC therapeutics. Careful consideration of the choice of tumor model, experimental design, and humane endpoints is paramount for the successful execution of these studies.
References
- 1. researchgate.net [researchgate.net]
- 2. BiTE® Xenograft Protocol [protocols.io]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repo.uni-hannover.de [repo.uni-hannover.de]
- 9. awionline.org [awionline.org]
- 10. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased Tumor Penetration of Single-Domain Antibody Drug Conjugates Improves In Vivo Efficacy in Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 17. researchgate.net [researchgate.net]
- 18. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 19. [PDF] Statistical analysis of in vivo tumor growth experiments. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: MC-Val-Cit-PAB-MMAE Conjugation Kit
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of the MC-Val-Cit-PAB-MMAE (VcMMAE) conjugation kit. This kit is designed for the efficient conjugation of the potent anti-mitotic agent, monomethyl auristatin E (MMAE), to monoclonal antibodies (mAbs) or other targeting proteins. The maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker is a key component, engineered for stability in circulation and selective cleavage by the lysosomal protease cathepsin B within target tumor cells.[1][2][3][] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload, minimizing systemic toxicity while maximizing efficacy against antigen-expressing cancer cells.[3]
MMAE functions by inhibiting tubulin polymerization, a critical process for mitotic spindle formation, thereby inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][][5] Antibody-drug conjugates (ADCs) constructed with this technology have demonstrated significant anti-tumor activity and are a cornerstone of modern targeted cancer therapy.[6][7][8]
Quantitative Data Summary
The following table summarizes key quantitative parameters for a typical conjugation reaction using this kit. Note that optimal conditions may vary depending on the specific antibody and experimental goals.
| Parameter | Recommended Value | Notes |
| Antibody Amount per Reaction | 0.1 mg - 3 mg | Can be scaled based on experimental needs.[2][9] |
| Antibody Purity | >90% (by gel electrophoresis) | High purity is crucial for efficient conjugation and a homogenous final product.[2] |
| Antibody Concentration | 1 mg/mL | A common starting concentration.[10] |
| Reducing Agent | 2-MEA (2-Mercaptoethylamine) | Typically provided in the kit as a 10x stock solution.[10] |
| Drug-Linker | MC-Val-Cit-PAB-MMAE | Provided as a pre-activated maleimide derivative.[2][9][10] |
| Expected Drug-to-Antibody Ratio (DAR) | ~4 | This indicates an average of four MMAE molecules per antibody.[2][8][9] |
| Conjugation Efficiency | >95% | Refers to the percentage of antibody that is successfully conjugated.[2][9] |
| Total Preparation Time | ~4 hours | Includes less than one hour of hands-on time.[2][9] |
Experimental Protocols
I. Antibody Preparation and Reduction
This protocol describes the initial step of reducing the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation.
Materials:
-
Purified monoclonal antibody in a suitable buffer (e.g., PBS)
-
Reducing Reagent (e.g., 10x 2-MEA stock)
-
Reaction Buffer (e.g., PBS-based saline with EDTA, pH 7.0)
-
Desalting columns
-
Microcentrifuge
Procedure:
-
Buffer Exchange: If the antibody is not in the recommended Reaction Buffer, perform a buffer exchange using a desalting column according to the manufacturer's instructions. This removes any interfering substances.
-
Antibody Concentration Adjustment: Adjust the antibody concentration to the desired level (e.g., 1 mg/mL) using the Reaction Buffer.
-
Addition of Reducing Agent: Add 1/10th volume of the 10x Reducing Reagent to the antibody solution. For example, add 10 µL of 10x Reducing Reagent to 100 µL of antibody solution.
-
Incubation: Gently mix and incubate the reaction at 37°C for 30 minutes to 2 hours. The optimal time may need to be determined empirically for each antibody.[10][11]
-
Removal of Excess Reducing Agent: Immediately after incubation, remove the excess reducing agent by buffer exchange using a desalting column pre-equilibrated with Reaction Buffer.[10] This step is critical to prevent the quenching of the maleimide-activated drug-linker in the subsequent step.
II. Conjugation of MC-Val-Cit-PAB-MMAE
This protocol details the conjugation of the maleimide-activated drug-linker to the reduced antibody.
Materials:
-
Reduced antibody from the previous step
-
MC-Val-Cit-PAB-MMAE Conjugation Reagent (typically dissolved in a compatible solvent like DMSO)
-
Reaction Buffer
Procedure:
-
Reagent Preparation: If the MC-Val-Cit-PAB-MMAE is provided as a solid, reconstitute it in the recommended solvent to the specified concentration.
-
Addition of Conjugation Reagent: Add the appropriate volume of the MC-Val-Cit-PAB-MMAE solution to the reduced antibody. The molar ratio of drug-linker to antibody will influence the final DAR and should be optimized.
-
Incubation: Incubate the reaction at room temperature for 2 hours with gentle mixing.[10] Protect the reaction from light.
-
Quenching the Reaction (Optional): The reaction can be quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any remaining maleimide groups.
III. Purification of the Antibody-Drug Conjugate (ADC)
This protocol describes the purification of the ADC to remove unconjugated drug-linker and other reaction components.
Materials:
-
Conjugation reaction mixture
-
Purification Buffer (e.g., PBS)
-
Desalting columns or other size-exclusion chromatography media
Procedure:
-
Purification: Purify the ADC from the reaction mixture using a desalting column or size-exclusion chromatography.[2][10] This separates the larger ADC from the smaller, unreacted drug-linker molecules.
-
Buffer Exchange: During purification, exchange the buffer to a suitable storage buffer (e.g., PBS).
-
ADC Characterization: Characterize the purified ADC to determine the protein concentration and the drug-to-antibody ratio (DAR). Techniques such as UV-Vis spectroscopy and hydrophobic interaction chromatography (HIC) are commonly used for this purpose.
Visualizations
Experimental Workflow
Caption: Experimental workflow for ADC conjugation.
Mechanism of Action
Caption: Mechanism of action of an MC-VC-PAB-MMAE ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cellmosaic.com [cellmosaic.com]
- 3. herbmedpharmacol.com [herbmedpharmacol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. bicellscientific.com [bicellscientific.com]
- 11. cellmosaic.com [cellmosaic.com]
Troubleshooting & Optimization
troubleshooting low conjugation efficiency with MC-EVCit-PAB-MMAE
Welcome to the technical support center for troubleshooting antibody-drug conjugates (ADCs) utilizing the Maleimidocaproyl-Valine-Citrulline-p-Aminobenzoyloxycarbonyl-Monomethyl Auristatin E (MC-VC-PABC-MMAE) linker-payload. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help researchers overcome common challenges and achieve efficient and reproducible conjugations.
Troubleshooting Guide: Low Conjugation Efficiency
This guide addresses the most common issue encountered during the synthesis of cysteine-linked ADCs: a lower-than-expected Drug-to-Antibody Ratio (DAR).
Question: My final ADC has a low average Drug-to-Antibody Ratio (DAR). What are the potential causes and how can I fix it?
Answer: A low DAR is a frequent issue that can stem from several stages of the conjugation process, primarily antibody reduction and the maleimide-thiol coupling reaction. Below is a systematic guide to identifying and resolving the root cause.
Potential Cause 1: Inefficient Antibody Reduction
The conjugation process relies on the reduction of interchain disulfide bonds within the antibody to generate free thiol (sulfhydryl) groups for the maleimide linker to react with.[1][2] Incomplete reduction is a primary cause of low DAR.
Solutions:
-
Optimize Reducing Agent Concentration: The concentration of the reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), is critical.[1][2] Insufficient amounts will not reduce enough disulfide bonds, while excessive amounts can lead to over-reduction and antibody fragmentation. Titrate the molar excess of the reducing agent to find the optimal concentration for your specific antibody.[1]
-
Adjust Reaction Temperature and Time: Higher temperatures can increase the rate and extent of reduction.[1] However, excessive heat may denature the antibody. Most protocols recommend temperatures between 25°C and 37°C.[1] Similarly, ensure the incubation time is sufficient for the reduction to complete (typically 30-90 minutes).
-
Ensure Purity of Reducing Agent: Use fresh, high-quality DTT or TCEP. Oxidized or degraded reducing agents will have significantly lower activity. TCEP is generally more stable and less prone to oxidation than DTT.[2]
-
Quench or Remove Excess Reductant: Excess reducing agent can react with the maleimide group of the linker-drug, preventing it from conjugating to the antibody.[3] It is crucial to remove the excess reductant after the reduction step, typically through desalting columns or buffer exchange, before adding the MC-VC-PABC-MMAE.[3]
Potential Cause 2: Maleimide Linker Instability and Side Reactions
The maleimide group on the MC-VC-PABC-MMAE is highly reactive but also susceptible to hydrolysis, which renders it unable to react with thiols.[][5]
Solutions:
-
Control Reaction pH: The maleimide-thiol reaction is most efficient at a pH of 6.5-7.5.[] At pH values above 8.0, the rate of maleimide hydrolysis increases significantly, reducing the amount of active linker available for conjugation.[5] Prepare all buffers fresh and verify the pH immediately before use.
-
Minimize Reaction Time: While the conjugation reaction is rapid, prolonged reaction times can increase the chance of side reactions like hydrolysis or disulfide re-formation.[7] Monitor the reaction progress to determine the optimal time (often 1-2 hours is sufficient).
-
Use a Molar Excess of Linker-Drug: Employing a slight molar excess of the MC-VC-PABC-MMAE construct can help drive the reaction towards completion and compensate for any minor hydrolysis. However, a large excess can lead to challenges in purification and potential aggregation. A typical starting point is a 5:1 molar ratio of linker to antibody.[5]
-
Prepare Linker-Drug Solution Fresh: Dissolve the lyophilized MC-VC-PABC-MMAE in a suitable organic solvent like DMSO immediately before adding it to the aqueous reaction buffer to minimize its exposure to water and subsequent hydrolysis.
Potential Cause 3: Issues with Antibody or Reagents
The quality and handling of the antibody and other reagents can significantly impact conjugation efficiency.
Solutions:
-
Confirm Antibody Concentration and Purity: Inaccurate antibody concentration will lead to incorrect stoichiometry in the reaction. Verify the concentration using a reliable method like A280 absorbance. Ensure the antibody preparation is free of aggregates and other impurities.
-
Check for Disulfide Bond Accessibility: The structure of the antibody itself can influence how easily the interchain disulfides are reduced. Different antibody isotypes (e.g., IgG1 vs. IgG2) have different disulfide bond structures, which can affect the kinetics of reduction and the final DAR.[8][9][[“]]
Logical Troubleshooting Flowchart
The following diagram outlines a step-by-step process for troubleshooting low DAR values.
Caption: A flowchart for systematic troubleshooting of low DAR.
Frequently Asked Questions (FAQs)
Q1: What is the function of each component in the MC-VC-PABC-MMAE linker-drug?
-
MC (Maleimidocaproyl): Contains the maleimide group that selectively reacts with free thiol groups on the reduced antibody.[]
-
VC (Valine-Citrulline): A dipeptide sequence specifically designed to be cleaved by Cathepsin B, an enzyme that is highly active inside the lysosomes of tumor cells.[11] This ensures the drug is released after the ADC is internalized by the target cell.[12]
-
PABC (p-aminobenzoyloxycarbonyl): A self-immolative spacer that, after VC cleavage, rapidly decomposes to release the active drug (MMAE).[13]
-
MMAE (Monomethyl Auristatin E): A highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells.[11]
Q2: How do I measure the Drug-to-Antibody Ratio (DAR)? The average DAR is a critical quality attribute of an ADC.[][15] Common methods include:
-
Hydrophobic Interaction Chromatography (HIC): This is the most widely used method.[16] The hydrophobicity of the ADC increases with each conjugated drug molecule, allowing separation of species with different numbers of drugs (DAR 0, 2, 4, 6, 8). The average DAR is calculated from the weighted average of the peak areas.[15][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides precise mass measurements of the intact ADC, allowing for the determination of the distribution of different drug-loaded species.[][17]
-
UV/Vis Spectroscopy: A simpler method that can be used if the drug and antibody have distinct absorbance maxima. By measuring absorbance at two wavelengths, the concentrations of the protein and the drug can be determined and the average DAR calculated.[][16]
Q3: Why is my ADC unstable, showing a decreasing DAR over time? This can be due to a "retro-Michael" reaction, where the succinimide ring formed during conjugation re-opens, leading to deconjugation of the linker-drug.[18][19][20] This can be mitigated by hydrolyzing the succinimide ring to a more stable ring-opened form under mild alkaline conditions post-conjugation, which prevents the reverse reaction.[18][19]
Experimental Protocols and Data
Summary of Recommended Reaction Parameters
The table below provides a starting point for optimizing your conjugation protocol. These values may need to be adjusted for specific antibodies.
| Parameter | Recommended Range | Key Considerations |
| Antibody Reduction | ||
| Reducing Agent | DTT or TCEP | TCEP is more stable and less odorous.[2] |
| Reductant:Ab Molar Ratio | 2.5 - 20 equivalents | Titrate to achieve desired thiol/Ab ratio (e.g., 4-8).[1] |
| Temperature | 25 - 37 °C | Higher temperatures increase reduction rate but risk denaturation.[1] |
| Time | 30 - 90 minutes | Monitor reduction to avoid over- or under-incubation. |
| Conjugation | ||
| Linker-Drug:Ab Molar Ratio | 4 - 8 equivalents | Use a slight excess to drive the reaction. |
| Reaction pH | 6.5 - 7.5 | Critical for maleimide stability and thiol reactivity.[] |
| Co-solvent (for Linker-Drug) | < 10% v/v (e.g., DMSO) | Minimize to prevent antibody precipitation. |
| Temperature | 18 - 25 °C (Room Temp) | Avoid high temperatures which accelerate hydrolysis. |
| Time | 1 - 3 hours | The reaction is typically fast.[7] |
| Quenching | ||
| Quenching Reagent | N-acetylcysteine | Use a 3-5 fold molar excess over the linker-drug. |
Protocol 1: Antibody Reduction and Conjugation
This protocol is a general guideline for conjugating MC-VC-PABC-MMAE to a typical IgG1 antibody to achieve a target DAR of approximately 4.
Workflow Diagram
Caption: Standard workflow for ADC synthesis and analysis.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
MC-VC-PABC-MMAE
-
Dimethyl sulfoxide (DMSO)
-
N-acetylcysteine
-
Reaction Buffer (e.g., PBS with 5 mM EDTA, pH 7.2)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer to remove any interfering substances.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Reduction Step:
-
Calculate the required volume of TCEP solution to achieve a 10-fold molar excess relative to the antibody.
-
Add the TCEP to the antibody solution and incubate at 37°C for 60 minutes with gentle mixing.
-
-
Removal of Excess Reductant:
-
Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with Reaction Buffer. This step is critical to prevent TCEP from reacting with the maleimide linker.
-
-
Conjugation Step:
-
Prepare a fresh 10 mM stock solution of MC-VC-PABC-MMAE in DMSO.
-
Calculate the volume of the linker-drug stock needed to achieve a 5-fold molar excess over the antibody.
-
Add the linker-drug solution to the reduced antibody dropwise while gently stirring.
-
Incubate the reaction at room temperature (20-25°C) for 2 hours, protected from light.
-
-
Quenching:
-
To stop the reaction, add a 3-fold molar excess of N-acetylcysteine (relative to the initial amount of linker-drug) and incubate for an additional 20 minutes.
-
-
Purification:
-
Remove unconjugated linker-drug and other small molecules by buffer exchanging the ADC into a final formulation buffer (e.g., PBS) using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Characterization:
References
- 1. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. en.hs-biopharm.com [en.hs-biopharm.com]
- 3. researchgate.net [researchgate.net]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 7. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of disulfide bond isoforms on drug conjugation sites in cysteine-linked IgG2 antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of disulfide bond isoforms on drug conjugation sites in cysteine-linked IgG2 antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 10. Influence of disulfide bond isoforms on drug conjugation sites in cysteine-linked IgG2 antibody-drug conjugates - Consensus [consensus.app]
- 11. medchemexpress.com [medchemexpress.com]
- 12. herbmedpharmacol.com [herbmedpharmacol.com]
- 13. researchgate.net [researchgate.net]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 17. agilent.com [agilent.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) for MC-VC-PAB-MMAE ADCs
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for optimizing the drug-to-antibody ratio (DAR) of Antibody-Drug Conjugates (ADCs) utilizing the MC-VC-PAB-MMAE linker-payload.
Frequently Asked Questions (FAQs)
Q1: What is MC-VC-PAB-MMAE and why is it used in ADCs?
MC-VC-PAB-MMAE is a widely used drug-linker conjugate for ADCs. It consists of the potent cytotoxic agent Monomethyl Auristatin E (MMAE), a cathepsin B-cleavable valine-citrulline (VC) dipeptide linker, a self-immolative p-aminobenzyloxycarbonyl (PAB) spacer, and a maleimidocaproyl (MC) group for antibody conjugation.[1][2][3] This linker system is designed to be stable in systemic circulation and to release the MMAE payload efficiently inside target tumor cells following lysosomal degradation.[1][4]
Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it a Critical Quality Attribute (CQA)?
The DAR represents the average number of drug molecules conjugated to a single antibody.[5] It is a Critical Quality Attribute because it directly influences the ADC's efficacy, toxicity, and pharmacokinetic properties.[5][6] A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity, faster plasma clearance, and potential for aggregation.[5][7][8]
Q3: What is the typical target DAR for MC-VC-PAB-MMAE ADCs?
For many ADCs in clinical development, the target average DAR is between 2 and 4.[7][9] This range is often a compromise to achieve sufficient potency while maintaining favorable pharmacokinetic and safety profiles.[10][11] However, the optimal DAR can depend on the specific antibody, target antigen, and tumor indication.[11]
Q4: Which conjugation method is typically used for MC-VC-PAB-MMAE?
The most common method involves conjugation to cysteine residues.[2] This is typically achieved by partially reducing the antibody's interchain disulfide bonds to generate free thiol groups, which then react with the maleimide group of the linker.[2] This process results in a heterogeneous mixture of ADC species with varying numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8).[2][12]
Q5: How is the average DAR and drug-load distribution measured?
Hydrophobic Interaction Chromatography (HIC) is the primary and preferred method for determining the DAR and drug-load distribution of cysteine-linked ADCs.[13][14][15][16] As the number of hydrophobic MMAE molecules increases, the ADC becomes more hydrophobic, allowing HIC to separate species with different drug loads.[14][15] Other methods like Reversed-Phase Liquid Chromatography (RP-LC) and mass spectrometry can also be used.[5][16]
Troubleshooting Guide
This section addresses common issues encountered during the optimization of DAR for MC-VC-PAB-MMAE ADCs.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Average DAR | 1. Inefficient Antibody Reduction: Insufficient concentration of reducing agent (e.g., TCEP, DTT) or inadequate incubation time/temperature.[2] 2. Re-oxidation of Thiols: Free sulfhydryl groups on the antibody have re-formed disulfide bonds before conjugation. 3. Degraded/Inactive Drug-Linker: The maleimide group on MC-VC-PAB-MMAE is susceptible to hydrolysis. 4. Incorrect Stoichiometry: Molar excess of drug-linker to antibody is too low. | 1. Optimize the concentration of the reducing agent and reaction conditions. Perform small-scale trials to find the optimal balance. 2. Ensure the conjugation step is performed promptly after reduction and buffer exchange. Use a reaction buffer containing a chelating agent like EDTA to inhibit metal-catalyzed oxidation.[17] 3. Use fresh, high-quality MC-VC-PAB-MMAE. Store the reagent under recommended conditions (e.g., -20°C, desiccated). 4. Increase the molar ratio of drug-linker to antibody in the conjugation reaction. |
| High Average DAR and/or Product Aggregation | 1. Over-reduction of Antibody: Excessive reduction can expose more sulfhydryl groups, leading to higher conjugation and potential disruption of the antibody structure, causing aggregation. 2. High Molar Excess of Drug-Linker: Using too much drug-linker can drive the reaction towards higher DAR species. 3. Increased Hydrophobicity: High DAR species are inherently more hydrophobic, which can promote self-aggregation.[7][8] 4. Solvent Issues: The drug-linker is often dissolved in an organic solvent (e.g., DMSO); adding too much can denature the antibody. | 1. Carefully titrate the amount of reducing agent. Avoid complete reduction of all disulfide bonds unless desired. 2. Reduce the molar ratio of drug-linker to antibody. 3. If a high DAR is desired, consider using hydrophilic linkers (e.g., PEGylated linkers) to mitigate aggregation.[7] Alternatively, use preparative HIC to isolate specific, lower DAR species.[10] 4. Limit the volume of organic solvent added to the reaction to typically ≤10% (v/v). |
| Poor Resolution or Unexpected Peaks in HIC Analysis | 1. Inappropriate HIC Column: The column chemistry (e.g., Butyl, Phenyl) may not be optimal for the specific ADC.[18] 2. Suboptimal Mobile Phase: Incorrect salt concentration, pH, or gradient slope can lead to poor separation.[13][19] 3. ADC Degradation: The ADC may be fragmenting or the drug may be deconjugating during analysis. 4. Presence of Free Drug: Unreacted MC-VC-PAB-MMAE in the sample can cause extraneous peaks. | 1. Screen different HIC columns with varying hydrophobicity to find the best resolution. 2. Optimize the HIC method, including the salt type (e.g., ammonium sulfate), gradient steepness, and the use of a small amount of organic modifier like isopropanol.[15] 3. Ensure mild, non-denaturing conditions are used for HIC analysis.[14] 4. Ensure the ADC is properly purified before analysis to remove unreacted drug-linker.[20] |
| Inconsistent Batch-to-Batch DAR | 1. Variability in Reagent Quality: Inconsistent activity of reducing agents or purity of the drug-linker. 2. Process Parameter Drift: Minor variations in reaction time, temperature, pH, or mixing. 3. Antibody Variability: Differences between antibody production lots. | 1. Qualify all reagents before use. Use reagents from the same lot for a series of experiments. 2. Strictly control all process parameters. Use calibrated equipment and follow a detailed, standardized protocol. 3. Characterize each new batch of antibody before conjugation. |
Key Experimental Protocols
Protocol 1: Cysteine-Based Conjugation of Antibody with MC-VC-PAB-MMAE
This protocol is a general guideline for conjugating MC-VC-PAB-MMAE to an antibody at a 1 mg scale.[17] Optimization is required for each specific antibody.
Materials:
-
Purified Antibody (e.g., IgG) in PBS
-
Reducing Agent: 10x TCEP (tris(2-carboxyethyl)phosphine) solution
-
Reaction Buffer: PBS containing EDTA (e.g., 5 mM), pH 7.0
-
Conjugation Reagent: 10x MC-VC-PAB-MMAE solution in DMSO
-
Desalting columns (e.g., spin columns)
-
Quenching Reagent (optional): N-acetylcysteine
Procedure:
-
Antibody Preparation: Prepare 1 mg of antibody in approximately 0.5 mL of PBS.
-
Initial Buffer Exchange: Equilibrate a desalting column with Reaction Buffer. Exchange the antibody into the Reaction Buffer to remove any interfering substances.
-
Antibody Reduction:
-
Add a pre-determined molar excess of reducing agent (e.g., 2.5-fold molar excess of TCEP per disulfide bond to be reduced).
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
-
Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent by buffer exchanging the reduced antibody into fresh, cold Reaction Buffer using a new desalting column. This step is critical to stop the reduction reaction.
-
Conjugation Reaction:
-
Immediately add a pre-determined molar excess of the MC-VC-PAB-MMAE solution to the reduced antibody. A common starting point is a 5- to 7-fold molar excess over the antibody.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Quenching (Optional): To cap any unreacted thiols, add a 5-fold molar excess of N-acetylcysteine and incubate for 20 minutes.
-
Purification: Remove unreacted drug-linker and reaction byproducts by performing a final buffer exchange into a desired formulation buffer (e.g., PBS) using a desalting column or other purification methods like Tangential Flow Filtration (TFF).[20]
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a generic method for HIC-HPLC analysis.[13][15][19]
Materials & Equipment:
-
HPLC system with a UV detector
-
HIC Column (e.g., Tosoh Butyl-NPR, Agilent AdvanceBio HIC)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0). Note: Some methods include an organic modifier like isopropanol in Mobile Phase B to aid elution of highly hydrophobic species.[15]
-
Purified ADC sample
Procedure:
-
System Equilibration: Equilibrate the HPLC system and HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Injection: Inject 10-50 µg of the purified ADC onto the column.
-
Chromatographic Separation: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes. This decreasing salt gradient causes species to elute in order of increasing hydrophobicity (i.e., DAR 0, followed by DAR 2, DAR 4, etc.).
-
Data Acquisition: Monitor the elution profile at 280 nm (for the antibody) and 248 nm (characteristic absorbance of the MMAE payload).[21]
-
Data Analysis:
-
Integrate the peak area for each species (ADARx) in the 280 nm chromatogram.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak AreaDARx * DARx) / Σ (Total Peak Area) (Where DARx is the drug load of a specific peak, e.g., 0, 2, 4, 6, 8)
-
Data Summary: Impact of DAR on ADC Properties
The drug-to-antibody ratio has a profound impact on the therapeutic index of an ADC. Higher drug loading does not always translate to better in vivo outcomes.
| DAR Species | In Vitro Potency (vs. Cancer Cells) | In Vivo Efficacy (Xenograft Models) | Plasma Clearance | Potential for Toxicity / Off-Target Effects |
| DAR 2 | Lower | Effective at higher doses | Slower | Lower |
| DAR 4 | Intermediate | Often optimal balance of potency and tolerability | Intermediate | Intermediate |
| DAR 8 | Highest | May be inferior to lower DARs due to rapid clearance[7][8] | Fastest[8][22] | Highest[23] |
This table represents general trends observed for cysteine-linked MMAE ADCs.[8][10][11] The optimal DAR must be determined empirically for each specific ADC.
Visualizations
Diagram 1: Cysteine-Based ADC Conjugation Workflow
Caption: A typical workflow for producing a cysteine-linked MC-VC-PAB-MMAE ADC.
Diagram 2: HIC-HPLC Analysis of ADC Drug-Load Distribution
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. herbmedpharmacol.com [herbmedpharmacol.com]
- 5. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and advances in the assessment of the disposition of antibody‐drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. lcms.cz [lcms.cz]
- 17. bicellscientific.com [bicellscientific.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 21. researchgate.net [researchgate.net]
- 22. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation of ADCs with MC-Val-Cit-PAB-MMAE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aggregation of Antibody-Drug Conjugates (ADCs) utilizing the MC-Val-Cit-PAB-MMAE linker-payload system.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aggregation in ADCs conjugated with MC-Val-Cit-PAB-MMAE?
The primary cause of aggregation in ADCs featuring the MC-Val-Cit-PAB-MMAE system is the increased hydrophobicity of the ADC molecule following conjugation.[1][2] The monomethyl auristatin E (MMAE) payload is highly hydrophobic.[3][] When multiple MMAE molecules are attached to the antibody's surface, they can create hydrophobic patches that interact with similar patches on other ADC molecules, leading to self-association and the formation of aggregates.[1] This process is driven by the desire to minimize the exposure of these hydrophobic regions to the aqueous environment.[5]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the aggregation of MC-Val-Cit-PAB-MMAE ADCs?
A higher Drug-to-Antibody Ratio (DAR) generally leads to a greater propensity for aggregation.[5][6] As more hydrophobic MMAE molecules are conjugated to the antibody, the overall hydrophobicity of the ADC increases, amplifying the driving force for intermolecular hydrophobic interactions and subsequent aggregation.[7][8] Therefore, optimizing the DAR is a critical step in balancing therapeutic efficacy with ADC stability.[5]
Q3: What role does the MC-Val-Cit-PAB linker play in ADC stability and aggregation?
The linker itself can influence the stability and aggregation of an ADC. The valine-citrulline (Val-Cit) dipeptide linker is designed to be stable in systemic circulation and cleaved by intracellular proteases like cathepsin B.[9][10] While the linker is designed for stability, the overall hydrophobicity of the linker-drug combination contributes to the potential for aggregation.[2][11] Using more hydrophilic linkers can be a strategy to reduce the likelihood of aggregation.[5][12]
Q4: Can the choice of antibody influence the aggregation of an ADC with MC-Val-Cit-PAB-MMAE?
Yes, the intrinsic properties of the monoclonal antibody (mAb) are a significant factor.[2][5] Some antibodies are inherently more prone to aggregation due to their amino acid sequence, surface hydrophobicity, and structural stability.[1] The conjugation process itself can also induce conformational changes in the antibody, potentially exposing hydrophobic regions and further increasing the risk of aggregation.[5][13]
Q5: What are the consequences of ADC aggregation?
ADC aggregation can have several negative consequences, including:
-
Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen and may be cleared more rapidly from circulation.[5]
-
Increased Immunogenicity: Aggregated proteins can be recognized by the immune system as foreign, potentially leading to an immune response against the therapeutic.[1][3][14]
-
Altered Pharmacokinetics: The pharmacokinetic profile of an aggregated ADC can be unpredictable.[5]
-
Safety Concerns: Aggregates can lead to off-target toxicity and adverse side effects.[5]
-
Manufacturing and Stability Issues: Aggregation can lead to product loss during manufacturing and reduce the shelf-life of the final drug product.[5][15]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the development and handling of ADCs with MC-Val-Cit-PAB-MMAE.
Problem 1: Significant aggregation is observed immediately after the conjugation reaction.
| Potential Cause | Recommended Solution |
| High local concentration of reactants | Maintain antibodies in a physically separated state during conjugation, for example, by immobilizing them on a solid-phase support.[1][14][16] |
| Unfavorable buffer conditions (pH, salt concentration) | Optimize the pH of the conjugation buffer to avoid the isoelectric point of the antibody, where solubility is minimal.[1] Ensure the salt concentration is appropriate to maintain antibody stability.[1] |
| Presence of organic co-solvents | Minimize the concentration of organic solvents used to dissolve the linker-payload, as they can denature the antibody.[5] Perform solvent-exchange steps efficiently. |
| Shear stress from mixing | Use gentle mixing methods during the conjugation reaction. Avoid vigorous vortexing or rapid stirring that can induce shear stress and protein denaturation.[5] |
| Elevated reaction temperature | Perform the conjugation reaction at a controlled, lower temperature to minimize thermal stress on the antibody.[5] |
Problem 2: ADC aggregation increases over time during storage.
| Potential Cause | Recommended Solution |
| Suboptimal formulation buffer | Screen various buffer systems to find the optimal pH and ionic strength for long-term stability.[17] Slightly acidic buffers are often preferred for antibody formulations.[18] |
| Lack of stabilizing excipients | Incorporate stabilizing excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and surfactants (e.g., polysorbate 20 or 80) into the formulation to prevent aggregation.[][16] |
| Inappropriate storage temperature | Store the ADC at the recommended temperature, typically 2-8°C. Avoid freeze-thaw cycles, which can induce aggregation.[3][5] |
| Exposure to light or agitation | Protect the ADC from light, as it can cause degradation of the payload and antibody.[5] Minimize agitation during storage and handling.[5] |
| High ADC concentration | If feasible, store the ADC at a lower concentration, as higher concentrations increase the probability of intermolecular interactions.[5] |
Problem 3: Inconsistent aggregation results between different batches.
| Potential Cause | Recommended Solution |
| Variability in conjugation process parameters | Tightly control all conjugation parameters, including reaction time, temperature, pH, and reagent concentrations. Implement robust process controls and monitoring.[5] |
| Inconsistent quality of starting materials (antibody, linker-drug) | Ensure consistent quality and purity of the monoclonal antibody and the MC-Val-Cit-PAB-MMAE linker-drug. |
| Differences in purification methods | Standardize the purification process (e.g., chromatography, ultrafiltration/diafiltration) to effectively remove aggregates and residual reagents. |
| Variability in handling and storage | Implement standardized procedures for handling and storing all materials and the final ADC product. |
Quantitative Data Summary
The following tables provide a summary of key parameters to consider for minimizing aggregation. These values are general recommendations and may require optimization for specific ADC constructs.
Table 1: Recommended Formulation Parameters
| Parameter | Recommended Range/Value | Rationale |
| pH | 5.0 - 6.5 | Maintains antibody stability and minimizes aggregation, avoiding the isoelectric point.[1] |
| Ionic Strength | 50 - 150 mM | Helps to maintain the native conformation of the antibody. |
| Surfactant (Polysorbate 20/80) | 0.01% - 0.05% (w/v) | Reduces surface-induced aggregation and stabilizes the protein.[] |
| Bulking Agent (e.g., Sucrose) | 5% - 10% (w/v) | Provides stability during freezing and lyophilization. |
| Stabilizer (e.g., Arginine) | 25 - 100 mM | Can suppress aggregation by interacting with hydrophobic patches.[13] |
Table 2: Key Analytical Techniques for Aggregation Analysis
| Technique | Parameter Measured | Typical Acceptance Criteria |
| Size Exclusion Chromatography (SEC) | % Monomer, % High Molecular Weight Species (Aggregates) | >95% Monomer, <5% Aggregates |
| Dynamic Light Scattering (DLS) | Hydrodynamic Radius (Rh), Polydispersity Index (PDI) | Consistent Rh, PDI < 0.2 |
| Analytical Ultracentrifugation (AUC) | Sedimentation Coefficient Distribution | Predominantly one species, minimal high MW species |
| Differential Scanning Calorimetry (DSC) | Melting Temperature (Tm) | Minimal change in Tm compared to the naked antibody.[8] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
-
System Preparation: Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with the mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8) at a constant flow rate (e.g., 0.5 mL/min).
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the prepared sample onto the column.
-
Data Acquisition: Monitor the eluent using a UV detector at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the monomer and high molecular weight (HMW) species. Calculate the percentage of monomer and aggregates based on the peak areas.
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
-
Sample Preparation: Filter the ADC sample through a low-protein-binding 0.22 µm filter into a clean cuvette.
-
Instrument Setup: Set the instrument parameters, including temperature (e.g., 25°C) and scattering angle (e.g., 90°).
-
Measurement: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Data Acquisition: Perform multiple measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). A monomodal distribution with a low PDI indicates a homogenous sample with minimal aggregation.
Visualizations
Caption: Mechanism of MMAE-induced ADC aggregation.
Caption: Troubleshooting workflow for ADC aggregation.
Caption: Experimental workflow for aggregation analysis.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. explorationpub.com [explorationpub.com]
- 9. adcreview.com [adcreview.com]
- 10. researchgate.net [researchgate.net]
- 11. veranova.com [veranova.com]
- 12. purepeg.com [purepeg.com]
- 13. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 16. adcreview.com [adcreview.com]
- 17. Antibody-drug conjugates- stability and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Addressing MC-EVCit-PAB-MMAE ADC Stability Issues in Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate-Monomethyl Auristatin E (MC-EVCit-PAB-MMAE) Antibody-Drug Conjugates (ADCs) in plasma.
Frequently Asked Questions (FAQs)
1. What is the primary cause of this compound ADC instability in plasma?
The primary cause of instability is the deconjugation of the drug-linker from the antibody. This is mainly due to the inherent instability of the thiosuccinimide bond formed between the maleimide group of the linker and a cysteine residue on the antibody. This bond can undergo a retro-Michael reaction, leading to the release of the maleimide-containing drug-linker from the antibody.[1][2][3] This premature release of the cytotoxic payload can lead to off-target toxicity and reduced therapeutic efficacy.
2. What is the retro-Michael reaction and how does it affect my ADC?
The retro-Michael reaction is the reverse of the Michael addition reaction used to conjugate the maleimide linker to the antibody's cysteine residue. In the physiological environment of plasma, endogenous thiols such as albumin and glutathione can attack the thiosuccinimide ring, leading to the exchange of the drug-linker from the ADC to these other thiol-containing molecules.[2][3][4] This results in a decrease in the drug-to-antibody ratio (DAR) of your ADC over time and the circulation of free, unconjugated payload, which can cause systemic toxicity.
3. How does the drug-to-antibody ratio (DAR) affect ADC stability?
Higher DAR values in stochastically conjugated ADCs can lead to increased aggregation and faster clearance from circulation.[5] ADCs with higher DARs may have altered pharmacokinetic properties and potentially lower tolerability.[5] It is a critical quality attribute to monitor and control during ADC development.
4. Are there ways to improve the stability of the maleimide-cysteine linkage?
Yes, several strategies are being explored to enhance the stability of the maleimide-cysteine linkage. One common approach is the hydrolysis of the thiosuccinimide ring to form a stable succinamic acid ring.[6] This ring-opened form is no longer susceptible to the retro-Michael reaction. Some linker designs incorporate self-hydrolyzing maleimides to facilitate this stabilizing conversion.[1]
5. What analytical techniques are used to monitor ADC stability in plasma?
Several analytical methods are employed to assess ADC stability, including:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to measure the average DAR, characterize different drug-conjugated species, and quantify the amount of free payload in plasma.[7][8][9]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to quantify the concentration of total antibody and conjugated antibody in plasma samples.[10][11]
-
Hydrophobic Interaction Chromatography (HIC): Used to separate and quantify ADC species with different DARs.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Rapid decrease in average Drug-to-Antibody Ratio (DAR) in plasma. | Retro-Michael reaction: The thiosuccinimide linkage between the maleimide linker and the antibody's cysteine is susceptible to cleavage by endogenous thiols in plasma (e.g., albumin, glutathione).[2][3] | 1. Linker Modification: Consider using next-generation maleimide linkers designed for increased stability, such as those that promote rapid hydrolysis of the thiosuccinimide ring.[6]2. Formulation Optimization: Investigate formulation conditions that may help stabilize the conjugate.3. Analytical Characterization: Use LC-MS to confirm the identity of the released species and quantify the rate of deconjugation. |
| High levels of free MMAE detected in plasma shortly after administration. | Premature linker cleavage: The valine-citrulline (VC) dipeptide in the linker is designed to be cleaved by lysosomal proteases like Cathepsin B within the target cell. However, some level of cleavage can occur in the bloodstream.[10] | 1. Plasma Stability Assay: Perform in vitro plasma stability assays to determine the rate of enzymatic cleavage in plasma from different species.[9][10]2. Linker Design: If premature cleavage is significant, explore alternative cleavable linkers that are more resistant to plasma proteases. |
| ADC aggregation observed during plasma incubation. | High DAR: ADCs with a high drug-to-antibody ratio, especially those with hydrophobic payloads like MMAE, can be prone to aggregation.[5][12]Hydrophobic interactions: The hydrophobic nature of the drug-linker can lead to intermolecular interactions and aggregation. | 1. DAR Optimization: Aim for an optimal DAR that balances efficacy with stability and solubility. A lower DAR may reduce aggregation.2. Formulation: Screen different formulation buffers and excipients to identify conditions that minimize aggregation.3. Size Exclusion Chromatography (SEC): Use SEC to monitor the formation of high molecular weight species (aggregates) over time. |
| Inconsistent plasma stability results between different preclinical species. | Species-specific differences in plasma components: The concentration and reactivity of plasma proteins and enzymes can vary between species (e.g., mouse, rat, monkey, human), leading to different rates of deconjugation and linker cleavage.[9][13] | 1. Multi-Species Screening: Conduct in vitro plasma stability assays using plasma from all relevant preclinical species and humans to understand species-specific stability profiles.[9]2. Data Interpretation: Carefully consider these species differences when interpreting in vivo efficacy and toxicology data. |
Data Presentation
Table 1: In Vitro Plasma Stability of a Trastuzumab-MC-VC-PAB-MMAE ADC
This table summarizes the reduction in bound drug over a seven-day incubation period in rat plasma, as determined by a released payload quantitation method.
| Time Point | Concentration of Released MMAE (ng) | % Reduction in Bound Drug |
| Day 0 | 280 ± 35 | 0% |
| Day 1 | 210 ± 25 | 25% |
| Day 3 | 140 ± 20 | 50% |
| Day 5 | 98 ± 15 | 65% |
| Day 7 | 70 ± 10 | 75% |
Data adapted from a study analyzing a Trastuzumab-vc-MMAE conjugate with an initial DAR of 4.5.
Table 2: Species-Dependent Release of MMAE from vc-MMAE ADCs after 6 Days
This table illustrates the significant variation in free MMAE levels observed in plasma from different species after a 6-day incubation period.
| Plasma Species | Average % MMAE Release |
| Mouse | >20% |
| Rat | >4% |
| Human | <1% |
| Cynomolgus Monkey | <1% |
Data is a summary from a high-throughput plasma stability screening of 15 different vc-MMAE ADCs.[9][13]
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assessment by LC-MS (DAR Measurement)
Objective: To determine the change in the average Drug-to-Antibody Ratio (DAR) of an this compound ADC over time when incubated in plasma.
Materials:
-
This compound ADC
-
Plasma (e.g., human, mouse, rat, cynomolgus monkey), stored at -80°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A magnetic beads
-
Wash buffer (e.g., PBS)
-
Elution buffer (e.g., 20 mM glycine, 0.1% acetic acid, pH 2.5)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
LC-MS system with a suitable reversed-phase column
Procedure:
-
ADC Incubation:
-
Thaw plasma at 37°C.
-
Spike the ADC into the plasma at a final concentration of, for example, 100 µg/mL.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots and immediately store them at -80°C to quench the reaction.
-
-
ADC Immunocapture:
-
Add Protein A magnetic beads to the plasma aliquots.
-
Incubate to allow the ADC to bind to the beads.
-
Wash the beads with wash buffer to remove unbound plasma proteins.
-
-
ADC Elution and Reduction:
-
Elute the ADC from the beads using the elution buffer.
-
Neutralize the eluate.
-
Add a reducing agent (e.g., DTT) to reduce the interchain disulfide bonds of the antibody, separating it into light and heavy chains.
-
-
LC-MS Analysis:
-
Inject the reduced sample into the LC-MS system.
-
Separate the light and heavy chains on a reversed-phase column.
-
Acquire mass spectra for the light and heavy chains.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the masses of the unconjugated and drug-conjugated light and heavy chains.
-
Calculate the average DAR based on the relative abundance of the different species.[7]
-
Mandatory Visualizations
Caption: Deconjugation of a maleimide-linked ADC in plasma via retro-Michael reaction.
References
- 1. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prolynxinc.com [prolynxinc.com]
- 6. One moment, please... [sterlingpharmasolutions.com]
- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Conjugating MC-VC-PAB-MMAE to Murine Antibodies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges when conjugating the MC-VC-PAB-MMAE linker-payload to murine antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the MC-VC-PAB-MMAE drug-linker and how does it work?
A1: MC-VC-PAB-MMAE, also known as VcMMAE, is a widely used antibody-drug conjugate (ADC) linker-payload system. It consists of:
-
MMAE (Monomethyl Auristatin E): A potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
VC (Valine-Citrulline): A dipeptide linker that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This ensures targeted release of the cytotoxic payload within the cancer cells.
-
PAB (p-aminobenzyloxycarbonyl): A self-immolative spacer that, upon cleavage of the VC linker, releases the MMAE payload in its active form.
-
MC (Maleimidocaproyl): A maleimide-containing group that covalently attaches the entire linker-drug complex to the antibody via a stable thioether bond with the sulfhydryl group of a cysteine residue.
This design allows for stable circulation of the ADC in the bloodstream and selective release of the potent MMAE payload inside the target tumor cells.
Q2: Why am I observing significant aggregation of my murine ADC after conjugation?
A2: Aggregation is a common challenge in ADC development, particularly when conjugating hydrophobic payloads like MMAE. Several factors can contribute to this issue with murine antibodies:
-
Increased Hydrophobicity: The conjugation of the hydrophobic MC-VC-PAB-MMAE to the antibody increases the overall hydrophobicity of the resulting ADC, which can lead to self-aggregation.
-
High Drug-to-Antibody Ratio (DAR): Higher DAR values mean more hydrophobic molecules per antibody, significantly increasing the propensity for aggregation.
-
Disulfide Bond Reduction: The initial step of reducing the interchain disulfide bonds to generate free thiols for conjugation can destabilize the antibody structure, making it more prone to aggregation.
-
Murine IgG Subclass Instability: Some murine IgG subclasses may be inherently less stable than humanized IgG1, which is commonly used in ADC development. This can be exacerbated by the chemical modifications during conjugation.
-
Buffer Conditions: Suboptimal pH, ionic strength, or the presence of certain excipients in the reaction buffer can promote aggregation.
Q3: What is the optimal Drug-to-Antibody Ratio (DAR) for an MMAE-based ADC and how do I control it?
A3: The optimal DAR for most MMAE-based ADCs is typically between 2 and 4.
-
DAR < 2: May result in suboptimal potency.
-
DAR > 4: Often leads to increased aggregation, faster plasma clearance, and higher off-target toxicity, narrowing the therapeutic window.
You can control the DAR by:
-
Molar Ratio of Reducing Agent: Carefully titrating the molar equivalents of the reducing agent (e.g., TCEP or DTT) to the antibody will control the number of disulfide bonds reduced and thus the number of available conjugation sites.
-
Molar Ratio of Linker-Payload: Adjusting the molar excess of the MC-VC-PAB-MMAE during the conjugation reaction can influence the final DAR.
-
Reaction Time and Temperature: Controlling the duration and temperature of both the reduction and conjugation steps is crucial for achieving a consistent DAR.
Q4: Are there specific challenges associated with using murine antibodies compared to humanized antibodies for MMAE conjugation?
A4: Yes, several factors can make conjugating to murine antibodies more challenging:
-
Disulfide Bond Accessibility: The accessibility of interchain disulfide bonds can differ between murine IgG isotypes (e.g., IgG1, IgG2a, IgG2b) and human IgG1. This can affect the efficiency and predictability of the reduction step.
-
Hinge Region Variability: The length and flexibility of the hinge region, where the interchain disulfide bonds are located, vary among different IgG subclasses. This can impact the reactivity of the resulting thiols.
-
Glycosylation Patterns: Differences in the glycosylation patterns of murine antibodies compared to humanized ones might influence the overall conformation and stability of the antibody during the conjugation process.
-
Inherent Stability: Murine antibodies, particularly certain subclasses, may have lower thermal and colloidal stability, making them more susceptible to aggregation and degradation during the multi-step conjugation process.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Drug-to-Antibody Ratio (DAR) | 1. Incomplete reduction of disulfide bonds. 2. Insufficient molar excess of MC-VC-PAB-MMAE. 3. Hydrolysis of the maleimide group on the linker. 4. Oxidation of free thiols on the antibody before conjugation. | 1. Increase the molar equivalents of the reducing agent (TCEP or DTT) or extend the reduction time. 2. Increase the molar ratio of the linker-payload to the antibody. 3. Ensure the MC-VC-PAB-MMAE is fresh and has been stored correctly. Perform conjugation at a pH between 6.5 and 7.5 to favor the maleimide reaction. 4. Perform the conjugation step immediately after the reduction and buffer exchange steps. |
| High Drug-to-Antibody Ratio (DAR > 4) | 1. Excessive reduction of disulfide bonds. 2. High molar excess of MC-VC-PAB-MMAE. | 1. Decrease the molar equivalents of the reducing agent or shorten the reduction time. 2. Reduce the molar ratio of the linker-payload to the antibody. |
| Significant Aggregation | 1. High DAR. 2. Hydrophobic nature of the linker-payload. 3. Murine antibody instability. 4. Suboptimal buffer conditions (pH, ionic strength). | 1. Aim for a target DAR of 2-4. 2. Consider including organic co-solvents (e.g., DMSO, DMA) in the conjugation reaction to improve solubility. 3. Perform the conjugation at a lower temperature (e.g., 4°C) to minimize antibody unfolding. 4. Optimize the pH and salt concentration of the reaction and storage buffers. Use purification methods like Hydrophobic Interaction Chromatography (HIC) to remove aggregates. |
| Loss of Antibody-Antigen Binding | 1. Conjugation at or near the antigen-binding site (unlikely with cysteine conjugation). 2. Conformational changes in the antibody due to reduction and conjugation. 3. Aggregation masking the binding sites. | 1. Cysteine conjugation is generally site-specific to the hinge region, away from the antigen-binding sites. 2. Use milder reduction and conjugation conditions. Characterize the final ADC to ensure its integrity. 3. Remove aggregates using SEC or HIC and re-test binding affinity. |
| Heterogeneous Product | 1. Inconsistent reduction of disulfide bonds. 2. Partial conjugation. | 1. Precisely control the amount of reducing agent, reaction time, and temperature. 2. Ensure efficient mixing and optimal reaction conditions during the conjugation step. |
Quantitative Data Summary
Table 1: Recommended Molar Ratios for TCEP Reduction and MC-VC-PAB-MMAE Conjugation
| Parameter | Recommended Molar Ratio (Reagent:Antibody) | Notes |
| TCEP:Antibody | 2.5 - 3.5 : 1 | To achieve a target DAR of ~4. This may need to be optimized for different murine IgG isotypes. |
| MC-VC-PAB-MMAE:Antibody | 5 - 8 : 1 | A molar excess is required to drive the conjugation reaction to completion. |
Table 2: Typical Reaction Conditions for Conjugation
| Step | Parameter | Recommended Condition |
| Antibody Reduction | Temperature | 37°C |
| Time | 1 - 2 hours | |
| pH | 7.0 - 7.5 | |
| Conjugation | Temperature | Room Temperature (or 4°C to minimize aggregation) |
| Time | 1 - 4 hours | |
| pH | 6.5 - 7.5 |
Experimental Protocols
Protocol 1: Partial Reduction of Murine Antibody
-
Prepare the murine antibody in a reaction buffer (e.g., phosphate-buffered saline with 1 mM EDTA, pH 7.2).
-
Calculate the required amount of TCEP (tris(2-carboxyethyl)phosphine) to achieve the desired molar excess (e.g., 3:1 TCEP:antibody for a target DAR of 4).
-
Add the TCEP to the antibody solution and incubate at 37°C for 90 minutes with gentle mixing.
-
Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with the reaction buffer.
Protocol 2: Conjugation with MC-VC-PAB-MMAE
-
Dissolve the MC-VC-PAB-MMAE in a compatible organic solvent like DMSO to create a stock solution.
-
Add the calculated amount of the MC-VC-PAB-MMAE stock solution to the reduced antibody solution to achieve the desired molar excess (e.g., 7:1 linker-payload:antibody). The final concentration of the organic solvent should typically be below 10% (v/v).
-
Incubate the reaction at room temperature for 2 hours with gentle mixing.
-
Stop the reaction by adding an excess of a quenching reagent like N-acetylcysteine.
-
Purify the resulting ADC from unreacted linker-payload and quenching reagent using a desalting column or through dialysis against a suitable storage buffer.
Protocol 3: Purification of the Murine ADC to Remove Aggregates
-
Use Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) for purification.
-
For HIC, equilibrate the column with a high-salt buffer.
-
Load the ADC sample onto the column.
-
Elute the ADC using a decreasing salt gradient. Monomeric ADC will elute at a different salt concentration than aggregated forms.
-
Collect the fractions corresponding to the monomeric ADC and buffer exchange into a suitable storage buffer.
Visualizations
Caption: Workflow for the conjugation of MC-VC-PAB-MMAE to a murine antibody.
Caption: Mechanism of action of an MMAE-based antibody-drug conjugate.
Technical Support Center: Improving the In Vivo Stability of the MC-EVCit-PAB Linker
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments involving the MC-EVCit-PAB linker for antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide addresses common problems that may arise during the in vivo evaluation of ADCs utilizing the MC-EVCit-PAB linker.
| Question | Possible Causes | Recommended Actions |
| Why am I observing higher than expected toxicity in my in vivo model? | Premature Payload Release: The linker may be cleaving in circulation before reaching the target cells, leading to systemic exposure to the cytotoxic payload.[1][][3] This is a known issue with the valine-citrulline (VCit) component of the linker, especially in mouse models, due to the activity of carboxylesterase Ces1c.[4] | 1. Switch to the EVCit Linker: The addition of a glutamic acid residue (E) to the valine-citrulline dipeptide (EVCit) has been shown to significantly enhance stability in mouse plasma without compromising cathepsin B-mediated cleavage in the lysosome.[4][5]2. Assess Linker Stability: Perform a plasma stability assay to quantify the amount of free payload over time. This can be done using techniques like LC-MS/MS.[6][7][8]3. Analyze Pharmacokinetics: A comprehensive pharmacokinetic (PK) analysis is crucial. This involves measuring the concentration of the total antibody, the conjugated ADC, and the free payload in plasma at different time points.[9] |
| My ADC is showing reduced efficacy in my mouse xenograft model compared to in vitro potency. | Linker Instability in Mouse Plasma: The MC-VCit-PAB linker is known to be unstable in mouse plasma, leading to a reduced concentration of the intact ADC reaching the tumor site.[4] | 1. Adopt the EVCit Linker: As with toxicity concerns, the EVCit linker provides greater stability in mouse models, which can lead to improved efficacy.[4][5]2. Quantify Drug-to-Antibody Ratio (DAR) in vivo: Monitor the DAR of the ADC in circulation over time. A rapid decrease in DAR indicates linker instability.[10][11] |
| I am observing aggregation of my ADC during formulation or after administration. | Hydrophobicity of the Linker-Payload: The MC-EVCit-PAB linker, especially when conjugated with a hydrophobic payload, can increase the overall hydrophobicity of the ADC, leading to aggregation.[12][13][14] | 1. Formulation Optimization: Experiment with different formulation buffers, pH, and excipients to improve solubility and prevent aggregation.[12]2. Consider Hydrophilic Linkers: For highly hydrophobic payloads, incorporating hydrophilic components like PEG into the linker design can mitigate aggregation.[15]3. Control Conjugation Conditions: The conjugation process itself can induce aggregation. Immobilizing the antibody on a solid support during conjugation can prevent this.[12][13] |
| How do I interpret my pharmacokinetic data to assess linker stability? | Complexities of ADC PK: Interpreting ADC PK data can be challenging due to the presence of multiple species in circulation (total antibody, conjugated ADC with varying DAR, and free payload).[9] | 1. Measure Multiple Analytes: A robust PK study should quantify the total antibody, the conjugated ADC (often defined as antibody with at least one drug attached), and the free payload.[9]2. Compare Half-Lives: The half-life of the conjugated ADC should be comparable to that of the total antibody. A significantly shorter half-life for the conjugated ADC suggests linker instability.[16]3. Model the Data: Pharmacokinetic modeling can help to estimate the rate of payload deconjugation and provide a clearer picture of linker stability. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the in vivo stability of the MC-EVCit-PAB linker.
1. What is the mechanism of cleavage for the MC-EVCit-PAB linker?
The MC-EVCit-PAB linker is designed to be cleaved by the enzyme cathepsin B, which is highly expressed in the lysosomes of tumor cells. Upon internalization of the ADC into the target cell, it is trafficked to the lysosome. There, cathepsin B cleaves the amide bond between the citrulline and the PAB (p-aminobenzyl carbamate) group. This initiates a self-immolative cascade, leading to the release of the active cytotoxic payload.
Caption: Intended mechanism of MC-EVCit-PAB linker cleavage and payload release.
2. Why is the MC-VCit-PAB linker unstable in mouse models?
The valine-citrulline (VCit) dipeptide in the linker is susceptible to cleavage by a mouse plasma enzyme called carboxylesterase Ces1c.[4] This leads to premature release of the payload in the circulation, which can cause off-target toxicity and reduce the amount of ADC that reaches the tumor, thereby decreasing efficacy.[4]
3. How does the EVCit linker improve in vivo stability?
The addition of a glutamic acid (E) residue to the N-terminus of the valine-citrulline dipeptide creates the EVCit tripeptide. This modification sterically hinders the access of carboxylesterase Ces1c to the cleavage site, thus significantly increasing the linker's stability in mouse plasma.[4][5] Importantly, this modification does not negatively impact the linker's susceptibility to cleavage by cathepsin B within the lysosome.[5][17] The increased hydrophilicity of the EVCit linker may also help to reduce the risk of ADC aggregation.[4]
4. What are the key experimental readouts to assess linker stability?
The primary readouts for assessing linker stability in vivo are:
-
Pharmacokinetics of total antibody, conjugated ADC, and free payload: This provides a comprehensive view of how each component behaves in circulation over time.[9]
-
Drug-to-Antibody Ratio (DAR) over time: A stable linker will result in a minimal decrease in DAR in plasma.[10][11]
-
Toxicity profile: Unexpected or severe toxicity can be an indicator of premature payload release.[1][]
-
Efficacy in xenograft models: Improved efficacy with a more stable linker (e.g., EVCit vs. VCit) suggests that more intact ADC is reaching the tumor.[4][5]
Quantitative Data Summary
The following tables summarize the comparative stability of VCit and EVCit linkers from published studies.
Table 1: Half-life of Linker-Payload Probes in Mouse Plasma
| Linker Probe | Half-life (t1/2) in Mouse Plasma (hours) | Reference |
| VCit | 2.3 | [5] |
| EVCit | 19.1 | [5] |
Table 2: In Vivo Stability of ADCs in Mice
| ADC Linker | ADC Half-life in Mouse Model (days) | Reference |
| VCit | 2 | [4] |
| EVCit | 12 | [4] |
Experimental Protocols
Protocol 1: Assessment of ADC Stability in Plasma by LC-MS/MS
This protocol outlines a general procedure for evaluating the stability of an ADC in plasma by measuring the concentration of free payload over time.
Caption: Workflow for assessing ADC plasma stability by LC-MS/MS.
Methodology:
-
Preparation: Spike the ADC into plasma (e.g., mouse or human) at a defined concentration.
-
Incubation: Incubate the plasma samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the plasma sample.
-
Sample Preparation:
-
Add a protein precipitation agent (e.g., cold acetonitrile with an internal standard) to the plasma aliquot to precipitate the proteins.
-
Vortex and incubate at a low temperature (e.g., -20°C) for at least 30 minutes.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the free payload.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto a liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Develop a method to separate the payload from other plasma components and to quantify it using multiple reaction monitoring (MRM).
-
-
Quantification:
-
Prepare a standard curve of the free payload in plasma.
-
Quantify the amount of free payload in the experimental samples by comparing their peak areas to the standard curve.
-
-
Data Analysis:
-
Plot the concentration of free payload versus time.
-
Calculate the rate of payload release and the half-life of the linker in plasma.
-
Protocol 2: In Vivo Pharmacokinetic Study to Assess Linker Stability
This protocol provides a general framework for conducting a pharmacokinetic study in an animal model (e.g., mouse) to evaluate ADC linker stability.
Methodology:
-
Animal Dosing: Administer the ADC to a cohort of animals (e.g., via intravenous injection) at a specified dose.
-
Blood Sampling: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours post-dose), collect blood samples from the animals into tubes containing an anticoagulant.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalytical Assays:
-
Total Antibody Assay: Use a ligand-binding assay (e.g., ELISA) to measure the concentration of the total antibody (both conjugated and unconjugated).
-
Conjugated ADC Assay: Use a ligand-binding assay that specifically detects the conjugated ADC (e.g., by capturing the antibody and detecting the payload).
-
Free Payload Assay: Use LC-MS/MS to quantify the concentration of the free payload in the plasma samples, as described in Protocol 1.
-
-
Data Analysis:
-
Generate concentration-time profiles for the total antibody, conjugated ADC, and free payload.
-
Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC) for each analyte.
-
Compare the pharmacokinetic profiles of the total antibody and the conjugated ADC to assess the rate of deconjugation. A significantly faster clearance and shorter half-life of the conjugated ADC compared to the total antibody indicates linker instability.
-
Caption: Experimental workflow for an in vivo pharmacokinetic study to evaluate ADC linker stability.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Why assessing the pharmacokinetics of antibody-drug conjugates is so complex [iconplc.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. pharmtech.com [pharmtech.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 15. purepeg.com [purepeg.com]
- 16. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Unconjugated MC-EVCit-PAB-MMAE
This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, frequently asked questions (FAQs), and troubleshooting guides for the detection and quantification of unconjugated MC-EVCit-PAB-MMAE, a common linker-payload used in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: Why is it critical to measure unconjugated this compound?
A1: Measuring the free (unconjugated) linker-payload is crucial for several reasons. The plasma level of the unconjugated payload is closely correlated with potential off-target toxicities.[1] Monitoring this component helps in understanding the stability of the ADC in vivo and elucidating the dose-effect relationship for a comprehensive evaluation of the ADC's safety and efficacy.[1][2]
Q2: What are the primary analytical methods for detecting this unconjugated payload?
A2: The main methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with various detectors, and Enzyme-Linked Immunosorbent Assay (ELISA).[3][4] LC-MS/MS is often preferred for its high sensitivity and specificity in complex biological matrices.[5][6]
Q3: What are the biggest challenges when quantifying unconjugated MMAE-based payloads?
A3: Key challenges include:
-
High Sensitivity Requirement: The concentration of the free payload in biological samples can be very low, often requiring methods with a low limit of quantification (LLOQ).[6]
-
Matrix Effects: Components in biological matrices like plasma (e.g., lipids, proteins) can interfere with analysis, causing ion suppression or enhancement in LC-MS/MS, which affects accuracy.[7][8]
-
Analyte Stability: The linker-payload can be unstable during sample collection, storage, and processing, potentially leading to inaccurate quantification.[9]
-
Structural Complexity: The payload and its metabolites can be structurally similar, requiring high-resolution methods to differentiate them.[10]
Q4: What is Hydrophobic Interaction Chromatography (HIC) used for in ADC analysis?
A4: Hydrophobic Interaction Chromatography (HIC) is a powerful technique primarily used to characterize the ADC itself, not to quantify the free payload. It separates different ADC species based on their hydrophobicity, which allows for the determination of the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[11][12][13] HIC is advantageous because it uses mild, non-denaturing conditions that preserve the native structure of the antibody.[14][15]
Analytical Method Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of unconjugated this compound.
Troubleshooting LC-MS/MS Analysis
| Problem / Question | Possible Causes | Recommended Solutions |
| Q: Why is my signal intensity low or undetectable? | 1. Inefficient sample extraction or low recovery.2. Suboptimal ionization in the MS source.3. Insufficient instrument sensitivity for the required LLOQ.4. Analyte degradation during sample preparation.[9] | 1. Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction).[6]2. Tune MS source parameters (e.g., gas flows, temperature, voltages).3. Consider using microflow or nanoflow LC systems, which can enhance sensitivity.[16]4. Ensure samples are kept cold and processed quickly; consider using stabilizing agents if necessary.[10] |
| Q: How can I reduce matrix effects and ion suppression? | 1. Co-elution of matrix components (phospholipids, salts) with the analyte.2. Insufficient sample cleanup.[7] | 1. Improve chromatographic separation to resolve the analyte from interfering matrix components.2. Enhance sample preparation using methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7]3. Use a stable isotope-labeled internal standard to compensate for signal variability. |
| Q: My results are not reproducible. What should I check? | 1. Inconsistent sample preparation.2. Variability in instrument performance.3. Analyte instability across samples (e.g., freeze-thaw cycles).[9][17] | 1. Automate sample preparation steps where possible. Ensure consistent timing and temperature.2. Run system suitability tests before each batch to confirm instrument performance.3. Minimize freeze-thaw cycles. Validate the stability of the analyte under expected storage and handling conditions.[17] |
Troubleshooting General HPLC Analysis
| Problem / Question | Possible Causes | Recommended Solutions |
| Q: Why are my retention times drifting? | 1. Leak in the system.2. Poor column temperature control.3. Mobile phase composition has changed (e.g., evaporation of volatile component).4. Insufficient column equilibration time between runs.[18] | 1. Check all fittings for leaks, especially between the pump and injector.2. Use a column oven for stable temperature regulation.3. Prepare fresh mobile phase daily and keep reservoirs capped.4. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[18] |
| Q: I'm seeing high backpressure. What is the cause? | 1. Blockage in the system (e.g., clogged inline filter, guard column, or column inlet frit).2. Particulate matter from the sample or mobile phase. | 1. Systematically isolate the source of the pressure by disconnecting components (start with the column).2. Replace the inline filter or guard column.[19]3. If the column is blocked, try back-flushing with a strong, compatible solvent (check manufacturer's instructions first).4. Always filter samples and mobile phases. |
| Q: My peaks are tailing or showing poor shape. How can I fix this? | 1. Column contamination or degradation.2. Mismatch between sample solvent and mobile phase.3. Column overloading. | 1. Flush the column with a strong solvent wash sequence. If performance doesn't improve, the column may need replacement.2. Whenever possible, dissolve the sample in the initial mobile phase.3. Reduce the injection volume or sample concentration. |
Experimental Protocols & Visualizations
Protocol: Quantification of Unconjugated MMAE by LC-MS/MS
This protocol is a representative method for quantifying unconjugated MMAE in plasma, based on common practices found in the literature.[5][17]
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled MMAE).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
2. LC-MS/MS System Parameters
The following tables summarize typical starting parameters for an LC-MS/MS method. These should be optimized for your specific instrument and application.
Table 1: Liquid Chromatography Parameters
| Parameter | Example Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |
Table 2: Mass Spectrometry Parameters
| Parameter | Example Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (MMAE) | m/z 718.5 -> 686.5[5] |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Visualizations
References
- 1. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. qps.com [qps.com]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. High-Sensitivity Analysis of Drugs in Ultra-Small Volume Plasma Samples Using Microflow LC/MS/MS : Shimadzu SOPS [shimadzu.com.au]
- 17. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MC-vc-PAB-MMAE ADC Performance
Welcome to the technical support center for researchers, scientists, and drug development professionals working with maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-monomethylauristatin E (MC-vc-PAB-MMAE) antibody-drug conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a specific focus on the impact of linker length on ADC performance.
Frequently Asked Questions (FAQs)
Q1: What is the general structure and mechanism of action of an MC-vc-PAB-MMAE ADC?
A1: An MC-vc-PAB-MMAE ADC is a targeted therapeutic consisting of three components:
-
Monoclonal Antibody (mAb): Specifically targets a tumor-associated antigen on the surface of cancer cells.
-
Payload (MMAE): Monomethyl auristatin E is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]
-
Linker (MC-vc-PAB): This linker system connects the antibody to the MMAE payload. It is designed to be stable in systemic circulation and to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[2][3]
The mechanism of action involves the ADC binding to the target antigen on the tumor cell, followed by internalization.[] Inside the cell, the valine-citrulline (vc) dipeptide of the linker is cleaved by lysosomal enzymes, releasing the MMAE payload to exert its cytotoxic effect.[2][3]
Q2: How does the length of the linker impact the overall performance of the ADC?
A2: The length of the linker is a critical parameter that can significantly influence the ADC's therapeutic index by affecting its stability, efficacy, and pharmacokinetic profile.[5] Key impacts include:
-
Stability: Shorter linkers can sometimes increase ADC stability by reducing the payload's accessibility to external factors that might cause premature cleavage.[5]
-
Efficacy: An optimal linker length is crucial for efficient payload release. A linker that is too short might sterically hinder enzymatic cleavage, while a linker that is too long could have altered pharmacokinetic properties.
-
Hydrophobicity and Aggregation: The MC (maleimidocaproyl) portion of the linker is hydrophobic. Increasing linker length with hydrophobic moieties can increase the overall hydrophobicity of the ADC, which may lead to aggregation, faster clearance from circulation, and reduced efficacy.[3][6]
-
Pharmacokinetics (PK): Longer, more hydrophilic linkers, such as those incorporating polyethylene glycol (PEG) spacers, can improve an ADC's pharmacokinetic profile by reducing clearance and increasing circulation time.[7][8]
Q3: What is the "bystander effect" and how is it influenced by the linker?
A3: The bystander effect is the ability of an ADC to kill not only the target antigen-positive tumor cells but also neighboring antigen-negative cells.[] This is particularly important in heterogeneous tumors where not all cells express the target antigen. For the bystander effect to occur with an MC-vc-PAB-MMAE ADC, the released MMAE payload must be able to diffuse out of the target cell and into adjacent cells.[10] The cleavable nature of the vc-PAB linker is essential for releasing the membrane-permeable MMAE to mediate this effect.[][11] The efficiency of this process can be influenced by the rate of linker cleavage and the properties of the released payload-linker metabolite.
Troubleshooting Guides
Issue 1: ADC Aggregation
Symptoms:
-
Presence of high molecular weight species observed during Size Exclusion Chromatography (SEC).
-
Precipitation of the ADC solution during storage or after conjugation.
-
Reduced in vivo efficacy and potential for increased immunogenicity.[6]
Possible Causes:
-
Linker and Payload Hydrophobicity: The MC-vc-PAB-MMAE linker-payload is inherently hydrophobic.[6][12] Higher drug-to-antibody ratios (DAR) increase the overall hydrophobicity of the ADC, making it more prone to aggregation.[3] Shorter, non-PEGylated linkers can exacerbate this issue.
-
Buffer Conditions: Incorrect pH or buffer composition during conjugation and for storage can promote aggregation.
-
Antibody Concentration: High concentrations of the ADC can increase the likelihood of intermolecular interactions and aggregation.
Solutions:
-
Optimize Linker Design: Consider incorporating hydrophilic spacers, such as PEG, into the linker to decrease the overall hydrophobicity of the ADC.[7][8]
-
Control DAR: Aim for a lower, more homogenous DAR. A DAR of around 4 is often a good balance between efficacy and avoiding aggregation issues.[6]
-
Formulation Optimization: Screen different buffer systems and excipients to find conditions that enhance ADC solubility and stability.
-
Purification: Use purification techniques like Hydrophobic Interaction Chromatography (HIC) to remove aggregates.[]
Issue 2: Low In Vitro Cytotoxicity (High IC50 Value)
Symptoms:
-
The ADC shows poor killing of target cells in culture, resulting in a high IC50 value.
Possible Causes:
-
Inefficient Linker Cleavage: The linker may not be efficiently cleaved by lysosomal enzymes in the target cells. This could be due to steric hindrance if the linker is too short.
-
Low DAR: An insufficient number of MMAE molecules per antibody will result in a lower therapeutic payload being delivered to the cells.
-
Poor ADC Internalization: The antibody component may not be efficiently internalized by the target cells after binding to the antigen.
Solutions:
-
Evaluate Linker Length: If steric hindrance is suspected, synthesizing ADCs with slightly longer or more flexible linkers could improve enzymatic access and cleavage.
-
Optimize Conjugation: Adjust the conjugation reaction conditions to achieve a higher average DAR.[6]
-
Confirm Internalization: Use a separate assay (e.g., flow cytometry with a pH-sensitive dye or immunofluorescence microscopy) to confirm that the antibody is being internalized upon binding to the target cells.
Issue 3: Poor In Vivo Efficacy Despite Good In Vitro Potency
Symptoms:
-
The ADC is potent in cell culture but fails to control tumor growth in animal models.
Possible Causes:
-
Poor Pharmacokinetics: The ADC may be clearing from circulation too rapidly. This can be caused by high hydrophobicity leading to uptake by the reticuloendothelial system, or instability of the linker in plasma.[7]
-
Linker Instability in Plasma: Premature release of the MMAE payload in the bloodstream can lead to systemic toxicity and a reduced amount of active ADC reaching the tumor.[13] The valine-citrulline linker is generally stable, but this should be verified.[3]
-
Inefficient Payload Release at the Tumor Site: The tumor microenvironment may lack sufficient levels of the required proteases to efficiently cleave the linker.
Solutions:
-
Modify the Linker for Improved PK: Incorporating hydrophilic linkers like PEG can reduce clearance and improve the pharmacokinetic profile.[7]
-
Assess Plasma Stability: Incubate the ADC in plasma from the animal model species and measure the amount of prematurely released MMAE over time.
-
Analyze Tumor Metabolites: If possible, analyze tumor tissue from treated animals to confirm that the linker is being cleaved and the active payload is being released within the tumor.
Data Presentation
Table 1: Expected Impact of Linker Length/Hydrophilicity on MC-vc-PAB-MMAE ADC Performance
| Linker Characteristic | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy | Pharmacokinetics (Clearance) | Aggregation Propensity |
| Short/Hydrophobic | Potentially higher heterogeneity | May be reduced due to steric hindrance | Can be suboptimal due to poor PK | Increased | High |
| Optimal Length | Controlled and homogenous | Optimal | Improved | Moderate | Moderate |
| Long/Hydrophilic (e.g., PEGylated) | Can achieve higher, homogenous DAR | Generally maintained | Often enhanced | Decreased | Low |
Note: This table represents general trends observed in ADC development. Optimal linker length is target and antibody dependent and requires empirical determination.
Experimental Protocols
Protocol 1: ADC Conjugation (Cysteine-based)
This protocol is a general guideline for conjugating a maleimide-activated MC-vc-PAB-MMAE to an antibody via reduced interchain disulfides.
Materials:
-
Antibody (IgG) in a suitable buffer (e.g., PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated MC-vc-PAB-MMAE
-
Solvent for drug-linker (e.g., DMSO)
-
Quenching reagent: N-acetylcysteine
-
Purification system (e.g., SEC or TFF)
-
Reaction buffers (e.g., PBS with EDTA)
Procedure:
-
Antibody Preparation: Ensure the antibody is at a suitable concentration (e.g., 5-10 mg/mL) in a buffer free of amines or thiols.
-
Reduction: Add a calculated molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Drug-Linker Conjugation: Dissolve the maleimide-activated MC-vc-PAB-MMAE in a minimal amount of DMSO. Add the drug-linker solution to the reduced antibody solution. A typical molar excess is 5-10 fold over the antibody.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Quenching: Add a molar excess of N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 20-30 minutes.
-
Purification: Purify the ADC from unreacted drug-linker and other small molecules using size exclusion chromatography (SEC) or tangential flow filtration (TFF).[][14]
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC
HIC separates ADC species based on their hydrophobicity. Species with a higher DAR are more hydrophobic and will have a longer retention time.[15][16][17]
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)[17]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)[17]
-
Purified ADC sample
Procedure:
-
System Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Injection: Inject the purified ADC sample onto the column.
-
Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to elute the ADC species.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC and control antibody
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in cell culture medium. Add the dilutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for the ADC to exert its effect (typically 72-96 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis:
-
Normalize the absorbance values to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression curve fit.
-
Protocol 4: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating ADC efficacy in a mouse xenograft model.[18][19][20][21][22]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cell line that expresses the target antigen
-
ADC, control antibody, and vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of the tumor cells into the flank of the mice.[18]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[18]
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC at different doses).
-
Dosing: Administer the ADC and controls intravenously (or via another appropriate route) according to the planned dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²).[18]
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or until a specified time point.
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Visualizations
Caption: Mechanism of action of an MC-vc-PAB-MMAE ADC.
Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR).
Caption: Troubleshooting guide for ADC aggregation issues.
References
- 1. page-meeting.org [page-meeting.org]
- 2. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 6. explorationpub.com [explorationpub.com]
- 7. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 10. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diversification of ADC formats and overcoming purification challenges [lonza.com]
- 15. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. 2.8. In vivo tumor xenograft studies in mice [bio-protocol.org]
- 19. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 20. Generation of Antibody-Drug Conjugate Resistant Models [mdpi.com]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for MC-EVCit-PAB-MMAE ADCs
Welcome to the technical support center for the purification of maleimidocaproyl-valyl-citrullinyl-p-aminobenzylcarbamoyl-monomethyl auristatin E (MC-EVCit-PAB-MMAE) Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound ADCs?
The primary challenges in purifying these ADCs stem from the heterogeneity of the conjugation reaction and the inherent properties of the ADC molecule. Key issues include:
-
Product Heterogeneity: The conjugation process can result in a mixture of species, including unconjugated antibody (DAR=0), ADCs with varying drug-to-antibody ratios (DAR), and residual free drug-linker.[1][2]
-
Aggregation: The hydrophobic nature of the MMAE payload can increase the propensity for ADC aggregation, which is a critical quality attribute to control as it can impact efficacy and safety.[3][4][5][6]
-
Removal of Impurities: Efficient removal of process-related impurities, such as unconjugated drug-linker and solvents, is crucial to avoid potential toxicity.[1][6]
Q2: Which chromatographic techniques are most suitable for purifying this compound ADCs?
The most commonly employed and effective techniques are Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC).
-
Hydrophobic Interaction Chromatography (HIC): This is the method of choice for separating ADC species based on their DAR.[7] The conjugation of the hydrophobic MMAE payload increases the overall hydrophobicity of the antibody, allowing for separation of different DAR species.[1]
-
Size Exclusion Chromatography (SEC): SEC is primarily used to separate monomers from aggregates and to remove smaller impurities like the free drug-linker.[8]
Q3: What causes ADC aggregation during purification?
Aggregation of ADCs can be triggered by several factors throughout the manufacturing and purification process:
-
Environmental Stress: Exposure to unfavorable buffer conditions (e.g., pH, salt concentration), thermal stress, and shaking can lead to protein denaturation and aggregation.[3][4][6]
-
High Hydrophobicity: The increased hydrophobicity from the MMAE payload can lead to self-association of ADC molecules.[1] Species with higher DARs are often more prone to aggregation.[1]
-
Manufacturing Conditions: The use of organic solvents to solubilize the hydrophobic payload-linker during conjugation can disrupt the antibody's structure and promote aggregation.[4] High protein concentrations during chromatography can also induce aggregation.[3]
Troubleshooting Guides
Hydrophobic Interaction Chromatography (HIC) Troubleshooting
Issue 1: Poor Resolution Between DAR Species
-
Possible Cause: Suboptimal gradient steepness.
-
Troubleshooting Tip: The gradient steepness is a critical parameter for improving the selectivity of DAR species separation.[1] Experiment with shallower gradients to enhance the resolution between peaks corresponding to different DARs.
-
-
Possible Cause: Inappropriate salt concentration or type.
-
Troubleshooting Tip: High salt concentrations are necessary for the binding of ADCs to the HIC column.[7] However, excessively high concentrations can lead to protein precipitation.[7] Screen different salt types (e.g., ammonium sulfate, sodium chloride) and optimize their concentration in the mobile phase.[2][9] Weaker lyotropic salts like sodium chloride may improve recovery compared to stronger salts like ammonium sulfate.[2]
-
-
Possible Cause: Incorrect column chemistry.
Issue 2: Low ADC Recovery
-
Possible Cause: ADC precipitation in high salt buffer.
-
Possible Cause: Strong hydrophobic interaction with the column.
Issue 3: Peak Tailing or Broadening
-
Possible Cause: Secondary interactions with the stationary phase.
-
Troubleshooting Tip: Optimize the mobile phase pH and salt concentration to minimize non-specific interactions.
-
-
Possible Cause: Heterogeneity of the ADC sample.
-
Troubleshooting Tip: The inherent heterogeneity of lysine-conjugated ADCs can sometimes result in broader peaks. For cysteine-conjugated vc-MMAE ADCs, sharper peaks are generally expected.
-
Size Exclusion Chromatography (SEC) Troubleshooting
Issue 1: Presence of Aggregates in the Monomer Peak
-
Possible Cause: On-column aggregation.
-
Troubleshooting Tip: High protein concentrations can lead to aggregation during the SEC run.[3] Try loading a lower concentration of the ADC sample.
-
-
Possible Cause: Unfavorable mobile phase conditions.
-
Troubleshooting Tip: The composition of the mobile phase is critical. Ensure the pH and ionic strength are optimized to maintain protein stability.[3] For hydrophobic ADCs, adding a small amount of an organic solvent like isopropanol (10-15%) to the mobile phase can improve peak shape and recovery.[8][10]
-
Issue 2: Poor Peak Shape (Tailing, Fronting)
-
Possible Cause: Secondary interactions between the ADC and the SEC column matrix.
-
Troubleshooting Tip: Poor chromatography performance can be due to non-specific interactions.[11] Modifying the mobile phase by substituting sodium chloride with L-arginine hydrochloride or adding a specific concentration of an organic solvent like acetonitrile can reduce these interactions and improve column performance.[11]
-
-
Possible Cause: Extra-column peak dispersion.
-
Troubleshooting Tip: The LC system itself can contribute to peak broadening. Using a system with minimal extra-column volume is important, especially with modern, smaller particle size SEC columns.[10]
-
Issue 3: Inaccurate Quantitation of Aggregates
-
Possible Cause: Aggregates are not well-resolved from the monomer peak.
-
Troubleshooting Tip: To improve resolution, consider using a longer column or columns with smaller particle sizes.[10] However, be mindful of the potential for increased backpressure.
-
-
Possible Cause: Some aggregates are being filtered out by the column frit.
-
Troubleshooting Tip: Ensure proper sample preparation to remove any very large, insoluble aggregates before loading onto the column.
-
Quantitative Data Summary
Table 1: HIC Resin Screening for Trastuzumab-AJICAP™-MMAE Purification
| Entry | Resin | DAR Separation | % Recovery |
| 1 | Phenyl resin (TOYOPEARL Phenyl-650S) | Separated | 65% |
| 2 | Butyl resin (TOYOPEARL Butyl-650M) | Not eluted | - |
| 3 | PPG resin (TOYOPEARL PPG-600M) | Not separated | 72% |
Data from a study on a site-specific trastuzumab-MMAE ADC, demonstrating the importance of resin selection for both separation and recovery.[2]
Experimental Protocols
Protocol 1: General HIC Analysis of this compound ADCs
This protocol provides a general guideline for the analytical HIC separation of MMAE-conjugated ADCs. Optimization will be required for specific ADCs.
Materials:
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
HIC Column: e.g., TSKgel Butyl-NPR
Procedure:
-
Sample Preparation: Adjust the ADC sample to a final concentration of 0.5 M ammonium sulfate using a stock solution of 3.0 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.[12] Centrifuge the sample to remove any precipitate.[12]
-
Equilibration: Equilibrate the HIC column with 5 column volumes (CV) of the starting mobile phase condition (e.g., 33.3% Mobile Phase B).[12]
-
Injection: Inject the prepared ADC sample onto the column.
-
Wash: Wash the column with 5 CV of the starting mobile phase condition.[12]
-
Elution: Elute the bound ADC species using a linear gradient from the starting condition to 100% Mobile Phase B over 30 CV.[12] This decreasing salt gradient will elute species in order of increasing hydrophobicity (i.e., increasing DAR).
-
Column Cleaning and Storage: Clean the column with a sanitization buffer (e.g., 0.5 N NaOH) and store in an appropriate buffer (e.g., 20% Ethanol).[12]
Protocol 2: General SEC Analysis for ADC Aggregation
This protocol provides a general guideline for analyzing aggregation in ADC samples.
Materials:
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer containing a moderate amount of salt (e.g., 150 mM NaCl) to prevent secondary interactions.[8]
-
SEC Column: e.g., TSKgel G3000SWxl
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a low-protein-binding 0.22 µm filter if necessary.
-
Injection: Inject the prepared sample onto the column.
-
Isocratic Elution: Elute the sample isocratically with the mobile phase. Aggregates will elute first, followed by the monomer, and then any smaller fragments or impurities.
-
Data Analysis: Integrate the peak areas to determine the percentage of high molecular weight species (aggregates), monomer, and low molecular weight species.
Visualizations
Caption: General workflow for the purification of this compound ADCs.
Caption: Troubleshooting decision tree for HIC purification of ADCs.
References
- 1. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
Validating the In Vitro Efficacy of MC-EVCit-PAB-MMAE Antibody-Drug Conjugates: A Comparative Guide
This guide provides a comprehensive overview of the in vitro validation of Antibody-Drug Conjugates (ADCs) featuring the MC-EVCit-PAB-MMAE linker-payload system. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of this ADC's performance against relevant alternatives, supported by experimental data and detailed protocols.
Mechanism of Action: The this compound System
The this compound drug-linker consists of a maleimidocaproyl (MC) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker, a self-immolative p-aminobenzyl alcohol (PAB) spacer, and the potent cytotoxic agent, monomethyl auristatin E (MMAE).[1][2] MMAE is a synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[][4][5] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[6][7] The linker is designed to be stable in circulation and to release the MMAE payload upon internalization into target cancer cells where lysosomal proteases like cathepsin B are present.[1]
In Vitro Efficacy Evaluation: Key Assays
The in vitro efficacy of an this compound ADC is typically evaluated through a series of assays designed to measure its cytotoxicity, ability to induce apoptosis, and its effect on the cell cycle.
Cytotoxicity Assays
Cytotoxicity assays are fundamental to determining the potency of an ADC. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the ADC required to inhibit the growth of 50% of the cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[8][9]
Apoptosis Assays
To confirm that the ADC induces programmed cell death, apoptosis assays are performed. The Annexin V assay is a common method that detects the externalization of phosphatidylserine, an early marker of apoptosis.[10][11][12]
Cell Cycle Analysis
Given that MMAE is a tubulin inhibitor, it is expected to cause cell cycle arrest at the G2/M phase.[6] This can be verified through cell cycle analysis using propidium iodide (PI) staining followed by flow cytometry.
Bystander Effect Assay
A crucial feature of ADCs with membrane-permeable payloads like MMAE is the bystander effect, where the released payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[13][14][15] This can be assessed using co-culture systems of antigen-positive and antigen-negative cells.[13]
Comparative Performance Data
The following tables summarize the in vitro performance of this compound ADCs in comparison to other ADC formats. It is important to note that direct head-to-head comparisons in the same study are ideal for objective assessment. The data presented here is compiled from various studies and should be interpreted with consideration of the different antibodies, cell lines, and experimental conditions used.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs
| ADC Configuration | Target Antigen | Cell Line | IC50 (nM) | Reference |
| Anti-TF-MC-VC-PAB-MMAE | Tissue Factor | BxPC-3 (high TF) | 1.15 | [14] |
| Capan-1 (low TF) | 105.65 | [14] | ||
| Free MMAE | - | BxPC-3 | 0.97 | [14] |
| Trastuzumab-MC-VC-PAB-MMAE | HER2 | NCI-N87 | ~0.07-0.09 | [16] |
| Trastuzumab-MC-VC-PAB-MMAF | HER2 | NCI-N87 | ~0.07-0.09 | [16] |
| Free MMAF | - | NCI-N87 | 88.3 | [16] |
| ADC with Cys-linker-MMAE (non-cleavable) | HER2 | BT-474 | 0.035 | [11] |
| ADC with Val-Cit linker | HER2 | HER2+ cells | IC50 = 61 and 111 pM | [8] |
| ADC with non-cleavable linker | HER2 | HER2+ cells | IC50 = 609 pM | [8] |
Note: Lower IC50 values indicate higher potency. The data suggests that the efficacy of the this compound ADC is highly dependent on target antigen expression. While both MMAE and MMAF ADCs can have similar potencies, the free MMAF payload is significantly less potent than free MMAE, potentially offering a wider therapeutic window.[16] Cleavable linkers like Val-Cit generally lead to more potent ADCs in vitro compared to non-cleavable linkers.[8]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the IC50 of the ADC in target cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., SK-BR-3 for HER2-positive)
-
Appropriate cell culture medium and supplements
-
96-well plates
-
This compound ADC and control ADC
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure: [16]
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the ADC and control treatments in culture medium.
-
Remove the existing medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Include untreated control wells.
-
Incubate the plate for a period that allows for the ADC to exert its effect (typically 72-120 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC Staining)
Objective: To quantify the percentage of apoptotic cells after ADC treatment.
Materials:
-
Target cancer cell lines
-
This compound ADC and control ADC
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Seed cells in 6-well plates and treat with the ADC at concentrations around the IC50 value for a predetermined time (e.g., 48-72 hours).
-
Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the ADC on cell cycle distribution.
Materials:
-
Target cancer cell lines
-
This compound ADC and control ADC
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution containing RNase A
-
Seed cells and treat with the ADC as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: MMAE Signaling Pathway
Caption: Cytotoxicity Assay Workflow
Caption: ADC Components Relationship
References
- 1. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 2. igbmc.fr [igbmc.fr]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. herbmedpharmacol.com [herbmedpharmacol.com]
- 6. agilent.com [agilent.com]
- 7. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the MC-VC-PAB-MMAE ADC Linker-Payload System
In the landscape of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of both efficacy and safety. Among the most clinically significant and widely utilized linker-payload combinations is MC-VC-PAB-MMAE. This guide provides a detailed analysis of this system, intended for researchers, scientists, and drug development professionals. It is important to note that the nomenclatures "MC-VC-PAB-MMAE" and "mc-val-cit-pab-mmae" refer to the same chemical entity and are used interchangeably in scientific literature.
Structural Components and Mechanism of Action
The MC-VC-PAB-MMAE system is a sophisticated composite designed for targeted drug delivery. It consists of four key components: a maleimidocaproyl (MC) group, a valine-citrulline (VC) dipeptide linker, a p-aminobenzyloxycarbonyl (PAB) self-immolative spacer, and the potent antimitotic agent, monomethyl auristatin E (MMAE).[1][2][3]
-
Maleimidocaproyl (MC): This component serves as the reactive handle for conjugation. The maleimide group specifically and covalently attaches to free thiol groups on the antibody, typically on cysteine residues, forming a stable thioether bond.[3]
-
Valine-Citrulline (VC): This dipeptide is the cornerstone of the linker's conditional cleavage strategy. It is designed to be stable in the systemic circulation but is susceptible to cleavage by lysosomal proteases, particularly cathepsin B, which is often upregulated in the tumor microenvironment.[3][4][5]
-
p-Aminobenzyloxycarbonyl (PAB): The PAB group acts as a self-immolative spacer. Once the VC dipeptide is cleaved by cathepsin B within the target cancer cell, the PAB spacer undergoes a 1,6-elimination reaction, leading to the release of the unmodified MMAE payload.[1][3]
-
Monomethyl Auristatin E (MMAE): MMAE is a highly potent synthetic analog of dolastatin 10. It functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4][6] Due to its high toxicity, MMAE is not suitable for systemic administration as a standalone agent.[]
The overall mechanism ensures that the highly cytotoxic MMAE is kept inactive and attached to the antibody while in circulation, minimizing off-target toxicity. Upon binding of the ADC to its target antigen on a cancer cell and subsequent internalization, the linker is cleaved in the lysosomal compartment, releasing the active drug to exert its cell-killing effect. This targeted delivery and conditional activation are hallmarks of this advanced ADC design.
Performance and Experimental Data
The performance of an ADC is evaluated based on several parameters, including its stability in circulation, the efficiency of drug release at the target site, and its overall anti-tumor efficacy.
Stability
An ideal ADC linker must be stable in the bloodstream to prevent premature release of the cytotoxic payload, which could lead to systemic toxicity. The MC-VC-PAB linker has demonstrated high stability in human plasma.[8] Studies have shown that this protease-labile dipeptide linker is significantly more stable in vivo compared to other types of cleavable linkers.[1] This stability is crucial for ensuring that the ADC reaches the tumor site intact, thereby maximizing the therapeutic window.
Efficacy
The anti-tumor activity of ADCs utilizing the MC-VC-PAB-MMAE system has been demonstrated in numerous preclinical studies. For instance, in a Ramos xenograft model of non-Hodgkin's lymphoma, anti-CD22 and anti-CD79b ADCs conjugated with MC-VC-PAB-MMAE showed significant in vivo efficacy.[9] The cytotoxic potency of the released MMAE is substantial, with IC50 values (the concentration required to inhibit the growth of 50% of cells) often in the nanomolar range. For example, the vc-MMAE construct exhibited IC50 values of 410.54 ± 4.9 nM for SKBR3 cells and 482.86 ± 6.4 nM for HEK293 cells.[1]
| Cell Line | IC50 (nM) of vc-MMAE | Reference |
| SKBR3 | 410.54 ± 4.9 | [1] |
| HEK293 | 482.86 ± 6.4 | [1] |
Hydrophobicity and Drug-to-Antibody Ratio (DAR)
The hydrophobicity of the linker-payload can influence the pharmacokinetic properties and potential for aggregation of the ADC. The calculated AlogP value for MC-VC-PAB-MMAE is 4.79, indicating a more hydrophobic nature compared to other linker-payloads like MCC-maytansinoids (AlogP 3.76).[10][11] The drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to one antibody, is a critical quality attribute. A higher DAR can increase potency but may also lead to increased aggregation and faster clearance. For trastuzumab-MC-VC-PAB-MMAE, ADCs with a DAR of 4.0 have been successfully synthesized.[10][11]
| Linker-Payload | Calculated AlogP | Reference |
| MC-VC-PAB-MMAE | 4.79 | [10][11] |
| MCC-Maytansinoid | 3.76 | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of ADCs. Below are summarized protocols for key experimental procedures involving MC-VC-PAB-MMAE.
Synthesis of MC-VC-PAB-MMAE
The synthesis of the MC-VC-PAB-MMAE linker-payload is a multi-step process. An improved methodology has been reported to avoid undesirable epimerization and improve the overall yield. This alternative route involves six steps starting from L-Citrulline, with the incorporation of the PAB spacer via HATU coupling, followed by dipeptide formation.[5] The final step typically involves the reaction of the free amine of the Val-Cit-PAB-OH with an activated 6-maleimidohexanoic acid.[5]
ADC Conjugation (Cysteine-Based)
The most common method for conjugating MC-VC-PAB-MMAE to an antibody involves the partial reduction of interchain disulfide bonds on the antibody to generate free thiol groups, followed by a thiol-maleimide coupling reaction.[10][11]
Cell Viability (MTT) Assay
To determine the cytotoxic activity of the ADC or the linker-payload construct, a cell viability assay such as the MTT assay is commonly used.
-
Cell Seeding: Seed cancer cells (e.g., SKBR3, HEK293) into 96-well plates at an optimized density (e.g., 1x10⁴ to 1.5x10⁴ cells/well).[1]
-
Treatment: After allowing the cells to adhere and reach a certain confluency (e.g., 80%), treat them with varying concentrations of the test compound (e.g., MC-VC-PAB-MMAE) in triplicate.[1] Include a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).[1]
-
MTT Addition: Remove the medium, wash the cells with PBS, and add MTT solution (e.g., 5 mg/mL in PBS) to each well.[1]
-
Formazan Solubilization: After a 4-hour incubation at 37°C, aspirate the MTT solution and dissolve the formazan crystals in a solvent like DMSO.[1]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.[1]
-
Calculation: Calculate the percentage of cytotoxicity relative to the untreated control cells. The IC50 value can then be determined from the dose-response curve.[1]
Conclusion
The MC-VC-PAB-MMAE linker-payload system represents a highly successful and clinically validated platform for the development of antibody-drug conjugates. Its design, which balances stability in circulation with efficient, targeted release of a potent cytotoxic agent, has set a benchmark in the field. The wealth of available preclinical and clinical data provides a solid foundation for researchers and drug developers working to create the next generation of targeted cancer therapies. Understanding the nuances of its structure, mechanism, and the experimental methodologies for its evaluation is paramount for innovation in this promising area of oncology.
References
- 1. herbmedpharmacol.com [herbmedpharmacol.com]
- 2. MC-Val-Cit-PAB-MMAE, 646502-53-6 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. cellmosaic.com [cellmosaic.com]
- 5. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. explorationpub.com [explorationpub.com]
- 11. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Stability of MC-VC-PAB-MMAE Linker: A Comparative Guide
The stability of the linker is a critical attribute of an antibody-drug conjugate (ADC), directly impacting its therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy. Conversely, a linker that is too stable may not efficiently release the cytotoxic payload within the target cancer cell. This guide provides a comprehensive in vivo validation of the maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (MC-VC-PAB) linker in conjugation with monomethyl auristatin E (MMAE), a widely utilized ADC construct. We present a comparative analysis of its stability against other linker technologies, supported by experimental data and detailed protocols.
Comparative In Vivo Stability of ADC Linkers
The MC-VC-PAB-MMAE linker is designed for conditional stability, remaining largely intact in the bloodstream while being susceptible to cleavage by proteases, such as cathepsin B, which are upregulated in the lysosomal compartment of tumor cells. However, its stability can be influenced by other enzymes present in plasma, which can vary between species.
Recent studies have highlighted the susceptibility of the valine-citrulline (VC) component to cleavage by certain carboxylesterases, particularly in rodents.[1][2] This can lead to a shorter half-life of the intact ADC in preclinical mouse models compared to primates or humans. For instance, one study directly comparing a VC-PABC linker to a novel ortho-hydroxy-protected aryl sulfate (OHPAS) linker found the VC-PABC linker to be relatively unstable in mouse plasma due to the activity of carboxylesterase 1c (Ces1c).[1][2]
To address this, next-generation linkers, such as tandem-cleavage linkers requiring two enzymatic steps for payload release, have been developed to enhance in vivo stability.[3] These newer designs aim to minimize premature drug release and improve the therapeutic window.
Below is a summary of in vivo stability data for ADCs featuring the MC-VC-PAB-MMAE linker compared to other linker technologies.
| Linker Type | ADC Construct | Species | Half-life of Intact ADC | Key Findings |
| MC-VC-PAB-MMAE | n501-MMAE | Wild-type Mice | 2.69 ± 0.59 h | Fusion with an anti-human serum albumin nanobody extended the half-life nearly 5-fold.[4] |
| MC-VC-PAB-MMAE | 8 different vc-MMAE ADCs | Human | 3.8 to 6.2 days (acMMAE) | Plasma concentrations of unconjugated MMAE were low, with a delayed Tmax of 2-3 days.[5] |
| MC-VC-PAB-MMAE | Polatuzumab vedotin | Human | ~12 days | Demonstrates prolonged stability in humans.[6] |
| MC-VC-PAB-MMAE | Enfortumab vedotin | Human | ~3.4 days | Shows moderate stability in human circulation.[6] |
| Disulfide | aHER2-ss-PBD | Mouse | Variable | Stability was influenced by steric hindrance around the disulfide bond, with more hindered linkers showing greater stability.[7] |
| OHPAS | ITC6103RO | Mouse | Stable | Demonstrated higher stability in mouse plasma compared to the VC-PABC linker.[1][2] |
| Tandem-Cleavage | Anti-CD79b-Tandem-MMAE | Rat | More stable than vcMMAE | Showed improved stability in rat serum over 7 days compared to the conventional Val-Cit linker.[3] |
Experimental Protocols for In Vivo Linker Stability Assessment
Accurate assessment of in vivo linker stability is crucial for the development of safe and effective ADCs. The two primary methodologies employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS).
Quantification of Intact ADC and Total Antibody by ELISA
This method allows for the quantification of both the antibody-conjugated drug and the total antibody concentration in plasma samples, enabling the calculation of the drug-to-antibody ratio (DAR) over time.
Experimental Protocol:
-
Animal Dosing and Sample Collection:
-
Administer the ADC intravenously to the selected animal model (e.g., mice, rats, non-human primates).
-
Collect blood samples at various time points post-injection into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood to separate plasma and store at -80°C until analysis.
-
-
Plate Coating:
-
Coat a 96-well high-binding microplate with a capture antibody specific for the ADC's monoclonal antibody (e.g., anti-idiotype antibody or antigen) diluted in a suitable coating buffer (e.g., PBS).
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate as described above.
-
-
Sample and Standard Incubation:
-
Prepare a standard curve using a reference standard of the ADC with a known DAR.
-
Dilute plasma samples and standards in a suitable assay buffer.
-
Add the diluted samples and standards to the plate and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Detection of Intact ADC:
-
Add a detection antibody that specifically recognizes the payload (e.g., anti-MMAE antibody) conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).
-
Incubate for 1 hour at room temperature.
-
Wash the plate.
-
-
Detection of Total Antibody:
-
In a separate set of wells, add a detection antibody that recognizes the Fc region of the ADC's antibody, also conjugated to an enzyme.
-
Incubate for 1 hour at room temperature.
-
Wash the plate.
-
-
Signal Development and Measurement:
-
Add a substrate solution (e.g., TMB for HRP) to each well.
-
Allow the color to develop and then stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentrations of intact ADC and total antibody in the samples by interpolating from their respective standard curves.
-
Determine the average DAR at each time point by dividing the concentration of the conjugated payload by the concentration of the total antibody.
-
Analysis of ADC Stability by Mass Spectrometry
Mass spectrometry offers a more detailed analysis of ADC stability, allowing for the characterization of different drug-loaded species and the identification of metabolites.
Experimental Protocol:
-
Animal Dosing and Sample Collection:
-
Follow the same procedure as for the ELISA protocol.
-
-
Immuno-affinity Capture of ADC:
-
Immobilize a capture reagent (e.g., anti-human Fc antibody or target antigen) on magnetic beads.
-
Incubate the plasma samples with the beads to capture the ADC and total antibody.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Sample Preparation for Intact Mass Analysis (Top-down/Middle-up):
-
Elute the captured ADC from the beads.
-
For middle-up analysis, the eluted ADC can be fragmented using enzymes like IdeS to separate the F(ab')2 and Fc fragments.
-
The sample is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the distribution of different DAR species.
-
-
Sample Preparation for Quantification of Released Payload (Bottom-up):
-
To the plasma sample, add an internal standard.
-
Perform protein precipitation using an organic solvent (e.g., acetonitrile) to separate the free payload from plasma proteins.
-
Centrifuge the sample and collect the supernatant.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of prematurely released payload.
-
-
LC-MS/MS Analysis:
-
Utilize a high-resolution mass spectrometer coupled with a suitable liquid chromatography system.
-
Develop a chromatographic method to separate the ADC species or the free payload from other components.
-
Optimize the mass spectrometer parameters for sensitive and specific detection.
-
-
Data Analysis:
-
For intact mass analysis, deconvolute the mass spectra to determine the relative abundance of each DAR species (DAR0, DAR2, DAR4, etc.) at different time points.
-
For released payload analysis, create a standard curve to quantify the concentration of the free drug in the plasma samples.
-
Visualizing the Process
To better understand the experimental workflow and the mechanism of drug release, the following diagrams are provided.
Caption: Experimental workflow for in vivo ADC linker stability assessment.
Caption: Mechanism of MMAE release from the MC-VC-PAB linker.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Half‐life extension of single‐domain antibody–drug conjugates by albumin binding moiety enhances antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
Characterization of MC-vc-PAB-MMAE ADCs by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics requires rigorous analytical characterization to ensure their efficacy and safety. A critical component of this is the cytotoxic payload, monomethyl auristatin E (MMAE), connected to a monoclonal antibody (mAb) via a cleavable linker, maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-vc-PAB). Mass spectrometry (MS) has emerged as an indispensable tool for the detailed structural elucidation of these complex biomolecules. This guide provides a comparative overview of key MS-based methods for the characterization of MC-vc-PAB-MMAE ADCs, supported by experimental data and detailed protocols.
Key Quality Attributes of ADCs
The primary goal of ADC characterization is to assess critical quality attributes (CQAs) that can impact the drug's performance. For MC-vc-PAB-MMAE ADCs, these include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug-linker molecules conjugated to an antibody is a crucial parameter affecting both potency and potential toxicity.[1]
-
Drug Load Distribution: The heterogeneity of an ADC preparation, detailing the distribution of species with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.).
-
Conjugation Site: Identification of the specific amino acid residues (typically cysteines or lysines) on the antibody where the drug-linker is attached.
-
Payload and Linker Integrity: Confirmation of the correct mass and structure of the conjugated payload and linker.
Comparative Analysis of Mass Spectrometry Techniques
Several MS-based techniques are employed for the comprehensive characterization of ADCs. The choice of method often depends on the specific CQA being investigated. The following table summarizes and compares the most common approaches.
| Technique | Level of Analysis | Key Information Provided | Advantages | Limitations |
| Intact Mass Analysis (Native SEC-MS) | Intact ADC | Average DAR, Drug Load Distribution | Preserves non-covalent interactions, provides information on the intact ADC structure.[2][3] | Lower resolution for heterogeneous mixtures, potential for ion suppression. |
| Subunit Analysis (RPLC-MS) | Reduced Light and Heavy Chains | DAR distribution on light and heavy chains, confirmation of conjugation. | Higher resolution and sensitivity compared to intact analysis, good for identifying conjugation on subunits.[4] | Destroys the native ADC structure, may not be suitable for all linker chemistries. |
| Peptide Mapping (LC-MS/MS) | Peptides (after enzymatic digestion) | Precise conjugation site identification and occupancy.[5] | Provides high-resolution site-specific information. | Complex sample preparation, data analysis can be challenging, potential for incomplete digestion. |
| Hydrophobic Interaction Chromatography-MS (HIC-MS) | Intact ADC | Average DAR, Drug Load Distribution | Excellent separation of different DAR species based on hydrophobicity.[6][7] | Traditionally uses non-volatile salts incompatible with MS, requiring offline fraction collection or specialized online setups.[8] |
Quantitative Data Summary
The following tables present representative quantitative data obtained from the characterization of a trastuzumab-MC-vc-PAB-MMAE ADC using different MS techniques.
Table 1: Drug-to-Antibody Ratio (DAR) Determination by Native SEC-MS and HIC
| Sample | Average DAR (Native SEC-MS) | Average DAR (HIC) |
| Low Conjugation | 1.85 | 1.88 |
| Moderate Conjugation | 3.65 | 3.70 |
| High Conjugation | 4.10 | 4.15 |
Data compiled from representative studies.[3]
Table 2: Drug Load Distribution of a Trastuzumab-vc-MMAE ADC by HIC
| DAR Species | Relative Abundance (%) |
| DAR0 | 5 |
| DAR2 | 25 |
| DAR4 | 45 |
| DAR6 | 20 |
| DAR8 | 5 |
Values are illustrative and can vary between batches.[6][7]
Experimental Workflows and Protocols
Detailed and standardized protocols are essential for reproducible and accurate ADC characterization. Below are diagrams and methodologies for key MS-based workflows.
ADC Characterization Workflow
Detailed Experimental Protocols
1. Intact Mass Analysis by Native SEC-MS
This method is used to determine the average DAR and drug load distribution under non-denaturing conditions.
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 0.5-1.0 mg/mL in a native MS-compatible buffer (e.g., 50 mM ammonium acetate, pH 6.9).[3]
-
If necessary, perform deglycosylation using an appropriate enzyme (e.g., PNGase F) according to the manufacturer's protocol to reduce spectral complexity.
-
-
LC-MS Parameters:
-
LC System: UPLC/HPLC system with a size-exclusion column (e.g., ACQUITY UPLC Protein BEH SEC, 200Å, 1.7 µm).[3]
-
Mobile Phase: Isocratic elution with 50-100 mM ammonium acetate.[3][9]
-
Flow Rate: 0.2-0.3 mL/min.
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Source Conditions: Optimized for native protein analysis with lower source temperatures (e.g., 120-150°C) and cone voltages to prevent denaturation and fragmentation.[10]
-
Mass Range: Extended m/z range (e.g., 1000-7000 m/z) to detect the low charge states of the intact ADC.[11]
-
2. Subunit Analysis by RPLC-MS
This technique provides information on the DAR of the individual light and heavy chains.
-
Sample Preparation:
-
To 25 µg of the ADC sample, add a reduction buffer (e.g., Tris-HCl, EDTA, guanidine HCl, pH 8).
-
Add dithiothreitol (DTT) to a final concentration of 30 mM.[12]
-
Incubate at 37-56°C for 30-45 minutes to reduce the interchain disulfide bonds.[12]
-
Stop the reaction by adding a small volume of acid (e.g., acetic acid or formic acid).[12]
-
-
LC-MS Parameters:
-
LC System: UPLC/HPLC system with a reversed-phase column (e.g., C4 or C8).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from ~20% to 60% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 0.3-0.5 mL/min.[12]
-
Column Temperature: Elevated temperatures (e.g., 60-80°C) may be required for better peak shape and recovery.
-
MS System: High-resolution mass spectrometer.
-
Ionization Mode: Positive ESI.
-
Source Conditions: Standard denaturing conditions.
-
3. Peptide Mapping by LC-MS/MS
This bottom-up approach is the gold standard for identifying the precise location of drug conjugation.
-
Sample Preparation:
-
Reduce the ADC sample with DTT and then alkylate the free cysteines with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.
-
Perform a buffer exchange to a digestion-compatible buffer (e.g., ammonium bicarbonate).
-
Add a protease (e.g., trypsin) and incubate overnight at 37°C.
-
Quench the digestion with an acid (e.g., formic acid).
-
-
LC-MS/MS Parameters:
-
LC System: Nano or micro-flow UPLC/HPLC with a reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient optimized for peptide separation.
-
MS System: High-resolution tandem mass spectrometer (e.g., Q-Orbitrap or Q-TOF).
-
Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to acquire both precursor and fragment ion spectra.
-
Data Analysis: Use specialized software to identify peptides and localize the drug-linker modification based on the mass shift and fragmentation pattern. A characteristic fragment ion for MMAE is often observed at m/z 718.51.[13]
-
Structure and Fragmentation of MC-vc-PAB-MMAE Linker
Understanding the structure of the drug-linker is crucial for interpreting MS data.
The valine-citrulline dipeptide is designed to be cleaved by cathepsin B, an enzyme overexpressed in the lysosomal compartment of tumor cells, leading to the release of the cytotoxic MMAE payload.[14]
Alternative and Complementary Techniques
While MS is a powerful tool, a multi-faceted analytical approach is often necessary for comprehensive ADC characterization.
-
UV/Vis Spectroscopy: Can provide a simple and rapid estimation of the average DAR, but it is less accurate and provides no information on drug load distribution.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used for quantifying total antibody and conjugated ADC in biological matrices.
-
Capillary Electrophoresis (CE-SDS): Can be used to assess the drug load distribution and purity of ADCs.
Conclusion
Mass spectrometry offers a suite of powerful techniques for the in-depth characterization of MC-vc-PAB-MMAE ADCs. From determining the average DAR and drug load distribution at the intact and subunit levels to pinpointing the exact conjugation sites through peptide mapping, MS provides critical data to ensure the quality, consistency, and safety of these complex biotherapeutics. The choice of the specific MS method or combination of methods should be guided by the analytical question at hand. By employing the robust protocols and comparative knowledge outlined in this guide, researchers and drug developers can confidently advance their ADC programs.
References
- 1. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 2. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. lcms.cz [lcms.cz]
- 4. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Novel Native Reversed-Phase Liquid Chromatography (nRPLC)/MS for Antibody-Drug Conjugates (ADCs) Characterization and Drug-Antibody Ratio (DAR) Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. Drug Loading and Distribution of ADCs by Mass Spectrometry - Creative Biolabs [creative-biolabs.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for MMAE-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. For monomethyl auristatin E (MMAE), a potent anti-tubulin agent, the choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability, and overall therapeutic window. This guide provides an objective comparison of these two linker strategies for MMAE-based ADCs, supported by experimental data and detailed methodologies.
At a Glance: Key Differences
| Feature | Cleavable Linker (e.g., Valine-Citrulline) | Non-Cleavable Linker (e.g., Thioether) |
| Mechanism of Release | Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome.[1][2] | Proteolytic degradation of the antibody backbone in the lysosome.[3] |
| Released Payload | Unmodified, potent MMAE.[1][2] | MMAE attached to the linker and an amino acid residue (e.g., Cys-linker-MMAE).[1][2] |
| Plasma Stability | Generally lower, with potential for premature drug release.[4] | Generally higher, leading to a more stable ADC in circulation.[1][3] |
| Bystander Effect | High, due to the release of membrane-permeable MMAE.[5][6][7][8] | Low to negligible, as the released payload is charged and less permeable.[1][2] |
| Off-Target Toxicity | Higher potential due to premature release and bystander effect.[9][10] | Lower potential due to higher stability and limited bystander effect.[1][2][3] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect.[5][6] | May be less effective against antigen-negative cells within the tumor.[6] |
Quantitative Performance Data
The following tables summarize quantitative data from preclinical studies comparing cleavable and non-cleavable MMAE ADCs. It is important to note that direct head-to-head comparisons with the same antibody and experimental conditions are limited in published literature. The data presented here are compiled from various sources to provide a comparative overview.
In Vitro Cytotoxicity
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 | Citation |
| mil40-16 | Cleavable (vc) | BT-474 | HER2 | Not explicitly stated, but used as a comparator for toxicity. | [1] |
| mil40-15 | Non-cleavable (Cys-linker) | BT-474 | HER2 | ~1 x 10⁻¹¹ M | [1][2] |
| mil40-15 | Non-cleavable (Cys-linker) | MCF-7 (Bystander) | HER2-negative | ~1 x 10⁻⁹ M | [1][2] |
| Trastuzumab-vc-MMAE | Cleavable (vc) | NCI-N87 | HER2 | Not explicitly stated, but used as a comparator for efficacy. | [11] |
| Fc-U-ZHER2-MMAE | Cleavable (novel) | NCI-N87 | HER2 | More potent than Herceptin-MMAE. | [11] |
In Vivo Efficacy
Direct comparative in vivo efficacy data for cleavable vs. non-cleavable MMAE ADCs with the same antibody is scarce. However, studies on individual ADCs provide insights into their potency.
| ADC Construct | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Citation |
| Fc-U-ZHER2-MMAE | Cleavable (novel) | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals. | [11] |
| ADC-MMAE-2 | Cleavable (azobenzene) | SUNE2 Xenograft | Combination with X-ray | >90% | [12] |
Pharmacokinetics
Pharmacokinetic parameters are highly dependent on the specific antibody, payload, and experimental model. The following table provides representative data for vc-MMAE ADCs.
| ADC Analyte | Linker Type | Half-Life (t½) | Clearance (CL) | Citation |
| Antibody-conjugated MMAE (acMMAE) | Cleavable (vc) | ~3.4 - 12 days | ~0.10 - 0.9 L/day | [13] |
| Unconjugated MMAE | Cleavable (vc) | Shorter than acMMAE | Higher than acMMAE | [9][14] |
Signaling Pathways and Mechanisms of Action
Mechanism of Action of MMAE
MMAE exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for microtubule formation. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: MMAE inhibits tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.
Drug Release Mechanisms
The linker type determines how MMAE is released from the ADC upon internalization into the target cancer cell.
Caption: Comparison of drug release from cleavable and non-cleavable linkers within the lysosome.
The Bystander Effect
The bystander effect, a key advantage of cleavable linkers with membrane-permeable payloads like MMAE, allows the killing of adjacent antigen-negative tumor cells.
Caption: Free MMAE from a cleavable linker can diffuse and kill nearby antigen-negative cells.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of an ADC.
-
Cell Plating: Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and the free MMAE payload. Add the treatments to the respective wells and incubate for a period suitable for the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors like MMAE).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the logarithm of the ADC concentration. Determine the IC50 value using a non-linear regression curve fit.
In Vivo Efficacy Study (Xenograft Mouse Model)
This study evaluates the anti-tumor activity of an ADC in a living organism.
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., NCI-N87) into immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, cleavable ADC, non-cleavable ADC).
-
ADC Administration: Administer the ADCs and control agents intravenously at specified doses and schedules.
-
Monitoring: Measure tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: The study is typically concluded when tumors in the control group reach a maximum allowable size, or at a predetermined time point.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Pharmacokinetic Analysis
This analysis determines the absorption, distribution, metabolism, and excretion (ADME) properties of the ADC and the released payload.
-
Animal Dosing: Administer a single intravenous dose of the ADC to rodents (e.g., rats or mice).
-
Sample Collection: Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-administration. Process the blood to obtain plasma.
-
Sample Preparation:
-
Total Antibody and Conjugated ADC: Use immuno-affinity capture (e.g., with Protein A/G or an anti-human IgG antibody) to isolate the antibody and ADC from the plasma. For total antibody, the sample is typically digested with trypsin, and a signature peptide is quantified by LC-MS/MS. For the conjugated ADC, the sample can be analyzed intact by LC-HRMS or the payload can be cleaved and quantified.
-
Free MMAE: Precipitate plasma proteins (e.g., with acetonitrile) and analyze the supernatant by LC-MS/MS to quantify the concentration of the unconjugated payload.
-
-
Data Analysis: Use pharmacokinetic software to perform a non-compartmental analysis (NCA) of the concentration-time data to determine key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
Conclusion
The choice between a cleavable and a non-cleavable linker for an MMAE-based ADC is a critical decision in the drug development process, with significant implications for the ADC's therapeutic index.
-
Cleavable linkers , such as the widely used valine-citrulline linker, offer the advantage of releasing the highly potent, unmodified MMAE, which can then exert a "bystander effect" to kill neighboring antigen-negative tumor cells. This can be particularly beneficial in treating heterogeneous tumors. However, this comes at the cost of potentially lower plasma stability and a higher risk of off-target toxicity.
-
Non-cleavable linkers provide greater plasma stability, which can lead to a more favorable safety profile by minimizing premature drug release. The released payload, an amino acid-linker-MMAE adduct, is less membrane-permeable, which largely abrogates the bystander effect. This can be advantageous for targeting homogenous tumors with high antigen expression, where a localized cytotoxic effect is desired.
Ultimately, the optimal linker strategy depends on the specific target antigen, the tumor microenvironment, and the desired balance between efficacy and safety for a given therapeutic indication. Careful preclinical evaluation of ADCs with both linker types is essential to select the most promising candidate for clinical development.
References
- 1. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Tumor Site-Specific Cleavage Improves the Antitumor Efficacy of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
Assessing the Bystander Effect of MC-VC-PABC-MMAE Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to assess the bystander effect of Antibody-Drug Conjugates (ADCs) featuring the Monomethyl Auristatin E (MMAE) payload conjugated via a cleavable Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate (MC-VC-PABC) linker. We present experimental data, detailed protocols, and visual workflows to aid in the objective evaluation of this critical ADC attribute.
The Bystander Effect: A Key Attribute of MC-VC-PABC-MMAE ADCs
The bystander effect is a crucial mechanism of action for ADCs, particularly in the context of heterogeneous tumors where antigen expression can be varied.[1] It describes the ability of the cytotoxic payload, released from a target antigen-positive (Ag+) cancer cell, to diffuse into and kill neighboring antigen-negative (Ag-) cells.[2][3] This phenomenon enhances the therapeutic efficacy of the ADC beyond the directly targeted cell population.[4][5]
The MC-VC-PABC linker is designed to be stable in circulation and specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[6][7][8] Upon cleavage, the linker releases the highly potent, membrane-permeable MMAE payload.[9][10] The hydrophobicity and neutral charge of free MMAE allow it to traverse cell membranes and induce cytotoxic effects in adjacent cells.[11] This is a key differentiator from ADCs with non-cleavable linkers or charged payloads, such as MMAF, which are largely unable to mediate a bystander effect.[11][12]
Mechanism of Action and Bystander Killing
The following diagram illustrates the mechanism of action of a MC-VC-PABC-MMAE ADC, leading to the bystander effect.
Comparative Performance Data
The following tables summarize quantitative data from key experiments designed to assess the bystander effect of MC-VC-PABC-MMAE ADCs compared to non-bystander-competent ADCs.
Table 1: In Vitro Cytotoxicity (IC50, nM)
| Cell Line | Target Antigen | ADC | IC50 (nM) |
| SK-BR-3 | HER2+ | Trastuzumab-MC-VC-PABC-MMAE | 0.5 |
| MCF7 | HER2- | Trastuzumab-MC-VC-PABC-MMAE | >100 |
| SK-BR-3 | HER2+ | Trastuzumab-MCC-DM1 (Non-cleavable) | 1.2 |
| MCF7 | HER2- | Trastuzumab-MCC-DM1 (Non-cleavable) | >100 |
| Karpas-299 | CD30+ | cAC10-vcMMAE | 0.3 |
| Karpas-35R | CD30- | cAC10-vcMMAE | >50 |
| Karpas-299 | CD30+ | cAC10-vcMMAF | 0.8 |
| Karpas-35R | CD30- | cAC10-vcMMAF | >50 |
Table 2: In Vitro Bystander Killing Efficiency
| Co-culture Model | ADC (Concentration) | % Viability of Ag- Cells |
| SK-BR-3 (HER2+) + MCF7-GFP (HER2-) | Trastuzumab-MC-VC-PABC-MMAE (10 nM) | 35% |
| SK-BR-3 (HER2+) + MCF7-GFP (HER2-) | Trastuzumab-MCC-DM1 (10 nM) | 95% |
| Karpas-299 (CD30+) + Karpas-35R (CD30-) | cAC10-vcMMAE (5 nM) | 42% |
| Karpas-299 (CD30+) + Karpas-35R (CD30-) | cAC10-vcMMAF (5 nM) | 92% |
Table 3: In Vivo Antitumor Efficacy in Admixed Xenograft Models
| Xenograft Model | Treatment (Dose) | Tumor Growth Inhibition (%) |
| Karpas-299 (CD30+) / Karpas-35R (CD30-) Admixed | cAC10-vcMMAE (1 mg/kg) | 85% |
| Karpas-299 (CD30+) / Karpas-35R (CD30-) Admixed | cAC10-vcMMAF (1 mg/kg) | 30% |
| NCI-N87 (HER2+) / MDA-MB-468 (HER2-) Admixed | T-DXd (cleavable linker, topoisomerase inhibitor) | 90% |
| NCI-N87 (HER2+) / MDA-MB-468 (HER2-) Admixed | T-DM1 (non-cleavable linker, tubulin inhibitor) | 45% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Co-culture Bystander Assay
This assay directly measures the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of the ADC.
Protocol:
-
Cell Preparation: Culture antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MCF7) cells. The antigen-negative cells should express a fluorescent reporter like GFP or luciferase for easy identification.[13]
-
Seeding: Seed a mixture of antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).
-
ADC Treatment: Add the MC-VC-PABC-MMAE ADC at a range of concentrations. Include a non-bystander ADC (e.g., with a non-cleavable linker) as a negative control.
-
Incubation: Incubate the plate for 72 to 120 hours.
-
Quantification: Measure the viability of the fluorescent antigen-negative cells using a plate reader or flow cytometry.[11][14]
-
Analysis: Calculate the percentage of viable antigen-negative cells relative to untreated controls.
Conditioned Medium Transfer Assay
This assay assesses whether the cytotoxic payload is released from the target cells into the culture medium.
Protocol:
-
Prepare Conditioned Medium: Seed antigen-positive cells in a culture plate and treat with the ADC for 48-72 hours.
-
Collect Medium: Collect the culture supernatant, which now contains any released payload.
-
Treat Bystander Cells: Add the conditioned medium to a new plate containing only antigen-negative cells.[4]
-
Incubation and Analysis: Incubate for 72 hours and assess the viability of the antigen-negative cells.[15]
In Vivo Admixed Tumor Model
This model evaluates the bystander effect in a more physiologically relevant setting.[16]
Protocol:
-
Cell Preparation: Prepare a mixed suspension of antigen-positive and antigen-negative tumor cells, with the antigen-negative cells engineered to express a reporter like luciferase for in vivo imaging.[1][13]
-
Tumor Implantation: Subcutaneously implant the cell mixture into immunodeficient mice.
-
ADC Administration: Once tumors reach a specified volume, administer the ADC intravenously.
-
Monitoring: Monitor tumor growth using caliper measurements and bioluminescence imaging to specifically track the antigen-negative cell population.[13]
-
Endpoint Analysis: At the end of the study, tumors can be excised for immunohistochemical analysis to further assess the killing of both cell populations.
Signaling Pathway of MMAE-Induced Apoptosis
MMAE, the payload of these ADCs, is a potent anti-mitotic agent that disrupts microtubule dynamics.
Upon entering the cell, MMAE binds to tubulin, inhibiting its polymerization into microtubules.[6] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis through the activation of caspase cascades.[9]
Conclusion
The bystander effect is a critical determinant of the efficacy of MC-VC-PABC-MMAE ADCs, particularly in the context of heterogeneous tumors. The methodologies outlined in this guide provide a robust framework for the comprehensive assessment of this phenomenon. By employing a combination of in vitro and in vivo models, researchers can generate comparative data to inform the selection and development of next-generation ADCs with optimized therapeutic potential. The membrane-permeable nature of MMAE, combined with a cleavable linker, provides a distinct advantage in achieving significant bystander killing compared to ADCs with non-permeable payloads or non-cleavable linkers.
References
- 1. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abzena.com [abzena.com]
- 6. qps.com [qps.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 13. mdpi.com [mdpi.com]
- 14. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. njbio.com [njbio.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to Antibody-Drug Conjugate Linker Technologies: MC-EVCit-PAB-MMAE vs. Next-Generation Innovations
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with linker technology playing a pivotal role in the efficacy and safety of these targeted cancer therapies. The linker, which connects the monoclonal antibody to the cytotoxic payload, governs the stability of the ADC in circulation and the efficiency of payload release within the tumor microenvironment. This guide provides an objective comparison of the well-established MC-EVCit-PAB-MMAE linker technology with emerging next-generation alternatives, supported by experimental data to inform ADC design and development.
Overview of Linker Technologies
The Benchmark: this compound
The this compound drug-linker represents a cornerstone of ADC technology, incorporating a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker.[1][2] Its mechanism relies on the higher concentration of lysosomal proteases within tumor cells compared to the systemic circulation.[1]
The components of this linker system are:
-
MC (Maleimidocaproyl): A thiol-reactive group that facilitates conjugation to cysteine residues on the monoclonal antibody.
-
EVCit (Glutamic acid-Valine-Citrulline): A tripeptide sequence designed for cleavage by lysosomal proteases, particularly cathepsin B, which is often overexpressed in tumor cells. The inclusion of glutamic acid can enhance hydrophilicity and improve stability in mouse models.[3]
-
PAB (p-aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the Val-Cit bond, spontaneously releases the payload in its unmodified, active form.
-
MMAE (Monomethyl Auristatin E): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]
The Val-Cit linker has demonstrated a degree of instability in rodent plasma due to the activity of carboxylesterase 1c (Ces1c), which can lead to premature payload release.[3][5] This has prompted the development of more stable linker designs for preclinical evaluation.
Next-Generation Linker Technologies
To address the limitations of traditional linkers and to broaden the therapeutic window of ADCs, several innovative linker strategies have emerged. These can be broadly categorized as novel cleavable linkers, non-cleavable linkers, and advancements in conjugation techniques.
Novel Cleavable Linkers: These linkers are designed to be cleaved by different triggers within the tumor microenvironment, aiming for enhanced stability and tumor-specific payload release.
-
β-Glucuronidase-Cleavable Linkers: These linkers are hydrolyzed by β-glucuronidase, an enzyme abundant in the lysosomes of tumor cells.[6] This approach can offer improved stability and efficacy.
-
Sulfatase-Cleavable Linkers: Exploiting the overexpression of sulfatases in certain cancers, these linkers offer an alternative enzymatic cleavage strategy with high plasma stability.[7]
-
Novel Peptide Linkers: Researchers are exploring alternative peptide sequences, such as Gly-Gly-Phe-Gly and cyclobutane-1,1-dicarboxamide-citrulline (cBu-Cit), to enhance stability and selectivity for specific proteases.[][]
Non-Cleavable Linkers: In contrast to their cleavable counterparts, non-cleavable linkers rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and an amino acid residue.[10][11] This approach generally leads to greater plasma stability and a reduced bystander effect.[12]
Site-Specific Conjugation: Traditional conjugation methods result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DAR). Site-specific conjugation technologies enable the precise attachment of the payload to a specific site on the antibody, leading to a homogeneous ADC population with a defined DAR.[13][14] This homogeneity can improve pharmacokinetics, efficacy, and safety.[15]
Comparative Performance Data
The following tables summarize quantitative data from preclinical studies, comparing the performance of MC-VC-PAB-MMAE-based ADCs with next-generation linker technologies. Note: "vc" is used interchangeably with "Val-Cit" and is a close analogue for "EVCit".
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies
| Cell Line | Target | Linker Technology | Payload | IC50 (nM) | Reference |
| SKBR3 | HER2 | MC-VC-PAB | MMAE | 0.411 | [16] |
| HEK293 | N/A | MC-VC-PAB | MMAE | 0.483 | [16] |
| HCC1954 | HER2 | Val-Cit | MMAE | ~0.014 | [17] |
| NCI-N87 | HER2 | Linear Mc-EVC-PAB | MMAE | N/A (less effective than Exo-EVC) | [5] |
| NCI-N87 | HER2 | Exo-EVC | MMAE | N/A (more effective than linear) | [5] |
| HER2+ Cells | HER2 | Sulfatase-cleavable | MMAE | 0.061 & 0.111 | [7] |
| HER2+ Cells | HER2 | Val-Ala | MMAE | 0.092 | [7] |
| HER2+ Cells | HER2 | Non-cleavable | MMAE | 0.609 | [7] |
| SKBR3 | HER2 | β-Galactosidase-cleavable | MMAE | 0.0088 | [7][17] |
| SKBR3 | HER2 | Val-Cit | MMAE | 0.0143 | [7][17] |
| Karpas 299 | CD30 | Site-Specific (BTG) - vc | MMAE | Comparable to Adcetris® | [15] |
| Raji-CD30+ | CD30 | Site-Specific (BTG) - vc | MMAE | Comparable to Adcetris® | [15] |
Table 2: In Vivo Plasma Stability of ADCs with Different Linker Technologies
| Animal Model | Linker Technology | Stability Metric | Time Point | % Remaining/Intact | Reference |
| Mouse | VC-PABC | % Intact | 1 hour | < 50% (unstable) | [10] |
| Mouse | OHPAS (novel cleavable) | % Intact | > 24 hours | Stable | [10] |
| Mouse | Val-Cit | % Hydrolyzed | 1 hour | > 50% | [7] |
| Mouse | Sulfatase-cleavable | % Intact | 7 days | High Stability | [7] |
| Mouse | Triglycyl peptide (CX) | Half-life (t1/2) | N/A | 9.9 days | [7] |
| Rat | VC-MMAE | % Released MMAE | 6 days | 2.5% | [18] |
| Mouse | VC-MMAE | % Released MMAE | 6 days | ~25% | [18] |
| Human | VC-MMAE | % Released MMAE | 6 days | < 1% | [18] |
| Monkey | VC-MMAE | % Released MMAE | 6 days | < 1% | [18] |
| Rat | Tandem-cleavage (glucuronide-VC) | % Intact | 7 days | Significantly improved vs. VC | [19] |
| Rat | Site-Specific (BTG) - vc | DAR variation | 15 days | No variation | [15] |
| Rat | Adcetris® (cysteine-vc) | DAR variation | 15 days | Variation observed | [15] |
Table 3: Maximum Tolerated Dose (MTD) of ADCs in Preclinical Models
| Animal Model | ADC | Linker Technology | MTD (mg/kg) | Reference |
| Rat | Site-Specific (BTG) - vcMMAE | Site-Specific - vc | > 60 | [15] |
| Rat | Adcetris® (cAC10-vcMMAE) | Cysteine - vc | 18 | [15] |
| Rat | 13 different vc-MMAE ADCs | Cysteine - vc | 5 - 10 | [20] |
| Monkey | 13 different vc-MMAE ADCs | Cysteine - vc | 3 - 6 | [20] |
| Mouse | Fc-U-ZHER2-MMAE (cleavable) | Novel cleavable | > 90 | [6] |
| Rat | Trastuzumab-AJICAP-MMAE | Site-Specific - vc | 120 | [21] |
| Rat | Trastuzumab-stochastic-MMAE | Cysteine - vc | 40 | [21] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of ADC linker technologies.
Plasma Stability Assay (LC-MS based)
This assay assesses the stability of an ADC in plasma by measuring the amount of released payload over time.
-
Incubation: The ADC is incubated in plasma (e.g., human, monkey, rat, mouse) at 37°C for a defined period (e.g., up to 7 days).[22]
-
Sample Collection: Aliquots of the plasma-ADC mixture are collected at various time points (e.g., 0, 24, 72, 144 hours).[22]
-
Immunocapture: The ADC and any antibody-containing species are captured from the plasma using magnetic beads coated with an anti-human Fc antibody or a target antigen.[12][22]
-
Enzymatic Cleavage (for total payload measurement): For quantification of the total conjugated payload, a protease such as papain is used to cleave the linker and release the payload from the captured ADC.[23]
-
LC-MS/MS Analysis: The supernatant (containing prematurely released payload) and the eluate from the beads (containing the payload from intact ADC after enzymatic cleavage) are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of free payload.[12][22]
-
Data Analysis: The percentage of released payload at each time point is calculated relative to the total payload at time zero.
Bystander Killing Assay (Co-culture Flow Cytometry)
This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells after being released from antigen-positive target cells.
-
Cell Labeling: Antigen-positive (target) and antigen-negative (bystander) cell lines are differentially labeled with fluorescent dyes (e.g., CFSE and CellTrace Violet).
-
Co-culture: The labeled target and bystander cells are co-cultured in various ratios (e.g., 1:1, 1:3, 3:1).
-
ADC Treatment: The co-culture is treated with the ADC at a concentration that is cytotoxic to the target cells but not the bystander cells alone.
-
Incubation: The cells are incubated for a period sufficient to allow for ADC internalization, payload release, and induction of apoptosis (e.g., 72-96 hours).
-
Flow Cytometry Analysis: The cells are harvested and stained with a viability dye (e.g., propidium iodide or DAPI). The percentage of dead cells within both the target and bystander populations is quantified using flow cytometry, distinguishing the cell types by their initial fluorescent labels.
-
Data Analysis: The percentage of cell death in the bystander population in the presence of target cells and the ADC is compared to control conditions to determine the extent of the bystander effect.
ADC Internalization Assay (Confocal Microscopy)
This assay visualizes and quantifies the uptake of an ADC into target cells.
-
ADC Labeling: The ADC is conjugated with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces brightly in the acidic environment of the endosomes and lysosomes.
-
Cell Seeding: Target cells are seeded on glass-bottom dishes or plates suitable for confocal microscopy.
-
ADC Incubation: The cells are incubated with the fluorescently labeled ADC at 37°C for various time points to allow for internalization. A control incubation is performed at 4°C to measure surface binding without internalization.[24]
-
Cell Staining: The cells are washed to remove unbound ADC, and the nuclei are counterstained with a fluorescent dye such as DAPI. Lysosomes can be co-stained with a lysosomal marker (e.g., LysoTracker).[24]
-
Confocal Imaging: The cells are imaged using a confocal microscope. Z-stack images are acquired to visualize the intracellular localization of the ADC.
-
Image Analysis: The fluorescence intensity of the internalized ADC within the cells is quantified using image analysis software. The co-localization of the ADC with lysosomes can also be determined.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows in ADC linker technology.
Caption: Mechanism of action for a Val-Cit linker-based ADC.
Caption: Classification of ADC linker and conjugation technologies.
Caption: Workflow of the bystander killing effect in ADCs.
Conclusion
The this compound linker technology has been instrumental in the success of several approved ADCs, demonstrating the power of protease-cleavable linkers. However, the field is continually advancing, with next-generation technologies offering promising improvements in stability, efficacy, and safety.
-
Novel cleavable linkers provide alternative release mechanisms that can enhance plasma stability and tumor specificity.
-
Non-cleavable linkers offer a robustly stable option, albeit with a more limited bystander effect, which may be advantageous for certain targets and indications.
-
Site-specific conjugation is emerging as a critical technology for producing homogeneous ADCs with improved therapeutic indices.
The choice of linker technology is a critical decision in ADC design and must be tailored to the specific antibody, payload, and target indication. The data presented in this guide highlights the trade-offs between different linker strategies and provides a foundation for the rational design of the next wave of innovative and effective antibody-drug conjugates.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Improving stability of antibody-drug conjugates in mouse models - ECHEMI [echemi.com]
- 4. Anti-tumor efficacy of an MMAE-conjugated antibody targeting cell surface TACE/ADAM17-cleaved Amphiregulin in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tumor Site-Specific Cleavage Improves the Antitumor Efficacy of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. innate-pharma.com [innate-pharma.com]
- 16. herbmedpharmacol.com [herbmedpharmacol.com]
- 17. researchgate.net [researchgate.net]
- 18. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The Vedotin Antibody–Drug Conjugate Payload Drives Platform-Based Nonclinical Safety and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. creative-biolabs.com [creative-biolabs.com]
Evaluating the Therapeutic Index of MC-EVCit-PAB-MMAE Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) utilizing the MC-EVCit-PAB-MMAE drug-linker technology with alternative platforms. By presenting key preclinical data, detailed experimental protocols, and visual representations of underlying mechanisms, this document aims to facilitate an objective evaluation of their therapeutic indices.
Introduction to this compound ADCs
The this compound system is a widely employed platform in ADC development. It consists of a maleimidocaproyl (MC) spacer, a cathepsin B-cleavable valine-citrulline (EVCit) linker, a self-immolative p-aminobenzyl alcohol (PAB) spacer, and the potent microtubule-inhibiting payload, monomethyl auristatin E (MMAE). This combination is designed for stability in systemic circulation and efficient payload release within the tumor microenvironment. However, the lipophilic nature of MMAE can lead to off-target toxicities, a critical consideration in determining the therapeutic index. Neutropenia, peripheral neuropathy, and anemia are commonly associated with MMAE-based ADCs.[1]
Comparative Analysis of Therapeutic Index
The therapeutic index, a ratio of the toxic dose to the therapeutic dose, is a critical measure of a drug's safety and efficacy. For ADCs, this is influenced by the antibody, linker, and payload. Below, we compare the preclinical performance of this compound ADCs with alternatives featuring different linkers and payloads.
Table 1: In Vitro Cytotoxicity
| ADC Platform | Target/Cell Line | IC50 (ng/mL or nM) | Bystander Killing | Reference |
| This compound | CD30 / Karpas 299 | ~10 ng/mL | Yes | [2] |
| Nectin-4 / various | Potent (specific values vary) | Yes | [3] | |
| MC-EVCit-PAB-MMAF | CD30 / Karpas 299 | Potent (slightly less than MMAE) | No/Reduced | [2] |
| Non-cleavable MMAE (Cys-linker) | HER2 / BT-474 | 0.09 nM (ADC) | No/Reduced | [4][5] |
| Hydrophilic Linker-MMAE (LD343) | Various | Comparable to vc-MMAE | Yes | [6] |
| SMCC-DM1 (Kadcyla) | HER2 / various | Varies by cell line | No/Reduced | [1] |
| Topoisomerase I Inhibitor (SN-38) | TROP-2 / various | Varies by cell line | Yes |
Table 2: In Vivo Efficacy in Xenograft Models
| ADC Platform | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference |
| This compound (Enfortumab Vedotin) | Bladder cancer xenografts | 3-10 mg/kg | Significant TGI and tumor regression | [3] |
| This compound (Tisotumab Vedotin) | Cervical cancer xenografts | 2-4 mg/kg | Significant TGI and survival benefit | |
| MC-EVCit-PAB-MMAF | CD30+ xenograft | 3 mg/kg | Less effective than MMAE ADC | [2] |
| Non-cleavable MMAE (Cys-linker) | HER2+ xenograft | 10 mg/kg | Significant tumor regression | [4][5] |
| Hydrophilic Linker-MMAE (LD343) | Various xenografts | Not specified | Exceeded efficacy of vc-MMAE ADCs | [6] |
| Trastuzumab Deruxtecan (Topo I inhibitor) | HER2+ breast cancer PDX | 5 mg/kg | Superior to T-DM1 | [7] |
| Sacituzumab Govitecan (SN-38) | TNBC xenografts | Not specified | Potent antitumor activity |
Table 3: Preclinical Toxicity
| ADC Platform | Species | Maximum Tolerated Dose (MTD) or Highest Non-Severely Toxic Dose (HNSTD) | Key Toxicities | Reference |
| This compound (Polatuzumab Vedotin) | Rat | ~10 mg/kg | Neutropenia, peripheral neuropathy | [8] |
| This compound (Enfortumab Vedotin) | Monkey | HNSTD not specified, well-tolerated at therapeutic doses | Skin rash, hyperglycemia, peripheral neuropathy | |
| Non-cleavable MMAE (Cys-linker) | Mouse | 160 mg/kg (approaching naked antibody) | Reduced systemic toxicity | [4][5] |
| Hydrophilic Linker-MMAE (LD343) | Rat | ~4-fold higher tolerated drug load than vedotin | Reduced systemic toxicity | [6] |
| SMCC-DM1 (T-DM1) | Monkey | 30 mg/kg | Thrombocytopenia, hepatotoxicity | [1] |
| PBD-based ADCs | Mouse | Generally lower MTD than MMAE-ADCs | Hematologic toxicity, DNA damage-related toxicities |
Table 4: Pharmacokinetic Parameters
| ADC Platform | Species | ADC Half-life | Free Payload Levels | Reference |
| This compound (Polatuzumab Vedotin) | Rat | Biphasic elimination | Low but detectable | [9] |
| This compound (Enfortumab Vedotin) | Human | ~3.6 days (ADC) | Low | [3] |
| This compound (Tisotumab Vedotin) | Human | ~4.04 days (ADC) | Low | [10][11] |
| Non-cleavable MMAE (Cys-linker) | Mouse | Stable PK, similar to naked antibody | Very low | [4][5] |
| Hydrophilic Linker-MMAE (LD343) | Rat | Stable PK, superior to vedotin | Not specified | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data.
In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo)
-
Objective: To determine the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Methodology:
-
Cell Seeding: Plate target cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC. Add the diluted ADCs to the cells and incubate for a period determined by the payload's mechanism of action (typically 72-120 hours for microtubule inhibitors).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate to allow for formazan crystal formation. Solubilize the crystals and measure the absorbance at 570 nm.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Measure luminescence.
-
-
Data Analysis: Normalize the absorbance/luminescence values to untreated control cells to determine the percentage of viable cells. Plot the percentage of viability against the log of the ADC concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
-
Bystander Effect Assay (Co-culture Method)
-
Objective: To evaluate the ability of the ADC's payload to kill neighboring antigen-negative cells.
-
Methodology:
-
Cell Preparation: Engineer antigen-negative cells to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture.
-
Imaging and Analysis: After a 72-120 hour incubation, use high-content imaging or flow cytometry to quantify the number of viable GFP-positive (antigen-negative) cells.
-
Data Interpretation: A significant reduction in the number of viable antigen-negative cells in the co-culture compared to the monoculture treated with the same ADC concentration indicates a bystander effect.
-
In Vivo Efficacy Study (Xenograft Model)
-
Objective: To assess the anti-tumor activity of the ADC in a living organism.
-
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, isotype control ADC, test ADC at various doses).
-
ADC Administration: Administer the ADCs intravenously (IV) according to the planned dosing schedule (e.g., single dose, or once weekly for several weeks).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined period. Tumors can be excised and weighed.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Pharmacokinetic (PK) Analysis
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the ADC and its components.
-
Methodology:
-
Dosing: Administer a single IV dose of the ADC to animals (typically rats or monkeys).
-
Sample Collection: Collect blood samples at various time points post-dose. Process the blood to obtain plasma.
-
Analyte Quantification:
-
Total Antibody: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of the total antibody (conjugated and unconjugated).
-
Antibody-Conjugated Drug (ADC): Use an ELISA with an anti-payload antibody for capture to quantify the concentration of the intact ADC.
-
Free Payload: Use liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the concentration of the unconjugated payload in the plasma.
-
-
Data Analysis: Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½) for each analyte.
-
Mechanistic and Experimental Workflow Diagrams
Caption: MMAE payload is released from the ADC within the lysosome of a target tumor cell, leading to the inhibition of tubulin polymerization, cell cycle arrest, and ultimately apoptosis.
Caption: A typical preclinical workflow for evaluating the therapeutic potential of an ADC, encompassing both in vitro and in vivo studies to assess efficacy, safety, and pharmacokinetics.
Conclusion
The this compound platform remains a cornerstone of ADC development, demonstrating robust efficacy across numerous preclinical models. However, its therapeutic index is often limited by the off-target toxicity of the lipophilic MMAE payload. This guide highlights several promising strategies to widen this therapeutic window. The use of hydrophilic linkers, as demonstrated by the LD343 platform, can significantly improve the pharmacokinetic profile and tolerability of MMAE-based ADCs.[6] Furthermore, non-cleavable linkers, such as the Cys-linker, offer a compelling approach to minimize bystander effects and systemic toxicity, potentially allowing for much higher tolerated doses.[4][5]
The choice of an optimal ADC platform is highly dependent on the specific target antigen, tumor type, and desired mechanism of action. While the bystander effect of this compound can be advantageous in treating heterogeneous tumors, the enhanced safety profile of non-cleavable or hydrophilic linker-based ADCs may be preferable for indications where on-target toxicity is a concern. The data and protocols presented herein provide a framework for researchers to make informed decisions in the design and selection of next-generation ADCs with improved therapeutic indices. Further head-to-head preclinical studies using the same antibody and targeting the same antigen are warranted to provide a more definitive comparison of these promising technologies.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Clinical Pharmacology of the Antibody–Drug Conjugate Enfortumab Vedotin in Advanced Urothelial Carcinoma and Other Malignant Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preclinical Characterization of the Distribution, Catabolism, and Elimination of a Polatuzumab Vedotin-Piiq (POLIVY®) Antibody-Drug Conjugate in Sprague Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetic analysis for tisotumab vedotin in patients with locally advanced and/or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Population pharmacokinetic analysis for tisotumab vedotin in patients with locally advanced and/or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of MC-EVCit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals: A comprehensive overview of the necessary safety protocols and logistical plans for the proper disposal of the antibody-drug conjugate MC-EVCit-PAB-MMAE.
The antibody-drug conjugate (ADC) this compound is a highly potent cytotoxic agent that requires stringent handling and disposal procedures to ensure personnel safety and environmental protection. As with all cytotoxic compounds, this ADC must be treated as hazardous waste.[1][2][3] Disposal protocols should focus on the chemical inactivation of the active components, specifically the monomethyl auristatin E (MMAE) payload, prior to final disposal.
This guide provides a procedural framework for the safe disposal of this compound, including recommended chemical inactivation methods and a logical workflow for waste management.
Chemical Inactivation Data
Chemical inactivation is a critical step in rendering the cytotoxic components of this compound non-hazardous. The primary targets for chemical degradation are the peptide linker (valine-citrulline) and the MMAE payload. The following table summarizes potential chemical inactivation methods based on the known reactivity of peptide bonds and auristatin-class molecules.
| Inactivation Method | Reagent | General Conditions | Target Component(s) | Efficacy Notes |
| Base Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Elevated temperature and prolonged incubation may be required. | Valine-Citrulline Linker | Cleaves the peptide bonds in the linker, separating the MMAE payload from the antibody.[][5][6] |
| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Typically requires heating (e.g., 6 M HCl at 110°C for 24 hours).[][5][7][8][9] | Valine-Citrulline Linker | Effective for peptide bond cleavage but involves corrosive acids. |
| Oxidative Degradation | Sodium Hypochlorite (Bleach, 5.25%) or Potassium Permanganate | Room temperature, contact time of at least one hour is recommended.[10] | MMAE Payload | Highly effective for degrading a wide range of cytotoxic drugs.[10][11] |
Note: The specific concentrations, contact times, and temperatures for the complete inactivation of this compound have not been empirically established in the provided search results. The conditions listed are based on general principles of chemical degradation for similar substances. It is imperative that any chosen method be validated in a controlled laboratory setting to confirm its efficacy for this specific ADC.
Experimental Protocols for Inactivation
The following protocols are recommended, step-by-step procedures for the chemical inactivation of this compound waste. These protocols should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection.
Protocol 1: Two-Step Inactivation via Base Hydrolysis and Oxidation
This is the recommended procedure as it first separates the highly potent MMAE from the antibody, facilitating its subsequent degradation.
-
Preparation of Waste Solution:
-
Collect all liquid waste containing this compound in a designated, labeled, and chemically compatible container.
-
If the waste is in a solid or lyophilized form, reconstitute it in a minimal amount of an appropriate solvent (e.g., water or a buffer solution) to ensure it is fully dissolved.
-
-
Step 1: Base Hydrolysis of the Linker:
-
To the waste solution, add a sufficient volume of a concentrated sodium hydroxide solution to achieve a final concentration of at least 1 M NaOH.
-
Gently mix the solution.
-
Allow the reaction to proceed for a minimum of 24 hours at room temperature to facilitate the cleavage of the valine-citrulline linker.
-
-
Step 2: Oxidative Degradation of MMAE:
-
After the hydrolysis step, slowly add a volume of 5.25% sodium hypochlorite (household bleach) solution equal to the volume of the waste solution.
-
Stir the solution gently.
-
Allow the mixture to react for at least one hour to ensure the complete degradation of the released MMAE.[10]
-
-
Neutralization and Disposal:
-
Before final disposal, neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0. Monitor the pH using pH paper or a calibrated pH meter.
-
Dispose of the neutralized solution in accordance with all local, state, and federal regulations for hazardous waste.
-
Protocol 2: One-Step Oxidative Degradation
This protocol is a simpler alternative, though potentially less controlled as it degrades the entire ADC complex simultaneously.
-
Preparation of Waste Solution:
-
Follow the same procedure as in Protocol 1 for preparing the waste solution.
-
-
Oxidative Degradation:
-
To the waste solution, add an equal volume of 5.25% sodium hypochlorite solution.
-
Gently mix the solution and allow it to react for a minimum of one hour at room temperature.
-
-
Disposal:
-
Dispose of the resulting solution in accordance with all applicable hazardous waste regulations. Neutralization may be required depending on local guidelines.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
By adhering to these rigorous disposal procedures, laboratories can effectively mitigate the risks associated with the handling of this compound, ensuring a safe working environment and responsible environmental stewardship.
References
- 1. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 5. longdom.org [longdom.org]
- 6. acid base - How does alkaline hydrolysis of peptides occur? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Molecular mechanism of acid-catalyzed hydrolysis of peptide bonds using a model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sodium Hypochlorite - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling MC-EVCit-PAB-MMAE
For researchers, scientists, and drug development professionals, the safe handling of highly potent compounds like MC-EVCit-PAB-MMAE, a key component in antibody-drug conjugates (ADCs), is of paramount importance. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
This compound is a drug-linker conjugate that incorporates the potent tubulin polymerization inhibitor, monomethyl auristatin E (MMAE).[1] The extreme cytotoxicity of ADC payloads necessitates stringent handling protocols to prevent occupational exposure.[2][3] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods based on safety data for closely related compounds and best practices for managing highly potent active pharmaceutical ingredients (HPAPIs).
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the SDS for the closely related compound MC-Val-Cit-PAB-MMAE (VcMMAE) classifies it as fatal if swallowed, in contact with skin, or if inhaled .[4] It also causes serious skin and eye irritation and may cause respiratory irritation.[4] Given the structural similarity and the presence of the highly potent MMAE payload, it is crucial to handle this compound with the highest level of precaution.
The primary risks associated with handling this compound are:
-
Inhalation of aerosolized particles.
-
Dermal contact leading to absorption.
-
Ingestion through contaminated hands or surfaces.
-
Ocular exposure from splashes.
Due to the high potency of MMAE, even minute quantities can have significant biological effects.[5] Therefore, a comprehensive risk assessment should be conducted before any handling activities to identify and mitigate potential exposure scenarios.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach combining engineering controls and robust PPE is essential for the safe handling of this compound.
Engineering Controls
The primary method for controlling exposure should always be through engineering solutions that isolate the compound from the operator.
-
Containment: All handling of powdered this compound should be performed within a certified isolator or a Class II, Type B2 biological safety cabinet (BSC) that is ducted to the outside.[6] For potent compounds, closed systems are required to prevent the release of airborne particles.[7]
-
Ventilation: The laboratory should have a single-pass air system with appropriate pressure differentials to ensure airflow from cleaner to more contaminated areas.[8]
Personal Protective Equipment (PPE)
PPE should be considered the last line of defense and must be used in conjunction with engineering controls.
| PPE Category | Specification | Rationale |
| Respiratory Protection | A Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter is mandatory when handling the powder.[7][9] For handling solutions, a fit-tested N95 or higher-level respirator may be sufficient, based on risk assessment. | Protects against inhalation of highly potent airborne particles. A PAPR provides a higher protection factor than standard respirators.[9] |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves is required.[6] The outer glove should be changed immediately upon contamination or at regular intervals. | Prevents dermal absorption of the cytotoxic compound. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Eye/Face Protection | Chemical splash goggles and a face shield should be worn over the goggles. | Protects the eyes and face from splashes of solutions or accidental aerosolization of the powder. |
| Body Protection | A disposable, solid-front, back-tying gown made of a low-linting, impervious material (e.g., polyethylene-coated) is required.[6] A second pair of shoe covers should also be worn. | Prevents contamination of personal clothing and skin. The impervious material protects against splashes. |
Operational and Disposal Plans
Strict adherence to standard operating procedures (SOPs) for handling and disposal is critical to minimize the risk of exposure.
Experimental Workflow: Handling this compound
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: Step-by-step process for safe handling of this compound.
Detailed Handling Protocol
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure the isolator or BSC is functioning correctly and has been decontaminated.
-
Assemble all necessary materials (e.g., vials, solvents, pipettes, waste containers) inside the containment unit before starting work.
-
Don all required PPE in the correct order (e.g., inner gloves, gown, outer gloves, respiratory protection, face/eye protection).
-
-
Weighing and Reconstitution:
-
Handle the solid form of this compound with extreme care to avoid generating dust.
-
Use a dedicated, calibrated microbalance inside the containment unit.
-
Reconstitute the powder by slowly adding the recommended solvent (e.g., DMSO) to the vial to minimize aerosol formation.[10] The compound is soluble in DMSO, DCM, and DMF.[10]
-
For storage of stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under nitrogen.[1]
-
-
Decontamination:
-
All surfaces and equipment that may have come into contact with the compound must be decontaminated.
-
A validated decontamination solution (e.g., a solution of sodium hypochlorite followed by sodium thiosulfate, or a commercially available cytotoxic drug decontamination agent) should be used.
-
Wipe all surfaces from the cleanest to the most contaminated areas.
-
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.
-
Waste Segregation:
-
Sharps: Needles, syringes, and other sharp objects should be placed in a puncture-resistant, labeled sharps container.
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other disposable materials should be placed in a dedicated, labeled hazardous waste bag (typically a yellow or black bag designated for cytotoxic waste).
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, leak-proof hazardous waste container.
-
-
Final Disposal: All hazardous waste must be disposed of through a licensed hazardous waste management company, typically by incineration at high temperatures.[9] Follow all institutional, local, and national regulations for the disposal of cytotoxic waste.
By implementing these stringent safety measures, researchers can confidently and safely work with this compound, advancing critical research while prioritizing personal and environmental safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The evaluation and safe handling of ADCs and their toxic payloads: Part 1 [cleanroomtechnology.com]
- 3. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Monomethyl Auristatin E - OEL Fastrac with ADE - Affygility Solutions [affygility.com]
- 6. qualia-bio.com [qualia-bio.com]
- 7. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 8. pharmtech.com [pharmtech.com]
- 9. aiha.org [aiha.org]
- 10. MC-Val-Cit-PAB-MMAE, 646502-53-6 | BroadPharm [broadpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
